NH2-Peg-fitc
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H26N2O8 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C27H26N2O8/c28-7-9-34-11-12-35-10-8-29-25(32)16-1-4-20-19(13-16)26(33)37-27(20)21-5-2-17(30)14-23(21)36-24-15-18(31)3-6-22(24)27/h1-6,13-15,30-31H,7-12,28H2,(H,29,32) |
InChI Key |
IKGSKDOLBUBCSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NH2-PEG-FITC: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of amino-polyethylene glycol-fluorescein isothiocyanate (NH2-PEG-FITC), a heterobifunctional fluorescent labeling reagent. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and key applications in biomedical research, complete with detailed experimental protocols and workflow visualizations.
Core Concepts: Chemical Structure and Properties
This compound is a versatile molecule that combines the spectral properties of the fluorophore fluorescein isothiocyanate (FITC) with the biocompatibility and solubility-enhancing characteristics of polyethylene glycol (PEG). The molecule features a terminal primary amine group (-NH2) and a FITC moiety at opposite ends of a flexible PEG spacer.
The synthesis of this compound typically involves the reaction of an amino-PEG derivative with fluorescein isothiocyanate. The isothiocyanate group (-N=C=S) of FITC reacts with the primary amine of the PEG chain to form a stable thiourea linkage. This covalent bond ensures the permanent attachment of the fluorescent dye to the PEG spacer.
Caption: Chemical structure of this compound.
The primary amine group serves as a reactive handle for conjugation to various biomolecules and surfaces. It can readily react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters), aldehydes, and ketones to form stable amide or imine bonds, respectively. This allows for the covalent labeling of proteins, antibodies, peptides, and other targets of interest.
The PEG spacer offers several advantages. It increases the water solubility of the otherwise hydrophobic fluorescein dye, preventing aggregation and improving its handling in aqueous buffers. Furthermore, the PEG chain provides a flexible linker that can reduce steric hindrance between the fluorescent label and the target molecule, preserving the biological activity of the labeled species. The length of the PEG chain can be varied to optimize the distance between the dye and the target, which can be crucial for applications such as Förster Resonance Energy Transfer (FRET).
Physicochemical and Spectroscopic Properties
The properties of this compound are largely determined by the fluorescein fluorophore and the length of the PEG chain. The molecular weight of the conjugate will vary depending on the number of ethylene glycol repeating units.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~494 nm | [1] |
| Emission Maximum (λem) | ~521 nm | [1] |
| Molar Extinction Coefficient | ~75,000 - 80,000 M⁻¹cm⁻¹ at ~494 nm | [2] |
| Quantum Yield (Φ) | ~0.79 - 0.92 in aqueous buffer | [3] |
| Solubility | Water, DMSO, DMF | [1] |
| Reactive Group | Primary Amine (-NH2) | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [4] |
Key Applications and Experimental Protocols
This compound is a valuable tool for a wide range of applications in biological and biomedical research, including:
-
Bioconjugation: Covalent labeling of proteins, antibodies, and peptides for use in immunoassays, flow cytometry, and fluorescence microscopy.
-
Drug Delivery: Tracking of drug delivery vehicles such as nanoparticles and liposomes.
-
Cell Labeling and Tracking: Fluorescent labeling of cell surfaces for in vitro and in vivo imaging.
-
Biosensor Development: Immobilization on surfaces to create fluorescent biosensors.
Experimental Protocol: Labeling of a Protein with an Activated NHS Ester
This protocol describes the general procedure for conjugating this compound to a protein that has been activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-activated protein
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the NHS ester-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unconjugated this compound and other reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for FITC). The DOL is calculated as the molar ratio of FITC to protein.
Caption: Workflow for protein labeling with this compound.
Experimental Protocol: Immunofluorescent Staining of Cells
This protocol outlines the use of a this compound-labeled antibody for the immunofluorescent staining of cultured cells.
Materials:
-
FITC-labeled antibody (prepared as in section 2.1)
-
Cultured cells on coverslips or in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (for intracellular targets)
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
-
Mounting Medium with an anti-fade reagent
Procedure:
-
Cell Preparation: Wash the cultured cells twice with PBS.
-
Fixation: Fix the cells with the fixation buffer for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If staining an intracellular antigen, incubate the cells with the permeabilization buffer for 10-15 minutes at room temperature.
-
Blocking: Incubate the cells with the blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the FITC-labeled antibody to its optimal working concentration in the blocking buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Visualization: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for FITC (excitation ~490 nm, emission ~525 nm).
Caption: Immunofluorescent cell staining workflow.
Conclusion
This compound is a highly versatile and valuable reagent for the fluorescent labeling of biomolecules and surfaces. Its combination of a reactive amine group, a biocompatible PEG spacer, and the well-characterized spectral properties of FITC makes it an ideal choice for a wide array of applications in biological research and drug development. The protocols provided in this guide offer a starting point for the successful implementation of this compound in various experimental settings. As with any labeling procedure, optimization of reaction conditions and purification methods is crucial for achieving the desired results.
References
An In-depth Technical Guide to the Synthesis and Purification of Fluorescein-PEG-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of fluorescein-poly(ethylene glycol)-amine (fluorescein-PEG-amine), a vital fluorescently labeled polymer used extensively in biomedical research and drug development. The methodologies detailed herein are aimed at providing researchers with the necessary information to produce high-purity conjugates for applications such as bio-imaging, targeted drug delivery, and diagnostic assays.
Introduction
Fluorescein-PEG-amine is a heterobifunctional molecule that combines the excellent fluorescent properties of fluorescein with the biocompatibility, solubility, and stealth characteristics of polyethylene glycol (PEG). The terminal amine group allows for covalent conjugation to a wide variety of biomolecules and surfaces, making it a versatile tool for tracking and visualization in biological systems. The synthesis of this conjugate typically involves a two-step process: the preparation of an amine-terminated PEG and its subsequent reaction with a reactive derivative of fluorescein. Careful purification at each stage is critical to ensure the final product is free of unreacted starting materials and byproducts, which could interfere with downstream applications.
Synthesis of Amine-Terminated Poly(ethylene glycol)
The synthesis of fluorescein-PEG-amine begins with the preparation of a high-purity amine-terminated PEG (H₂N-PEG). This is a crucial step as the quality of the final product is highly dependent on the purity of this precursor. A common and efficient method involves the conversion of a hydroxyl-terminated PEG to an amine-terminated PEG.
Experimental Protocol: Synthesis of Amine-Terminated PEG from Hydroxyl-Terminated PEG
This protocol is adapted from a facile, high-yield method for the conversion of polyglycol end-groups to amines.
Materials:
-
α,ω-Dihydroxy Poly(ethylene glycol) (PEG-diol) of desired molecular weight
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Zinc dust (Zn)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Mesylation of PEG-diol:
-
Dissolve PEG-diol and 4 molar equivalents of TEA in DCM (5 mL per 1 g of polymer) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the mixture in an ice bath.
-
Add 4 molar equivalents of MsCl dropwise to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 16 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Precipitate the mesylated PEG by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by vacuum filtration and dry under vacuum.
-
-
Azidation of Mesylated PEG:
-
Dissolve the mesylated PEG and 10 molar equivalents of NaN₃ in DMF.
-
Heat the reaction mixture to 90°C and stir for 24 hours.
-
Cool the reaction to room temperature and precipitate the azido-terminated PEG by adding the solution to cold diethyl ether.
-
Collect the precipitate by vacuum filtration and dry under vacuum.
-
-
Reduction of Azido-PEG to Amino-PEG:
-
Dissolve the azido-terminated PEG in a mixture of THF (5 mL per 1 g of polymer) and deionized water (2 mL per 1 g of polymer).
-
Add 4 molar equivalents of NH₄Cl and 2 molar equivalents of Zn dust to the solution.
-
Reflux the mixture with stirring for 72 hours.
-
Cool the reaction to room temperature and add 1 M NaOH solution (5 mL per 1 g of polymer).
-
Extract the aqueous phase with DCM (5 x 10 mL).
-
Combine the organic extracts, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and dry the resulting amino-terminated PEG under high vacuum.
-
Purification of Amine-Terminated PEG
Purification of the H₂N-PEG is essential to remove any unreacted starting materials or byproducts.
-
Precipitation: The most common method for purifying PEG derivatives is precipitation in a non-solvent like cold diethyl ether. This is effective for removing small molecule impurities.
-
Ion Exchange Chromatography: To separate any remaining non-functional or mono-functional PEGs from the desired di-functional amino-PEG, ion exchange chromatography can be employed.[1][][3] Cation exchange chromatography is suitable for purifying the positively charged amino-PEG.[1][][3]
Characterization of Amine-Terminated PEG
The purity and functionalization of the H₂N-PEG should be confirmed by:
-
¹H NMR Spectroscopy: To confirm the presence of the amine end-groups and the absence of the mesylate or azide groups.
-
FTIR Spectroscopy: To identify the characteristic peaks of the amine group.
-
Titration: To quantify the number of amine groups per PEG chain.
Synthesis of Fluorescein-PEG-Amine
The final step is the conjugation of the purified H₂N-PEG with a reactive fluorescein derivative. The most common reagent is Fluorescein Isothiocyanate (FITC), which reacts with the primary amine of the PEG to form a stable thiourea bond.
Experimental Protocol: Reaction of Amine-Terminated PEG with FITC
Materials:
-
Amine-terminated PEG (H₂N-PEG)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the H₂N-PEG in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of 10-20 mg/mL.
-
Dissolve FITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Add the FITC solution dropwise to the stirring H₂N-PEG solution. A molar ratio of 1.5 to 5 equivalents of FITC to each amine end-group of PEG is typically used to ensure complete reaction.
-
Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
-
Stir the reaction at room temperature for 4 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Purification of Fluorescein-PEG-Amine
Purification is critical to remove unreacted FITC and other impurities.
Dialysis
Dialysis is a widely used method for removing small molecules like unreacted FITC from the much larger fluorescein-PEG-amine conjugate.
Procedure:
-
Transfer the reaction mixture to a dialysis bag with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the PEG conjugate (e.g., 1000 Da MWCO for a 5000 Da PEG conjugate).
-
Dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes (e.g., every 4-6 hours for the first 24 hours).
-
Lyophilize the dialyzed solution to obtain the purified fluorescein-PEG-amine as a yellow-orange solid.
Size Exclusion Chromatography (SEC)
SEC can also be used to separate the larger fluorescein-PEG-amine conjugate from smaller impurities.
High-Performance Liquid Chromatography (HPLC)
For high-purity applications, reversed-phase HPLC is an effective method for both purification and analysis of fluorescein-PEG-amine.[]
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 495 nm (for fluorescein) |
| Expected Retention | The fluorescein-PEG-amine conjugate will have a longer retention time than unreacted FITC. The exact retention time will depend on the molecular weight of the PEG. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and characterization of fluorescein-PEG-amine.
Table 1: Synthesis of Amine-Terminated PEG
| PEG MW (Da) | Precursor | Method | Yield (%) | End-group Conversion (%) | Reference |
| 1,500 | PEG-diol | Mesylation, Azidation, Zn/NH₄Cl Reduction | 85 | >99 | [4] |
| 5,000 | mPEG-OH | Mesylation, Azidation, Zn/NH₄Cl Reduction | 92 | >99 | [4] |
| 10,000 | 4-arm PEG-OH | Mesylation, Azidation, Zn/NH₄Cl Reduction | 88 | >99 | [4] |
| 35,000 | PEG-diol | Mesylation, Azidation, Zn/NH₄Cl Reduction | 82 | >99 | [4] |
Table 2: Properties of Fluorescein-PEG-Amine
| Property | Value |
| Appearance | Orange/yellow solid or viscous liquid |
| Solubility | Soluble in water, DMSO, DMF, DCM |
| Excitation Maximum (λex) | ~494 nm |
| Emission Maximum (λem) | ~521 nm |
| Purity (by HPLC) | >95% is typically achievable |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of fluorescein-PEG-amine.
Cellular Uptake of Fluorescein-PEG-Amine Labeled Nanoparticle via Endocytosis
Fluorescein-PEG-amine is frequently used to label drug delivery vehicles, such as nanoparticles, to visualize their interaction with and uptake by cells. A primary mechanism of cellular uptake for nanoparticles is endocytosis.
References
An In-Depth Technical Guide to the Mechanism of Action of NH2-PEG-FITC in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of NH2-PEG-FITC in bioconjugation, a cornerstone technique for the fluorescent labeling of biomolecules. This process is critical for a wide range of applications, from fundamental cellular imaging to the development of targeted therapeutics. Here, we delve into the chemical principles, experimental considerations, and practical applications of this versatile bioconjugation reagent.
Core Concepts: The Tripartite Functionality of this compound
The power of this compound as a bioconjugation reagent lies in the distinct and synergistic roles of its three key components: the primary amine (NH2), the polyethylene glycol (PEG) linker, and the fluorescein isothiocyanate (FITC) fluorophore. This heterobifunctional structure allows for both the attachment to a biomolecule and the introduction of a fluorescent label.[1]
-
The Amine (NH2) Group: The terminal primary amine group provides a reactive handle for further conjugation. It can be used to attach the entire this compound molecule to a biomolecule or surface that possesses a carboxyl group or an activated ester, such as an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond.[1]
-
The Polyethylene Glycol (PEG) Linker: The PEG spacer is a hydrophilic and biocompatible polymer that offers several advantages in bioconjugation. It increases the solubility and stability of the labeled biomolecule, reduces aggregation, and can minimize immunogenicity.[2] The length of the PEG chain can be varied to optimize the distance between the biomolecule and the fluorescent label, which can be crucial for maintaining biological activity and preventing steric hindrance.
-
Fluorescein Isothiocyanate (FITC): FITC is a widely used green fluorescent dye. Its isothiocyanate group (-N=C=S) selectively reacts with primary amine groups, such as the N-terminus of a protein or the ε-amino group of lysine residues, to form a stable thiourea linkage.[2][3] This covalent bond is robust under physiological conditions.[4] FITC has a maximum excitation wavelength of approximately 494 nm and a maximum emission wavelength of around 520 nm, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.[3]
The Bioconjugation Reaction: Mechanism of Action
The primary mechanism of action for labeling proteins and other amine-containing biomolecules with this compound involves the reaction of the isothiocyanate group of FITC with a primary amine on the target molecule.
The Chemistry of Thiourea Bond Formation
The bioconjugation reaction is a nucleophilic addition of the unprotonated primary amine to the electrophilic carbon atom of the isothiocyanate group. For this reaction to proceed efficiently, the pH of the reaction buffer is critical. An alkaline pH (typically 8.5-9.5) is required to ensure that a sufficient concentration of the primary amine groups on the biomolecule are in their deprotonated, nucleophilic state.[5]
dot
Caption: Covalent bond formation between a biomolecule and this compound.
Quantitative Data in Bioconjugation
The efficiency and outcome of the bioconjugation reaction are influenced by several factors. The following tables summarize key quantitative parameters to consider for successful and reproducible labeling.
Recommended Molar Ratios for FITC Labeling
The molar ratio of FITC to the biomolecule is a critical parameter that needs to be optimized to achieve the desired degree of labeling without causing protein precipitation or quenching of the fluorescence signal.[6]
| Biomolecule | Recommended Molar Ratio (FITC:Biomolecule) | Reference(s) |
| Antibodies (IgG) | 10:1 to 20:1 | [1] |
| Small Proteins (~20 kDa) | ~100:1 | [7] |
| Peptides (in solution) | 1.5:1 to 3:1 | [8] |
| Peptides (on resin) | ≥ 3:1 | [8] |
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or Degree of Substitution (DOS), represents the average number of fluorophore molecules conjugated to each protein molecule. It is a crucial quality control parameter.[9][10] For most antibodies, an optimal DOL is between 2 and 10.[11]
The DOL can be calculated using the following formula, which requires absorbance measurements of the purified conjugate at 280 nm (for the protein) and the maximum absorbance of the fluorophore (Amax for FITC is ~494 nm).[11][12]
Formula for DOL Calculation:
DOL = (Amax of conjugate × Molar Extinction Coefficient of Protein) / [(A280 of conjugate - (Amax of conjugate × Correction Factor)) × Molar Extinction Coefficient of FITC]
| Parameter | Value for FITC | Reference(s) |
| Molar Extinction Coefficient (ε) | ~73,000 M-1cm-1 | [11] |
| Correction Factor (at 280 nm) | ~0.30 | [12] |
| Molar Extinction Coefficient of IgG (ε) | ~210,000 M-1cm-1 | [11] |
Detailed Experimental Protocol: Antibody Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to an antibody. Optimization may be required for specific antibodies and applications.
Materials
-
Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Carbonate-Bicarbonate buffer (pH 9.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification[2]
-
Spectrophotometer
Experimental Workflow
dot
Caption: Step-by-step workflow for antibody conjugation with this compound.
Step-by-Step Procedure
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the carbonate-bicarbonate buffer (pH 9.0) using dialysis or a desalting column.[1]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-5 mg/mL.[2]
-
Conjugation Reaction: While gently stirring, add the calculated amount of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]
-
Purification: Remove unreacted this compound and byproducts by applying the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.[13] The first colored fraction to elute will be the labeled antibody.
-
Analysis: Measure the absorbance of the purified conjugate at 280 nm and 494 nm.
-
Calculate DOL: Use the formula provided in Table 2 to determine the degree of labeling.
Application in Cellular Imaging: Visualizing EGFR Signaling
FITC-labeled antibodies are powerful tools for visualizing cellular processes and signaling pathways. For example, an anti-EGFR (Epidermal Growth Factor Receptor) antibody conjugated to FITC can be used to track the receptor on the surface of cancer cells and study its internalization upon ligand binding, a key step in EGFR signaling.[14][15]
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[16] Dysregulation of this pathway is a hallmark of many cancers.
dot
Caption: Simplified overview of the EGFR signaling cascade.
Troubleshooting
Common issues in bioconjugation with this compound and their potential solutions are outlined below.
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low Labeling Efficiency | - Presence of amine-containing buffers (Tris, glycine)- Incorrect pH of reaction buffer- Inactive this compound reagent | - Dialyze protein into an amine-free buffer (e.g., PBS, carbonate)- Ensure reaction pH is between 8.5 and 9.5- Use freshly prepared this compound solution | [1][17] |
| Protein Precipitation | - High degree of labeling- High concentration of organic solvent (DMSO) | - Reduce the molar ratio of this compound to protein- Keep the final DMSO concentration below 10% | [6] |
| Low Fluorescence Signal | - Low degree of labeling- Fluorescence quenching due to over-labeling- Photobleaching | - Increase the molar ratio of this compound- Optimize the molar ratio to avoid excessive labeling- Protect the conjugate from light during storage and handling | [18][19] |
By understanding the fundamental principles and meticulously controlling the experimental parameters outlined in this guide, researchers can effectively utilize this compound for robust and reproducible bioconjugation, enabling a wide array of downstream applications in research and development.
References
- 1. labshop.dksh.com.tw [labshop.dksh.com.tw]
- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 7. researchgate.net [researchgate.net]
- 8. peptideweb.com [peptideweb.com]
- 9. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 10. How To Determine The Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. FITC (Fluorescein isothiocyanate) | AAT Bioquest [aatbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Excitation and Emission Spectra of NH2-PEG-FITC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of Amine-Polyethylene Glycol-Fluorescein Isothiocyanate (NH2-PEG-FITC). It details the core excitation and emission characteristics, outlines a robust experimental protocol for their determination, and visualizes key concepts and pathways relevant to its application in research and drug development.
Core Spectral Properties of this compound
This compound is a widely utilized fluorescent probe that combines the biocompatibility and solubility of polyethylene glycol (PEG) with the bright green fluorescence of fluorescein isothiocyanate (FITC). The terminal amine group (NH2) allows for covalent conjugation to various biomolecules and surfaces. Understanding its spectral characteristics is paramount for its effective use in applications such as cell labeling, drug delivery, and biosensing.
The key spectral data for this compound are summarized in the table below. These values are based on typical measurements and may vary slightly depending on the specific PEG chain length, solvent, and pH of the medium.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~494 - 495 nm | [1][2][3] |
| Emission Maximum (λem) | ~515 - 521 nm | [1][2] |
| Recommended Excitation Laser | 488 nm | |
| Emission Color | Green | |
| Common Applications | Fluorescent labeling of biomolecules, drug delivery tracking, cell culture, nanotechnology research | [2] |
Experimental Protocol for Determining Excitation and Emission Spectra
This section outlines a detailed methodology for the accurate measurement of the excitation and emission spectra of this compound using a spectrofluorometer.
I. Materials and Reagents
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
II. Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in DI water or PBS to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect the solution from light to prevent photobleaching.
-
Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration that yields an absorbance between 0.05 and 0.1 at the excitation maximum (~494 nm). This low concentration is crucial to avoid inner filter effects.
-
Blank Preparation: Prepare a blank solution containing only the solvent (PBS, pH 7.4).
III. Instrumentation Setup
-
Spectrofluorometer Settings:
-
Excitation Wavelength (for Emission Scan): Set the excitation wavelength to the known maximum absorption wavelength of FITC, approximately 494 nm.
-
Emission Wavelength (for Excitation Scan): Set the emission wavelength to the known maximum emission wavelength of FITC, approximately 515 nm.
-
Slit Widths: Set both the excitation and emission slit widths to a narrow value (e.g., 2-5 nm) to ensure good spectral resolution.
-
Scan Speed: Use a moderate scan speed (e.g., 120 nm/min).
-
Detector Voltage: Adjust the photomultiplier tube (PMT) voltage to obtain a strong signal without saturating the detector.
-
IV. Measurement Procedure
-
Blank Measurement:
-
Place the cuvette containing the blank solution into the spectrofluorometer.
-
Perform a blank scan for both the excitation and emission spectra to record the background signal from the solvent and cuvette.
-
-
Emission Spectrum Measurement:
-
Replace the blank cuvette with the cuvette containing the this compound working solution.
-
Set the excitation wavelength to 494 nm.
-
Scan the emission spectrum over a range that encompasses the expected emission peak (e.g., 500 nm to 600 nm).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to 515 nm.
-
Scan the excitation spectrum over a range that encompasses the expected excitation peak (e.g., 450 nm to 510 nm).
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum for both the excitation and emission scans.
-
Identify the wavelength at which the maximum intensity occurs for both the excitation and emission spectra. These are the excitation and emission maxima, respectively.
-
Visualizations
Experimental Workflow for Fluorescence Spectroscopy
The following diagram illustrates the key steps involved in determining the excitation and emission spectra of a fluorescent molecule like this compound.
The Stokes Shift
The Stokes shift is a fundamental concept in fluorescence spectroscopy, representing the difference in wavelength between the excitation and emission maxima. This phenomenon is due to energy loss as the excited molecule relaxes to a lower vibrational energy level before emitting a photon.
Cellular Uptake and Trafficking of this compound
This compound is frequently used to study the cellular uptake and intracellular trafficking of nanoparticles and drug delivery systems. A common pathway for internalization is endocytosis. The following diagram illustrates a generalized endocytic pathway that can be tracked using fluorescently labeled molecules like this compound.
References
An In-depth Technical Guide to the Molecular Weight Variations of NH2-PEG-FITC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular weight variations of amine-terminated polyethylene glycol conjugated to fluorescein isothiocyanate (NH2-PEG-FITC). It covers the synthesis, characterization, and application of these fluorescently-labeled polymers, with a focus on their utility in biological research and drug development.
Introduction to this compound
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer. Its conjugation to molecules, a process known as PEGylation, can improve pharmacokinetic and pharmacodynamic properties. When functionalized with an amine group (NH2) at one terminus and a fluorescent probe like fluorescein isothiocyanate (FITC) at the other, it becomes a powerful tool for visualizing and tracking molecules and delivery systems in biological environments. The molecular weight of the PEG chain is a critical parameter that influences its behavior and efficacy in various applications.
Molecular Weight Variations of this compound
This compound is commercially available in a wide range of molecular weights, typically from 200 Da to 20,000 Da. The choice of molecular weight is dictated by the specific application, as it significantly impacts properties such as hydrodynamic radius, circulation half-life, and cellular uptake.
| Molecular Weight (Da) | Typical Polydispersity Index (PDI) | Common Applications |
| 200 - 1,000 | 1.05 - 1.10 | Labeling of small molecules, peptides, and oligonucleotides; studies of cellular uptake of small conjugates. |
| 1,000 - 5,000 | 1.02 - 1.05 | Labeling of proteins and antibodies; nanoparticle surface modification for short-term in vivo imaging. |
| 5,000 - 10,000 | 1.02 - 1.05 | Enhancing the circulation time of nanoparticles and liposomes for drug delivery; in vivo imaging studies. |
| 10,000 - 20,000 | 1.02 - 1.05 | Prolonged circulation of drug carriers; formulation of long-acting therapeutics. |
Table 1: Common Molecular Weight Variations of this compound and Their Applications. The Polydispersity Index (PDI) is a measure of the uniformity of the polymer chain lengths. A PDI value closer to 1.0 indicates a more monodisperse sample with uniform chain lengths.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential functionalization of a PEG diol.
Materials:
-
α-amino-ω-hydroxyl PEG (NH2-PEG-OH) of desired molecular weight
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Lyophilizer
Protocol:
-
Dissolution: Dissolve NH2-PEG-OH in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Addition of Base: Add 2-3 molar equivalents of TEA or DIPEA to the PEG solution. This acts as a base to deprotonate the amine group, facilitating its reaction with FITC.
-
FITC Conjugation: Slowly add a 1.1 to 1.5 molar excess of FITC (dissolved in a small amount of anhydrous DMF or DMSO) to the reaction mixture with constant stirring.
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature in the dark to prevent photobleaching of the FITC.
-
Purification by Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (e.g., 1 kDa for a 5 kDa PEG product) and dialyze against deionized water for 48-72 hours, with frequent water changes to remove unreacted FITC, salts, and solvent.
-
Lyophilization: Freeze-dry the purified this compound solution to obtain a yellow-orange powder.
-
Storage: Store the final product at -20°C, protected from light and moisture.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Accurate characterization is essential to confirm the molecular weight, purity, and functionality of the synthesized this compound.
3.2.1. Molecular Weight Determination: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution and PDI.
Protocol:
-
System Preparation: Use a GPC/SEC system equipped with a refractive index (RI) detector and a suitable column set for the expected molecular weight range. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline) or an organic solvent (e.g., tetrahydrofuran) depending on the column.
-
Calibration: Create a calibration curve using PEG standards of known molecular weights.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of 1-5 mg/mL and filter through a 0.22 µm filter.
-
Analysis: Inject the sample into the GPC/SEC system and record the chromatogram.
-
Data Interpretation: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) by comparing the retention time of the sample peak to the calibration curve.
3.2.2. Confirmation of FITC Conjugation: UV-Visible and Fluorescence Spectroscopy
UV-Visible Spectroscopy Protocol:
-
Dissolve the this compound in an appropriate solvent (e.g., water or PBS).
-
Measure the absorbance spectrum from 250 nm to 600 nm.
-
Confirm the presence of the characteristic absorbance peak for FITC at approximately 495 nm.
Fluorescence Spectroscopy Protocol:
-
Dissolve the this compound in an appropriate solvent.
-
Set the excitation wavelength to ~495 nm.
-
Measure the emission spectrum from 500 nm to 600 nm.
-
Confirm the presence of the characteristic emission peak for FITC at approximately 520 nm.
Application: Tracking Cellular Uptake and Receptor Signaling
This compound of varying molecular weights can be used to study the influence of size on the cellular uptake of nanoparticles and to track specific cellular signaling pathways. For instance, by conjugating this compound to a ligand for a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), researchers can visualize receptor binding, internalization, and subsequent signaling events.
Experimental Workflow for Tracking EGFR Signaling
This workflow outlines the use of different molecular weight EGF-PEG-FITC conjugates to study their interaction with cells expressing EGFR.
The Central Role of the Amine Group in NH2-PEG-FITC Bioconjugation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the chemistry and application of Amine-PEG-FITC (NH2-PEG-FITC), a trifunctional molecule widely used in biological research and drug development. The core focus is the terminal primary amine (NH2) group, which serves as the pivotal reactive handle for covalently linking the fluorescent and biocompatible PEG-FITC moiety to proteins, antibodies, nanoparticles, and other molecules of interest. Understanding the principles of amine reactivity is fundamental to designing successful bioconjugation strategies, ensuring high-yield, stable, and functional final products.
The Nucleophilic Power of the Primary Amine
The functionality of this compound in conjugation reactions is dictated by the chemical nature of its terminal primary amine. Due to the lone pair of electrons on the nitrogen atom, this group acts as a potent nucleophile.[1] This inherent nucleophilicity allows it to readily attack electrophilic centers on target molecules, forming stable covalent bonds.[1][2] In the context of biological macromolecules like proteins and antibodies, the most accessible primary amines are typically the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[1][3][4] Their prevalence and surface exposure on native protein structures make them ideal targets for chemical modification.[3][4]
Key Conjugation Chemistries of the Amine Group
The versatility of the amine group allows for several robust conjugation strategies. The two most prominent methods are reactions with N-hydroxysuccinimide (NHS) esters to form amide bonds and reductive amination with carbonyls to form secondary amine linkages.
The reaction between a primary amine and an NHS ester is the most widely used method in bioconjugation due to its efficiency and the exceptional stability of the resulting amide bond under physiological conditions.[1][3]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide group and forming a highly stable amide bond.[1][5][6]
This two-step method is ideal for conjugating this compound to molecules containing or modified to contain an aldehyde or ketone group, such as periodate-oxidized glycoproteins.[7]
Mechanism:
-
Schiff Base Formation: The primary amine first reacts with the carbonyl group to form a reversible, unstable intermediate known as an imine or Schiff base.[7][8][9]
-
Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine, forming a stable secondary amine linkage.[7][8][9] This agent is chosen because it does not readily reduce the initial aldehyde or ketone, allowing the reaction to proceed efficiently.[7]
Quantitative Data and Reaction Parameters
The success of any amine-based conjugation is critically dependent on controlling key reaction parameters. Failure to optimize these conditions can lead to low conjugation efficiency, modification of unintended sites, or denaturation of the target biomolecule.
| Parameter | Optimal Range / Condition | Rationale and Effect on Reaction |
| pH | 7.2 - 9.0 (typically 8.3-8.5 for NHS esters)[3][10][11][12] | The amine must be in its deprotonated, nucleophilic state (-NH2). Below pH ~7, the amine is protonated (-NH3+) and non-reactive. Above pH 9.0, hydrolysis of NHS esters significantly competes with the amine reaction, reducing yield.[3][10] |
| Buffer Type | Amine-free buffers (PBS, HEPES, Borate, Bicarbonate)[3][4][10] | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for the reactive agent and must be avoided during conjugation.[3][4][12] |
| Molar Ratio | 5:1 to 20:1 molar excess of reactive PEG to target molecule | A molar excess of the labeling reagent drives the reaction to completion. The optimal ratio must be determined empirically to achieve the desired degree of labeling (DOL) without causing protein precipitation or loss of function.[13] |
| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) can be used to slow the reaction and minimize side reactions or protein degradation, though this may require longer incubation times. Room temperature reactions are typically faster.[3][11] |
| Reaction Time | 30 minutes to 4 hours (or overnight at 4°C)[3][11][12] | Time is optimized to allow for sufficient conjugation without significant hydrolysis of the reactive agent or damage to the target molecule. |
| Concentration | Protein concentration > 2 mg/mL[14][15] | Higher concentrations of the target molecule favor the desired conjugation reaction over the competing hydrolysis of the reactive agent.[3] |
Experimental Protocols
A well-defined workflow is essential for reproducible results. The following provides a generalized protocol for labeling a target protein with an amine-reactive PEG-FITC reagent and a visual workflow diagram.
This protocol describes the general steps for conjugating an amine-reactive reagent (e.g., NHS-ester-PEG-FITC) to an antibody. The same principles apply if using this compound to react with an NHS-activated antibody.
-
Antibody Preparation:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Reaction Quenching (Optional but Recommended):
-
To stop the reaction, add an amine-containing buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM. Incubate for 1 hour.[12] This will consume any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted FITC reagent and reaction byproducts. The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[12][16]
-
Equilibrate the column with a storage buffer (e.g., PBS, pH 7.4). Apply the reaction mixture to the column.
-
The larger antibody-conjugate will elute first in the void volume, while the smaller, unreacted molecules will be retarded.[16] Collect the colored fractions corresponding to the labeled antibody.
-
-
Characterization:
-
Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~495 nm (for FITC). Use these values and the extinction coefficients of the antibody and FITC to calculate the average number of FITC molecules per antibody.[14]
-
Purity and Aggregation: Analyze the final product using techniques like SDS-PAGE to check for integrity and size-exclusion HPLC to assess purity and detect any aggregation.[18][19]
-
Conclusion
The terminal primary amine group is the cornerstone of this compound's utility as a bioconjugation reagent. Its nucleophilic character enables robust and versatile covalent attachment to a wide range of biomolecules through well-established chemical reactions like NHS ester acylation and reductive amination. For researchers in drug development and life sciences, a thorough understanding of the factors governing these reactions—particularly pH, buffer composition, and molar ratios—is paramount. By carefully controlling these parameters and following systematic protocols for reaction, purification, and characterization, scientists can effectively leverage the power of the amine group to create precisely engineered, fluorescently-labeled conjugates for advanced diagnostics, imaging, and therapeutic applications.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. glenresearch.com [glenresearch.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 8. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. neb.com [neb.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. timothyspringer.org [timothyspringer.org]
- 17. youdobio.com [youdobio.com]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
The Art and Science of PEGylation: An In-depth Technical Guide to Protein Modification
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, has emerged as a cornerstone of biopharmaceutical development. This modification has proven to be a highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, leading to the successful development of numerous clinically approved drugs.[1] By increasing the hydrodynamic size and masking surface epitopes, PEGylation can significantly extend the circulating half-life, enhance stability, reduce immunogenicity, and improve the solubility of protein therapeutics.[2][3]
This comprehensive technical guide delves into the core principles of PEGylation, providing a detailed overview of the chemistry, experimental protocols, and analytical techniques essential for the successful modification and characterization of proteins.
The Chemistry of PEGylation: Strategies and Reagents
The versatility of PEGylation stems from the variety of chemical strategies available to attach PEG chains to a protein. These can be broadly categorized into two generations, each with distinct advantages and applications.
First-Generation PEGylation: This approach typically involves the random attachment of PEG to multiple reactive sites on the protein surface, most commonly the ε-amino groups of lysine residues.[2] While effective in increasing the overall size of the protein, this lack of specificity can lead to a heterogeneous mixture of PEGylated species with varying degrees of modification and positional isomers, potentially impacting biological activity.
Second-Generation PEGylation: To overcome the limitations of random PEGylation, second-generation strategies focus on site-specific attachment of PEG. This approach offers greater control over the final product, resulting in a more homogeneous and well-defined therapeutic.[2] Site-specific PEGylation can be achieved by targeting unique functional groups on the protein, such as the N-terminal α-amino group, free cysteine residues, or engineered sites.
A variety of PEG reagents with different reactive groups are commercially available to facilitate these conjugation strategies. The choice of reagent depends on the target functional group on the protein and the desired linkage chemistry.
Table 1: Common PEGylation Reagents and their Target Functional Groups
| PEG Reagent Functional Group | Target Protein Functional Group | Resulting Linkage | Key Features |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (Lysine, N-terminus) | Amide | One of the most common and well-established methods for amine modification.[4][5] |
| Maleimide | Sulfhydryls (Cysteine) | Thioether | Highly specific for free cysteine residues, enabling site-specific modification.[6][7] |
| Aldehyde | N-terminal α-Amino Group | Secondary Amine (via reductive amination) | Allows for N-terminal specific PEGylation, often preserving protein activity. |
| Carboxyl | Amines (in the presence of a carbodiimide) | Amide | An alternative to NHS esters for amine modification. |
Experimental Protocols
The successful PEGylation of a protein requires careful optimization of reaction conditions and subsequent purification of the conjugate. Below are detailed methodologies for two of the most widely used PEGylation chemistries.
Amine-Reactive PEGylation using NHS Esters
This protocol describes a general procedure for the PEGylation of a protein using an NHS ester-activated PEG.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
PEG-NHS ester reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in a buffer devoid of primary amines.[4] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[5] The NHS ester is susceptible to hydrolysis, so it is crucial to minimize its exposure to moisture.[5]
-
PEGylation Reaction: Add a calculated molar excess of the PEG-NHS ester solution to the protein solution with gentle mixing. A 5- to 20-fold molar excess is a common starting point.[8] The optimal ratio will depend on the protein and the desired degree of PEGylation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]
-
Quenching: Stop the reaction by adding a quenching reagent to consume the unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and purify the PEGylated protein using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[4][]
Cysteine-Reactive PEGylation using Maleimide
This protocol outlines a general procedure for the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.
Materials:
-
Protein with an accessible cysteine residue in a thiol-free buffer (e.g., Phosphate Buffered Saline, pH 6.5-7.5)
-
PEG-Maleimide reagent
-
Reducing agent (e.g., TCEP, if disulfides need to be reduced)
-
Purification system (e.g., Size Exclusion Chromatography or Hydrophobic Interaction Chromatography)
Procedure:
-
Protein Preparation: The protein should be in a buffer at a pH between 6.5 and 7.5.[6] If the target cysteine is involved in a disulfide bond, it must first be reduced using a suitable reducing agent like TCEP. DTT should be avoided as it reacts with maleimides.[10]
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide reagent in a suitable buffer or organic solvent.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[6][7]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[7]
-
Purification: Purify the PEGylated protein from unreacted PEG and unmodified protein using chromatography. SEC is effective for removing excess PEG, while Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) may be necessary to separate the PEGylated protein from the unmodified protein.[][10]
Characterization of PEGylated Proteins
Thorough characterization of the PEGylated protein is critical to ensure product quality, consistency, and to understand its structure-function relationship. A combination of analytical techniques is typically employed.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is a primary method for determining the degree of PEGylation (mono-, di-, multi-PEGylated species) and for quantifying aggregates.[11][12]
Typical SEC Protocol:
-
Column: A silica-based column with an appropriate pore size for the expected molecular weight of the PEGylated protein.
-
Mobile Phase: An aqueous buffer, often containing a salt (e.g., 150 mM sodium phosphate) to minimize non-specific interactions.
-
Detection: UV absorbance at 280 nm for the protein and often a refractive index (RI) or evaporative light scattering detector (ELSD) for the PEG moiety.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, leading to altered retention times on an IEX column. This technique is particularly useful for separating positional isomers of PEGylated proteins and for purifying the desired product.[13][14]
Typical IEX Protocol:
-
Resin: A cation or anion exchange resin is chosen based on the isoelectric point (pI) of the protein and the desired separation.
-
Buffers: A loading buffer at a low salt concentration and an elution buffer with a high salt concentration or a pH gradient are used.
-
Detection: UV absorbance at 280 nm.
Mass Spectrometry (MS)
MS provides precise molecular weight information, confirming the covalent attachment of PEG and determining the degree of PEGylation.[15][16] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used.
Typical MS Analysis Workflow:
-
Sample Preparation: The PEGylated protein is often analyzed intact after purification. For more detailed analysis, the protein can be digested with a protease (e.g., trypsin) to generate peptides.
-
LC-MS/MS: The sample is introduced into the mass spectrometer via liquid chromatography. For intact protein analysis, a reversed-phase or SEC column is used. For peptide analysis, a reversed-phase column is standard.
-
Data Analysis: The resulting mass spectra are analyzed to determine the mass of the intact PEGylated protein or to identify the specific amino acid residues that have been modified with PEG. Deconvolution software is often required to interpret the complex spectra of heterogeneous PEGylated samples.[17]
Impact of PEGylation on Protein Properties: Quantitative Data
The extent and nature of PEGylation can have a profound impact on the therapeutic properties of a protein. The following tables summarize quantitative data from the literature, illustrating these effects.
Table 2: Effect of PEG Molecular Weight on the Pharmacokinetics of G-CSF and Interferon
| Protein | PEG Molecular Weight (kDa) | Conjugation Site | Half-life (hours) | Reference |
| G-CSF (Filgrastim) | - | - | 3.5 - 3.8 | [3] |
| PEG-G-CSF (Pegfilgrastim) | 20 | N-terminus | up to 42 | [3] |
| Interferon alfa-2a | - | - | 2-3 | |
| PEG-Interferon alfa-2a | 40 (branched) | Lysine | 65 | |
| Interferon alfa-2b | - | - | 2-3 | |
| PEG-Interferon alfa-2b | 12 | Histidine | 40 |
Note: Half-life values can vary depending on the study and the animal model used.
Table 3: Comparison of In Vitro Bioactivity of Native vs. PEGylated Interferon alfa-2a
| Protein | In Vitro Bioactivity (% of native) | Reference |
| Interferon alfa-2a | 100% | [2] |
| PEG-Interferon alfa-2a (Pegasys®) | 7% | [2] |
This significant reduction in in vitro activity is often compensated by the vastly improved pharmacokinetic profile, leading to enhanced in vivo efficacy.[2]
Visualizing PEGylation-Related Pathways and Workflows
Graphical representations are invaluable for understanding the complex biological processes and experimental procedures associated with PEGylation.
Caption: PEG-G-CSF signaling pathway.[18][19]
Caption: PEG-Interferon alpha JAK-STAT signaling.[20][21]
Caption: Mechanism of action of Pegloticase.[22][23]
Caption: General experimental workflow for protein PEGylation.
Conclusion
PEGylation remains a powerful and versatile tool in the development of protein-based therapeutics. A thorough understanding of the underlying chemistry, meticulous execution of experimental protocols, and comprehensive analytical characterization are paramount to harnessing the full potential of this technology. As PEGylation strategies continue to evolve, with a greater emphasis on site-specificity and novel PEG architectures, the ability to rationally design and precisely control the modification process will be increasingly critical for the development of the next generation of biopharmaceuticals. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of protein PEGylation and to advance their therapeutic candidates towards clinical success.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 17. enovatia.com [enovatia.com]
- 18. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]
- 19. What is the mechanism of Empegfilgrastim? [synapse.patsnap.com]
- 20. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 21. ClinPGx [clinpgx.org]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Pegloticase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Handling of NH2-PEG-FITC: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling precautions for amine-terminated polyethylene glycol conjugated with fluorescein isothiocyanate (NH2-PEG-FITC). As a molecule combining a biocompatible polymer (PEG), a reactive amine group, and a fluorescent dye (FITC), understanding its specific handling requirements is crucial for ensuring laboratory safety and experimental integrity. This document synthesizes available safety data to offer a robust framework for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is a compound that, while primarily composed of a biocompatible PEG backbone, contains components that necessitate careful handling. The primary hazards are associated with the FITC moiety and the potential for the amine group to react with other substances. While most suppliers do not classify the final conjugate as hazardous, the individual components carry their own potential risks.[1][2][3]
The FITC component is an isothiocyanate, a class of compounds known for their reactivity. Safety data sheets for FITC indicate that the hazards of the material have not been thoroughly investigated, and it should be handled with caution.[4] It may cause irritation upon contact with the skin, eyes, or respiratory tract.[5] In case of fire, FITC can emit toxic fumes.[4][5]
The amine-PEG component is generally considered to be of low toxicity and biocompatible.[] However, as with any fine chemical powder, there is a risk of dust formation, which should be minimized to avoid inhalation.[1]
Exposure Controls and Personal Protection
To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control and personal protection is essential. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Engineering Controls
-
Ventilation: Work with this compound powder should be conducted in a well-ventilated area.[1][5] A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for aerosolization.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for preventing direct contact with the compound.
-
Eye Protection: Chemical safety goggles or glasses are mandatory to protect against splashes and dust.[3][7]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1][2] Nitrile gloves are a common and effective choice. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.[1][2]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator may be necessary.[3][5]
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is fundamental to maintaining a safe laboratory environment and ensuring the stability of this compound.
Handling
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.[8]
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Protect the product from light, as FITC is light-sensitive.[4][10]
-
Recommended storage temperatures are often at -20°C, dessiccated.[10] Always refer to the manufacturer's specific storage recommendations.
Quantitative Safety Data
| Parameter | Value | Substance | Source |
| Occupational Exposure Limit (TWA) | 10.00 mg/m³ | Polyethylene Glycol | WEEL |
| OSHA PEL (respirable dust) | 5.00 mg/m³ | Polyethylene Glycol | OSHA |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][4][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation persists.[1][2][4][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2][4][7] |
Accidental Release Measures
In the case of a spill, follow these procedures to safely clean the area and contain the material.
-
Personal Precautions: Wear appropriate personal protective equipment, including a respirator, gloves, and safety goggles.[5]
-
Containment and Cleaning: For a dry spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[5][7] A wet mop can also be used to clean the area.[7] For a liquid spill, absorb it with an inert material and place it in a chemical waste container.[3]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[4]
Experimental Protocols & Workflows
While specific experimental protocols for safety testing of this compound were not found, a generalized workflow for safe handling can be visualized.
Caption: A generalized workflow for the safe handling of this compound.
The logical relationship for mitigating hazards can be represented as a decision-making flow.
Caption: A decision tree for mitigating hazards associated with this compound.
Disposal Considerations
All waste materials, including unused product and contaminated items (e.g., gloves, weighing paper), should be collected and disposed of in accordance with local, state, and federal regulations for chemical waste.[4] Do not dispose of down the drain.
Conclusion
While this compound is a valuable tool in research and drug development, a thorough understanding and implementation of safety and handling precautions are paramount. By following the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment. Always consult the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. biochempeg.com [biochempeg.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. peptide.com [peptide.com]
- 7. chondrex.com [chondrex.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Fluorescein PEG Amine, FITC-PEG-NH2 [nanocs.net]
A Technical Guide to High-Purity Amine-PEG-FITC for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing high-purity Amine-Polyethylene Glycol-Fluorescein Isothiocyanate (NH2-PEG-FITC) in research and development. This guide covers the selection of commercial suppliers, key technical specifications, detailed experimental protocols for common applications, and an example of its use in studying cellular signaling pathways.
Introduction to this compound
This compound is a heterobifunctional molecule that combines the benefits of a polyethylene glycol (PEG) spacer with a reactive primary amine and a fluorescent FITC tag. The PEG linker enhances solubility, reduces immunogenicity, and provides a flexible spacer arm, minimizing steric hindrance in conjugation reactions. The terminal primary amine allows for covalent attachment to various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, commonly found on proteins, peptides, and other biomolecules. The FITC fluorophore, with its bright green fluorescence, enables straightforward visualization and quantification in a variety of applications.[1][2] This combination of properties makes this compound a versatile tool for bioconjugation, cell labeling, nanoparticle functionalization, and studying biological processes like receptor trafficking and intracellular signaling.[3][4]
Commercial Suppliers and Technical Specifications
A variety of commercial suppliers offer high-purity this compound with a range of molecular weights and specifications. When selecting a supplier, it is crucial to consider not only the molecular weight of the PEG chain but also the purity and polydispersity index (PDI) of the product. PDI is a measure of the distribution of molecular weights in a given polymer sample; a lower PDI indicates a more homogenous product, which is critical for reproducible experimental results.
Below is a summary of technical specifications from several prominent suppliers. Please note that specifications can vary by batch, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.
| Supplier | Molecular Weight (Da) Options | Purity | Polydispersity Index (PDI) | Excitation Max (nm) | Emission Max (nm) |
| Biopharma PEG | 200, 400, 600, 1k, 2k, 3.4k, 5k, 10k, 20k | ≥95% | Not specified | ~495 | ~515-520 |
| Creative PEGWorks | 1k, 2k, 3.4k, 5k, 10k | ≥95% | 1.02 - 1.05 | ~494 | ~521 |
| Nanocs | 1k, 2k, 3.4k, 5k, 10k, 20k | >95% | <1.08 | ~495 | ~515-520 |
| Broadpharm | PEG4, PEG12, 1k, 2k, 5k, 10k | ≥95% | Not specified | ~495 | ~525 |
| CD Bioparticles | 200, 400, 500, 600, 800, 1k, 2k, 3.4k, 4k, 5k, 6k, 8k, 10k, 20k | ≥95% | Not specified | Not specified | Not specified |
| Abbexa | 1k, 2k, 3.4k, 4k, 5k, 6k, 8k, 10k, 20k | ≥95% | Not specified | Not specified | Not specified |
Experimental Protocols
The primary amine group on this compound is a versatile functional group for conjugation to various molecules. The following are detailed protocols for common applications.
Protein Labeling via Amide Bond Formation
This protocol describes the conjugation of this compound to a protein with accessible carboxyl groups using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Protein of interest in a suitable buffer (e.g., MES, PBS, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the protein solution. Incubate for 15 minutes at room temperature.
-
Conjugation: Immediately add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to quench the reaction. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~495 nm for FITC) and SDS-PAGE (observing a shift in the molecular weight of the protein).
References
- 1. FITC-PEG-NH2, Fluorescein-PEG-Amine - Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FITC-PEG-NH2 - CD Bioparticles [cd-bioparticles.net]
The Illuminating World of Fluorescent PEG Derivatives: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the applications of fluorescent Poly(ethylene glycol) (PEG) derivatives in modern research. From fundamental principles to detailed experimental protocols, this document serves as a core resource for harnessing the power of these versatile molecules in drug delivery, bioimaging, and diagnostics.
Introduction to Fluorescent PEG Derivatives
Poly(ethylene glycol) (PEG) has long been a cornerstone in biomedical research due to its biocompatibility, non-immunogenicity, and excellent water solubility. The covalent attachment of fluorescent dyes to PEG chains has given rise to a powerful class of molecules – fluorescent PEG derivatives. These conjugates synergize the advantageous properties of PEG with the sensitive and versatile nature of fluorescence detection, enabling researchers to visualize, track, and quantify biological processes with unprecedented precision.
The core utility of fluorescent PEG derivatives lies in their ability to act as molecular reporters. The PEG component enhances the solubility and photostability of the attached dye while minimizing non-specific interactions with biological components, a phenomenon often referred to as a "stealth" effect.[1][2] This allows for clearer imaging with a higher signal-to-noise ratio. The fluorescent tag, in turn, provides a means of detection and quantification. A wide array of fluorescent dyes, spanning the UV to near-infrared (NIR) spectrum, can be conjugated to PEG, each with unique photophysical properties tailored for specific applications.[3][4]
Core Applications in Research
The applications of fluorescent PEG derivatives are vast and continue to expand. Key areas where these molecules have made a significant impact include:
-
Drug Delivery Systems: Fluorescent PEGs are instrumental in the development and characterization of drug delivery vehicles such as liposomes, micelles, and nanoparticles.[5][6][7] They allow for the real-time tracking of these carriers in vitro and in vivo, providing crucial information on their biodistribution, cellular uptake, and drug release kinetics.[6][7]
-
Biosensors: The sensitivity of certain fluorophores to their local environment (e.g., pH, ion concentration) can be exploited to create PEG-based biosensors.[4] These sensors can be designed to report on specific physiological conditions within cells or tissues.
-
Molecular and Cellular Imaging: Fluorescent PEG derivatives are widely used for labeling and tracking proteins, antibodies, peptides, and other biomolecules.[8][9] This enables the study of their localization, trafficking, and interactions within living cells.[10][11]
-
Hydrogel Engineering: The incorporation of fluorescent moieties into PEG-based hydrogels allows for the visualization of the hydrogel structure and the monitoring of processes such as swelling, degradation, and drug release.[12][13] These fluorescent hydrogels are also valuable for 3D cell culture and tissue engineering applications.[13][14]
-
Cancer Research: In oncology, fluorescent PEG derivatives are employed for tumor imaging and targeted drug delivery.[4][15] The enhanced permeability and retention (EPR) effect in solid tumors can lead to the accumulation of PEGylated nanoparticles, which can be visualized through their fluorescent tags.
Quantitative Data on Fluorescent PEG Derivatives
The selection of a fluorescent PEG derivative for a specific application is guided by its photophysical properties. The following tables summarize key quantitative data for commonly used fluorophores conjugated to PEG.
Table 1: Photophysical Properties of Common Fluorophores Used in PEG Derivatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| FITC (Fluorescein) | ~494 | ~521 | ~75,000 | 0.5 - 0.9 (pH dependent) |
| Rhodamine B | ~552 | ~575 | ~105,000 | ~0.7 |
| TRITC | ~544 | ~572 | ~95,000 | ~0.2 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.12 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 |
| Alexa Fluor 647 | ~651 | ~672 | ~270,000 | ~0.33 |
| BODIPY FL | ~503 | ~509 | ~80,000 | ~0.9 |
| ATTO 488 | ~501 | ~523 | ~90,000 | ~0.8 |
| ATTO 647N | ~646 | ~664 | ~150,000 | ~0.65 |
Note: Photophysical properties can be influenced by the solvent, pH, and the nature of the PEG conjugate. The values presented are approximate and for general guidance.
Table 2: Quantitative Data from Application-Specific Studies
| Application | Fluorescent PEG Derivative | Key Quantitative Finding | Reference |
| Macrophage Uptake | DyLight650-PEG-Hydrogel Nanoparticles (80x320 nm) | 3.7-fold reduction in uptake by BALF macrophages at 24h post-dose compared to unmodified nanoparticles. | [5] |
| Cellular Uptake (in vitro) | Rhodamine 6G-loaded organosilica nanoparticles | Maximum uptake rate (Vmax) in RAW 264.7 macrophages was 7.9 x 10⁴ nanoparticles per hour per cell. | [3] |
| Drug Release from Hydrogel | FITC-Dextran in PEGDA Hydrogel | After 24 hours, a maximum of 77% of FITC-dextran was released from the lowest density region of a gradient hydrogel. | [16] |
| Protein Binding | Fluorescein-PEG₅ₖ on PRINT Nanoparticles | High PEG density (0.083 PEG/nm²) showed reduced protein binding and macrophage association compared to low density (0.028 PEG/nm²). | [15] |
Key Experimental Protocols
This section provides detailed methodologies for common applications of fluorescent PEG derivatives.
Protein Labeling with Amine-Reactive Fluorescent PEG-NHS Ester
This protocol describes the conjugation of a fluorescent PEG-NHS ester to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Fluorescent PEG-NHS Ester (e.g., FITC-PEG-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
-
Protein Preparation: Dissolve the target protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the fluorescent PEG-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG reagent to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated PEG and byproducts by SEC or dialysis. For SEC, use a column with an appropriate molecular weight cutoff. For dialysis, use a membrane with a suitable pore size and dialyze against the storage buffer.
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL). This can be done using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its maximum absorbance wavelength. The conjugate can be further analyzed by SEC-MALS to determine its molecular weight and heterogeneity, and by mass spectrometry for detailed structural confirmation.[7][9][20][21][22][23]
Live-Cell Imaging of Labeled Biomolecules
This protocol outlines the general steps for imaging cells treated with a fluorescently labeled biomolecule.
Materials:
-
Cells cultured on a suitable imaging dish or slide
-
Fluorescently labeled biomolecule (e.g., antibody, ligand)
-
Live-cell imaging medium (phenol red-free)
-
Fluorescence microscope with appropriate filters and environmental chamber
-
Cell Seeding: Seed cells on an imaging-compatible plate or slide and allow them to adhere and grow to the desired confluency.
-
Labeling: Replace the culture medium with the live-cell imaging medium containing the fluorescently labeled biomolecule at a predetermined optimal concentration.
-
Incubation: Incubate the cells with the fluorescent probe for a sufficient time to allow for binding or internalization. This time will vary depending on the specific biomolecule and cellular process being studied.
-
Washing (Optional): For some applications, it may be necessary to wash the cells with fresh imaging medium to remove unbound fluorescent probes and reduce background fluorescence.
-
Imaging: Mount the imaging dish on the fluorescence microscope stage within an environmental chamber to maintain optimal temperature, humidity, and CO₂ levels. Acquire images using the appropriate excitation and emission filters for the fluorophore.
-
Image Analysis: Analyze the acquired images to determine the localization, intensity, and dynamics of the fluorescent signal.
Preparation of Fluorescent PEGylated Liposomes
This protocol describes the preparation of fluorescently labeled liposomes using the lipid film hydration method.
Materials:
-
Lipids (e.g., HSPC, Cholesterol)
-
Fluorescent PEG-lipid (e.g., DSPE-PEG-FITC)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., HEPES, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation: Dissolve the lipids and the fluorescent PEG-lipid in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the desired liposome characteristics.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Hydration: Add the hydration buffer to the flask and hydrate the lipid film by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder.
-
Characterization: Characterize the fluorescent liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The fluorescence intensity can be measured using a fluorometer.
Visualizing Biological Processes with Graphviz
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of fluorescent PEG derivatives.
Signaling Pathway: GPCR Internalization
Fluorescently labeled ligands are powerful tools for studying G protein-coupled receptor (GPCR) trafficking and signaling. This diagram illustrates the process of ligand-induced GPCR internalization.[19][20][26][27][28]
Caption: Ligand-induced internalization of a G protein-coupled receptor (GPCR).
Experimental Workflow: High-Throughput Screening (HTS)
Fluorescent probes are central to many HTS assays for drug discovery. This workflow outlines a typical fluorescence-based HTS process.[7][8][9][29][30]
Caption: A generalized workflow for high-throughput screening using a fluorescent probe.
Logical Relationship: Characterization of PEG-Protein Conjugates
Proper characterization is crucial to ensure the quality and efficacy of a fluorescently PEGylated protein. This diagram shows the logical flow of common characterization techniques.
Caption: Key characterization techniques for fluorescent PEG-protein conjugates.
Conclusion and Future Outlook
Fluorescent PEG derivatives have become indispensable tools in modern biomedical research. Their unique combination of biocompatibility, stealth properties, and fluorescence readout capabilities enables a wide range of applications, from fundamental cell biology to preclinical drug development. As new fluorescent dyes with improved photophysical properties are developed and conjugation chemistries become more sophisticated, the utility of fluorescent PEG derivatives is expected to grow even further. Future advancements may include the development of "smart" probes that respond to multiple stimuli, NIR-II probes for deeper tissue imaging, and their integration into advanced super-resolution microscopy techniques. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for leveraging the full potential of these illuminating molecules.
References
- 1. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atto Dyes for Superior Fluorescent Imaging [merckmillipore.com]
- 11. Strategies for Site‐Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogel-based microfluidic device with multiplexed 3D in vitro cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. air.unimi.it [air.unimi.it]
- 15. Dual-locked fluorescent probes for precise diagnosis and targeted treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The relative brightness of PEG lipid-conjugated polymer nanoparticles as fluid-phase markers in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. epfl.ch [epfl.ch]
- 19. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Mass spectrometry and HPLC with fluorescent detection-based orthogonal approaches to characterize N-linked oligosaccharides of recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, Photophysics, Electrochemistry and Electrogenerated Chemiluminescence of PEG-Modified BODIPY dyes in Organic and Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Investigating G-protein coupled receptor signalling with light-emitting biosensors [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Ligand Internalization | Thermo Fisher Scientific - US [thermofisher.com]
An In-Depth Technical Guide to NH2-PEG-FITC: Properties, Experimental Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Amine-Polyethylene Glycol-Fluorescein Isothiocyanate (NH2-PEG-FITC), a heterobifunctional fluorescent labeling reagent. It details its chemical properties, provides step-by-step experimental protocols for its use in key research applications, and illustrates relevant biological pathways and experimental workflows.
Core Chemical Information
This compound is a versatile molecule that combines the benefits of polyethylene glycol (PEG) — a biocompatible and water-soluble polymer — with the fluorescent properties of fluorescein isothiocyanate (FITC). The terminal amine group (NH2) allows for covalent conjugation to various biomolecules and surfaces.
Chemical Structure and Properties
The fundamental structure consists of a linear PEG chain with a primary amine at one terminus and a FITC molecule at the other. The isothiocyanate group of FITC readily reacts with primary amines to form a stable thiourea linkage.
| Property | Value |
| CAS Number | 2411381-38-7[1] |
| Molecular Formula | Varies based on PEG molecular weight |
| Appearance | Yellow to orange solid or viscous liquid, depending on the molecular weight of the PEG chain. |
| Solubility | Soluble in water, aqueous buffers, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane.[2][3] Less soluble in alcohols and ether. |
| Fluorescence | Excitation Maximum: ~494 nm, Emission Maximum: ~521 nm[3][] |
| Storage | Store at -20°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles of solutions. |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound in research and drug development.
Conjugation of this compound to a Peptide
This protocol describes the labeling of a peptide with a primary amine (e.g., at the N-terminus or on a lysine side chain) using this compound. This can be performed with the peptide still attached to the solid-phase synthesis resin or in solution.
Materials:
-
Peptide with a primary amine group
-
This compound
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)
-
Diethyl ether
-
Acetonitrile
-
Water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Protocol (On-Resin Conjugation):
-
Resin Preparation: Swell the peptide-bound resin in DMF.
-
Fmoc Deprotection: If the N-terminal amine is Fmoc-protected, treat the resin with a 20% piperidine in DMF solution to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Conjugation Reaction:
-
Dissolve this compound (3-5 molar equivalents relative to the peptide) and DIPEA (10 molar equivalents) in DMF.
-
Add the this compound solution to the resin.
-
Incubate the reaction mixture in the dark with gentle agitation for 2-4 hours at room temperature.[6]
-
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the peptide pellet in a water/acetonitrile mixture.
-
Purify the FITC-labeled peptide using RP-HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
Formulation of Labeled Nanoparticles for Targeted Drug Delivery
This protocol outlines the preparation of drug-loaded polymeric nanoparticles surface-functionalized with this compound for imaging and targeted delivery.
Materials:
-
PLGA-COOH (Poly(lactic-co-glycolic acid), carboxyl-terminated)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetonitrile
-
Deionized water
-
Dialysis membrane (e.g., 10 kDa MWCO)
Protocol:
-
Activation of PLGA-COOH:
-
Dissolve PLGA-COOH in DCM.
-
Add EDC (4 molar equivalents to PLGA-COOH) and NHS (2 molar equivalents to PLGA-COOH) to the solution.
-
Stir at room temperature for 4-6 hours to activate the carboxyl groups.
-
-
Conjugation of this compound:
-
Add this compound (1.5 molar equivalents to PLGA-COOH) to the activated PLGA solution.
-
Stir overnight at room temperature in the dark.
-
-
Purification of PLGA-PEG-FITC:
-
Precipitate the polymer by adding cold methanol.
-
Wash the polymer pellet with methanol to remove unreacted reagents.
-
Dry the purified PLGA-PEG-FITC under vacuum.
-
-
Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve the PLGA-PEG-FITC polymer and the hydrophobic drug in acetonitrile.
-
Add this organic solution dropwise to a larger volume of deionized water under constant stirring.
-
Allow the nanoparticles to self-assemble as the acetonitrile evaporates.
-
-
Purification and Characterization:
-
Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove any remaining organic solvent and unconjugated drug.
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
-
Cell Labeling and In Vitro Imaging
This protocol details the labeling of cultured cells with this compound conjugated nanoparticles for visualization of cellular uptake.
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound labeled nanoparticles (from Protocol 2.2)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a glass-bottom dish or multi-well plate and allow them to adhere overnight.
-
Incubation with Nanoparticles:
-
Dilute the this compound labeled nanoparticles to the desired concentration in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the nanoparticle-containing medium.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the nanoparticle-containing medium.
-
Wash the cells three times with PBS to remove any non-internalized nanoparticles.
-
-
Fixation:
-
Fix the cells with 4% PFA solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI staining solution for 5-10 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh PBS to the wells.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for FITC (green fluorescence) and DAPI (blue fluorescence).
-
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for visualizing and tracking biological processes. The following diagrams, created using the DOT language, illustrate key concepts.
Receptor-Mediated Endocytosis of a Labeled Nanoparticle
Experimental Workflow for In Vivo Targeted Drug Delivery
Logical Relationship of this compound Components and Function
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a variety of applications:
-
Fluorescent Labeling: The FITC component allows for the fluorescent tagging of proteins, peptides, antibodies, and other biomolecules for use in techniques such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.[7]
-
Drug Delivery: As a component of nanocarriers, this compound can be used to track the biodistribution, cellular uptake, and intracellular trafficking of drug delivery systems.[7] The PEG component helps to improve the stability and circulation time of these systems in vivo.
-
Cell Engineering and Surface Modification: The amine group can be used to attach the fluorescent PEG chain to cell surfaces or other materials, altering their properties and allowing for tracking.[7]
-
Biosensors: this compound can be incorporated into biosensors to provide a fluorescent signal upon the detection of a specific analyte.[7]
-
In Vivo Imaging: The fluorescent properties of FITC, combined with the biocompatibility of PEG, enable the use of this compound labeled probes for non-invasive imaging in animal models.
Conclusion
This compound is a powerful and versatile reagent for researchers and scientists in the fields of biology, chemistry, and medicine. Its combination of a reactive amine, a biocompatible PEG linker, and a fluorescent reporter enables a wide range of applications, from fundamental studies of cellular processes to the development of advanced drug delivery systems. The protocols and diagrams provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.
References
- 1. Genetically encoded molecular probes to visualize and perturb signaling dynamics in living biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. creativepegworks.com [creativepegworks.com]
- 5. Fluorescein PEG Amine, FITC-PEG-NH2 [nanocs.net]
- 6. peptideweb.com [peptideweb.com]
- 7. FITC-PEG-NH2,modern biomedical research,Drug delivery,Cell engineering,Biosensors_ Chongqing Yusi Pharmaceutical Technology Co., Ltd [peg.ink]
Navigating the Stability of NH2-PEG-FITC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amine-terminated polyethylene glycol conjugated with fluorescein isothiocyanate (NH2-PEG-FITC) is a cornerstone reagent in biomedical research, enabling the fluorescent labeling and tracking of molecules and nanoparticles. Ensuring the long-term stability of this compound is paramount for reproducible and reliable experimental outcomes. This technical guide provides a comprehensive overview of the optimal storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.
Core Principles of this compound Stability
The stability of this compound is influenced by three primary factors: temperature, moisture, and light. Both the polyethylene glycol (PEG) backbone and the fluorescein isothiocyanate (FITC) fluorophore are susceptible to degradation under suboptimal conditions. The amine (NH2) terminus, while generally stable, can also participate in side reactions if not stored properly.
Key Degradation Pathways:
-
Hydrolysis: The ester and ether linkages within the PEG backbone can undergo hydrolysis, particularly in the presence of moisture and at non-neutral pH. This can lead to chain cleavage and a decrease in the average molecular weight of the polymer.
-
Oxidation: The PEG chain is also susceptible to oxidative degradation, which can be accelerated by exposure to light and the presence of trace metal ions.
-
Photobleaching: The FITC fluorophore is prone to irreversible photobleaching upon prolonged exposure to light, resulting in a loss of fluorescence intensity.[1]
-
pH Sensitivity: The fluorescence of FITC is highly pH-dependent, with decreased intensity in acidic environments.[2][3] Elevated temperatures can also negatively impact FITC stability.[2]
Recommended Long-Term Storage Conditions
To mitigate degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended based on manufacturer guidelines and stability principles of similar compounds.
Quantitative Storage Recommendations
| Form | Temperature | Humidity | Light Exposure | Recommended Duration |
| Solid (Lyophilized Powder) | -20°C or -5°C[4] | Desiccated | In the dark | Up to 12 months[2] |
| Stock Solution in Anhydrous Solvent (e.g., DMSO) | -20°C | N/A | In the dark, under inert gas (e.g., nitrogen) | Up to 1 month[2] |
| Stock Solution in Anhydrous Solvent (e.g., DMSO) | -80°C | N/A | In the dark, under inert gas (e.g., nitrogen) | Up to 6 months[2] |
Note: For stock solutions, it is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting the stock solution into single-use vials is strongly recommended. Aqueous solutions of this compound are not recommended for long-term storage due to the instability of FITC in water.[2]
Experimental Protocols for Stability Assessment
Verifying the stability of this compound over time is crucial. The following are detailed methodologies for key experiments to assess both the structural integrity and fluorescence stability of the compound.
Protocol for Assessing Structural Integrity via Size Exclusion Chromatography (SEC-HPLC)
This method separates molecules based on their hydrodynamic volume and can detect changes in the molecular weight distribution of the PEG backbone due to degradation.
Materials:
-
This compound sample (stored under desired conditions)
-
Size exclusion chromatography (SEC) column suitable for the molecular weight of the PEG
-
HPLC system with a refractive index (RI) detector and a UV-Vis or fluorescence detector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Molecular weight standards for calibration
Procedure:
-
Prepare a stock solution of the this compound sample in the mobile phase.
-
Calibrate the SEC column using appropriate molecular weight standards.
-
Inject the this compound sample onto the SEC column.
-
Monitor the elution profile using both RI and fluorescence detection. The RI detector will provide information on the entire polymer population, while the fluorescence detector will specifically detect the FITC-labeled population.
-
Analyze the chromatograms to determine the peak retention time and molecular weight distribution. A shift in the retention time towards later elution volumes or the appearance of shoulder peaks can indicate degradation of the PEG backbone.
-
Quantify the percentage of degraded product by integrating the peak areas.
Protocol for Assessing Fluorescence Stability
This protocol measures the fluorescence intensity of the FITC moiety to assess for photobleaching or chemical degradation of the fluorophore.
Materials:
-
This compound sample (stored under desired conditions)
-
Fluorometer or microplate reader with fluorescence capabilities
-
Quartz cuvettes or appropriate microplates
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare a series of dilutions of the this compound sample in the buffer solution.
-
Measure the fluorescence intensity of each dilution using an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 519 nm.[1]
-
For accelerated photostability testing, expose a sample solution to a controlled light source for a defined period and measure the fluorescence intensity at set intervals.
-
Compare the fluorescence intensity of the stored samples to that of a freshly prepared standard solution at the same concentration. A decrease in fluorescence intensity indicates degradation of the FITC fluorophore.
Visualizing Workflows and Pathways
The following diagrams illustrate common experimental workflows and conceptual pathways where this compound is utilized.
Caption: Workflow for conjugating this compound to an antibody.
Caption: Experimental workflow for a long-term stability study.
Caption: Cellular uptake pathway of a targeted nanoparticle.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. Fluorescein isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 3. A long lifetime chemical sensor: study on fluorescence property of fluorescein isothiocyanate and preparation of pH chemical sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FITC-PEG-NH2, Fluorescein-PEG-Amine - Biopharma PEG [biochempeg.com]
Methodological & Application
Application Notes and Protocols for NH2-PEG-FITC Protein Labeling in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with an amine-reactive pegylated fluorescein isothiocyanate (NH2-PEG-FITC). This procedure is designed to yield highly fluorescent and stable protein conjugates suitable for a variety of fluorescence microscopy applications, including immunofluorescence, cellular imaging, and flow cytometry. The inclusion of a polyethylene glycol (PEG) spacer can enhance the solubility and reduce the immunogenicity of the labeled protein.[][2][3]
Principle of the Reaction
The isothiocyanate group of FITC readily reacts with primary amino groups (the N-terminus and the ε-amino group of lysine residues) on the protein surface to form a stable thiourea bond.[4][5][6] The reaction is typically carried out under alkaline conditions (pH 8.5-9.5) to ensure the amino groups are deprotonated and thus more nucleophilic.[5][7] The PEG linker serves to distance the fluorophore from the protein, which can help to minimize quenching and potential interference with protein function.[2][8]
Materials and Reagents
| Reagent | Specifications | Storage |
| Protein of Interest | >95% pure, 1-10 mg/mL | 4°C or -80°C |
| This compound | Molecular Weight specific to application | -20°C, desiccated, protected from light |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.0 | 4°C |
| Quenching Buffer | 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0 | 4°C |
| Purification Resin | Sephadex G-25 or equivalent size-exclusion chromatography resin | Room Temperature |
| Elution Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | 4°C |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Reagent Grade | Room Temperature |
Experimental Protocols
Protein Preparation
Prior to labeling, it is crucial to prepare the protein solution to ensure optimal conjugation efficiency.
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine) or sodium azide, these components must be removed as they will compete with the protein for reaction with FITC.[4] Dialyze the protein solution against 1000 volumes of Conjugation Buffer overnight at 4°C.[4]
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the Conjugation Buffer.[4][9] Higher protein concentrations generally lead to more efficient labeling.[10][11]
This compound Labeling Reaction
This protocol is for labeling 1 mg of a ~150 kDa protein (e.g., IgG). Adjustments may be necessary for proteins of different molecular weights or desired degrees of labeling.
-
Prepare FITC Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL.[4][10][12] This solution is sensitive to light and moisture and should be used promptly.[4][10]
-
Calculate Molar Ratio: The optimal molar ratio of FITC to protein (F/P ratio) should be determined empirically for each protein. A starting point for antibodies is a molar ratio of 10:1 to 20:1 (FITC:protein).
-
Conjugation Reaction:
-
Place the protein solution in a reaction tube.
-
While gently stirring, slowly add the calculated volume of the this compound stock solution to the protein solution.[6]
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil.[4][10]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with continuous gentle stirring.[10][12]
-
Quenching the Reaction
To stop the labeling reaction, a quenching buffer is added to react with any excess this compound.
-
Add the Quenching Buffer to the reaction mixture. A final concentration of 10-50 mM Tris or hydroxylamine is sufficient.
Purification of the Labeled Protein
It is essential to remove unconjugated this compound from the labeled protein to avoid high background fluorescence.[10]
-
Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Elution Buffer.
-
Separation: Apply the quenched reaction mixture to the top of the column.
-
Elution: Elute the protein with the Elution Buffer. The labeled protein will be in the first colored fraction to elute, while the smaller, unconjugated dye will elute later.[4][7]
-
Collection: Collect the fractions containing the labeled protein. The conjugate can often be visualized by its yellow-orange color.[10]
Characterization of the Labeled Protein
Determination of Degree of Labeling (F/P Ratio)
The F/P ratio is the average number of fluorophore molecules conjugated to each protein molecule.[14]
-
Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and 494 nm (A494) for FITC.[7][15]
-
Calculations:
-
Protein Concentration (M):
(Note: The extinction coefficient of 1.4 is for a typical IgG. This value should be adjusted for other proteins.)
-
FITC Concentration (M):
(The molar extinction coefficient of FITC is approximately 70,000 M⁻¹cm⁻¹ at pH ~8.0)[10]
-
F/P Molar Ratio:
-
An optimal F/P ratio for antibodies is typically between 4 and 8.[13] Over-labeling can lead to fluorescence quenching and loss of protein activity.
Storage and Stability
Store the purified, labeled protein in small aliquots at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[7] Protect from light and avoid repeated freeze-thaw cycles.[13] The addition of a cryoprotectant like glycerol or a stabilizing protein such as BSA may be beneficial.[6][13]
Experimental Workflow and Signaling Pathway Diagrams
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive this compound | - Use fresh, anhydrous DMSO/DMF for reconstitution. Store FITC reagent properly.[10] |
| - Competing nucleophiles in buffer | - Ensure complete removal of Tris, glycine, or azide from the protein solution.[4] | |
| - Incorrect pH of conjugation buffer | - Verify the pH is between 8.5 and 9.5.[7] | |
| - Low protein concentration | - Concentrate the protein to at least 2 mg/mL.[11] | |
| High Background Fluorescence | - Incomplete removal of free dye | - Ensure proper size-exclusion chromatography and collect only the protein-containing fractions.[10] |
| Protein Precipitation | - Over-labeling | - Reduce the molar ratio of FITC to protein in the conjugation reaction. |
| - High concentration of organic solvent | - Keep the final concentration of DMSO/DMF in the reaction mixture low (<10% v/v).[10] | |
| Loss of Protein Activity | - Labeling of critical amino acid residues | - Modify the labeling conditions (e.g., lower pH to favor N-terminal labeling) or use a different labeling chemistry.[16] |
| - Denaturation | - Perform labeling at 4°C and handle the protein gently. |
References
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. peptideweb.com [peptideweb.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. timothyspringer.org [timothyspringer.org]
- 8. youtube.com [youtube.com]
- 9. assaygenie.com [assaygenie.com]
- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youdobio.com [youdobio.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
Step-by-Step Guide for Conjugating NH2-PEG-FITC to Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of amine-terminated polyethylene glycol-fluorescein isothiocyanate (NH2-PEG-FITC) to antibodies. This method utilizes carbodiimide chemistry to link the primary amine of the PEG linker to the carboxylic acid groups present on the antibody, creating a stable amide bond. This process results in a fluorescently labeled and PEGylated antibody, which can be advantageous for various research and therapeutic applications. PEGylation can enhance the pharmacokinetic properties of the antibody, while the FITC label allows for fluorescent detection and tracking.[1]
The protocol is divided into three main sections: preparation of reagents and the antibody, the conjugation reaction, and the characterization of the resulting conjugate. Careful adherence to this protocol is crucial for successful and reproducible conjugation.
Experimental Protocols
Materials and Reagents
-
Purified antibody (2-10 mg/mL in a suitable buffer)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Spectrophotometer
-
Dialysis cassette (MWCO 10 kDa)
Antibody Preparation
Prior to conjugation, it is critical to prepare the antibody solution to ensure optimal reaction conditions.
-
Buffer Exchange: The antibody must be in an amine-free and carboxyl-free buffer, such as MES or HEPES, for the activation step. If the antibody is in a buffer containing primary amines (e.g., Tris) or carboxyl groups, a buffer exchange must be performed. This can be achieved through dialysis against the Activation Buffer or by using a desalting column.
-
Concentration Adjustment: The antibody concentration should be adjusted to 2-10 mg/mL in the Activation Buffer. Higher antibody concentrations generally lead to more efficient conjugation.
Conjugation Procedure
This protocol follows a two-step process to ensure efficient and specific conjugation.
Step 1: Activation of Antibody Carboxyl Groups
-
Bring EDC and NHS to room temperature before opening the vials to prevent condensation of moisture.
-
Prepare a fresh solution of EDC and NHS in the Activation Buffer.
-
Add the EDC/NHS solution to the antibody solution. The molar ratio of EDC/NHS to the antibody should be optimized, but a starting point of 40:1 (EDC:antibody) and 20:1 (NHS:antibody) is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl groups on the antibody to form a more stable amine-reactive NHS ester.
Step 2: Conjugation with this compound
-
Immediately following the activation step, the pH of the reaction mixture should be raised to 7.2-7.5 by adding the Coupling Buffer. This can also be achieved by performing a rapid buffer exchange using a desalting column equilibrated with the Coupling Buffer.
-
Dissolve the this compound in DMSO to a concentration of 10 mg/mL.
-
Add the dissolved this compound to the activated antibody solution. The molar ratio of this compound to the antibody should be optimized to achieve the desired degree of labeling. A starting range of 10:1 to 50:1 is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
Quenching and Purification
-
Quenching: To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against PBS. The purified conjugate should be stored at 4°C, protected from light. For long-term storage, the addition of a preservative such as sodium azide and storage at -20°C or -80°C is recommended.
Data Presentation
The following table provides a summary of recommended starting conditions and ranges for optimizing the conjugation reaction.
| Parameter | Recommended Starting Condition | Optimization Range |
| Antibody Concentration | 5 mg/mL | 2 - 10 mg/mL |
| Molar Ratio (EDC:Antibody) | 40:1 | 20:1 - 100:1 |
| Molar Ratio (NHS:Antibody) | 20:1 | 10:1 - 50:1 |
| Molar Ratio (this compound:Antibody) | 20:1 | 10:1 - 50:1 |
| Activation Time | 15 minutes | 15 - 30 minutes |
| Conjugation Time | 2 hours at RT or overnight at 4°C | 2 - 24 hours |
| Activation pH | 6.0 | 5.5 - 6.5 |
| Conjugation pH | 7.4 | 7.2 - 8.0 |
Characterization of the Conjugate
After purification, it is essential to characterize the antibody-PEG-FITC conjugate to determine the degree of labeling and confirm its integrity.
Degree of Labeling (DOL) Calculation
The DOL, which represents the average number of FITC molecules per antibody, can be determined spectrophotometrically.[2]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 495 nm (A495).
-
Calculate the concentration of the antibody and the FITC using the following formulas:
-
Antibody Concentration (M) = [A280 - (A495 x 0.35)] / ε_antibody
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
0.35 is the correction factor for the absorbance of FITC at 280 nm.
-
-
FITC Concentration (M) = A495 / ε_FITC
-
ε_FITC is the molar extinction coefficient of FITC at 495 nm (~68,000 M⁻¹cm⁻¹).
-
-
-
DOL = FITC Concentration (M) / Antibody Concentration (M)
An optimal DOL for most applications is between 3 and 10.[1]
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the conjugation. The PEGylated antibody will show an increase in molecular weight compared to the unconjugated antibody, appearing as a broader band due to the heterogeneity of PEGylation.
Functional Analysis
It is crucial to assess the functionality of the conjugated antibody. This can be done through various immunoassays, such as ELISA or flow cytometry, to confirm that the antigen-binding affinity and specificity are retained after conjugation. A higher degree of labeling can sometimes negatively impact the antibody's binding affinity.[3]
Mandatory Visualization
Caption: Experimental workflow for conjugating this compound to antibodies.
References
Application Notes and Protocols for Labeling Nanoparticles with NH2-PEG-FITC for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of nanoparticles with an amine-terminated polyethylene glycol-fluorescein isothiocyanate (NH2-PEG-FITC) linker. This method is broadly applicable to nanoparticles presenting carboxyl functional groups on their surface and is designed to yield fluorescently labeled, PEGylated nanoparticles suitable for in vivo imaging studies.
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a surface, is a widely used strategy to improve the biocompatibility and circulation time of nanoparticles.[1] The hydrophilic nature of PEG reduces non-specific protein adsorption (opsonization), thereby minimizing uptake by the mononuclear phagocyte system (MPS) and prolonging their presence in the bloodstream.[1] The addition of a fluorescent tag, such as fluorescein isothiocyanate (FITC), enables the tracking and visualization of these nanoparticles in vivo using optical imaging techniques.[2] FITC is a commonly used green fluorescent dye with an excitation maximum at approximately 494 nm and an emission maximum at around 521 nm.[3]
This protocol will cover the materials required, a step-by-step procedure for the conjugation reaction, purification of the labeled nanoparticles, and methods for their characterization. Additionally, a general workflow for in vivo imaging and a diagram of potential cellular uptake pathways are provided.
Materials and Equipment
Reagents
-
Nanoparticles with carboxyl (-COOH) surface functionality
-
This compound (amine-terminated polyethylene glycol-fluorescein isothiocyanate)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.5-6.0)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) (e.g., 1X, pH 7.4)
-
Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Deionized (DI) water
-
Organic solvent for dissolving this compound (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
Equipment
-
Vortex mixer
-
Centrifuge (with appropriate speed and temperature control)
-
Dialysis tubing or centrifugal filter units (with appropriate molecular weight cut-off)
-
pH meter
-
Spectrophotometer (UV-Vis and Fluorescence)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements
-
Transmission Electron Microscope (TEM) (optional)
-
In vivo imaging system (e.g., IVIS)
Experimental Protocols
Protocol 1: Labeling of Carboxylated Nanoparticles with this compound
This protocol describes a two-step covalent conjugation method using EDC/NHS chemistry to link the amine group of this compound to the carboxyl groups on the nanoparticle surface.
1. Nanoparticle Preparation:
- Disperse the carboxylated nanoparticles in MES buffer to the desired concentration. Ensure the nanoparticles are well-sonicated or vortexed to achieve a homogenous suspension.
2. Activation of Carboxyl Groups:
- Prepare fresh solutions of EDC and NHS in MES buffer.
- Add EDC and NHS to the nanoparticle suspension. The final concentrations will need to be optimized for your specific nanoparticle system, but a starting point is a molar excess of EDC and NHS relative to the carboxyl groups on the nanoparticles.
- Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an amine-reactive NHS ester.[4]
3. Conjugation with this compound:
- Dissolve the this compound in a minimal amount of an appropriate organic solvent (e.g., DMSO) and then dilute it in PBS (pH 7.4).
- Add the this compound solution to the activated nanoparticle suspension. The molar ratio of this compound to nanoparticles should be optimized to achieve the desired labeling density.
- Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.[4]
4. Quenching the Reaction:
- Add a quenching buffer (e.g., Tris-HCl or glycine) to the reaction mixture to quench any unreacted NHS esters.
- Incubate for 15-30 minutes at room temperature.
Protocol 2: Purification of Labeled Nanoparticles
Purification is a critical step to remove unreacted this compound, EDC, NHS, and byproducts.
1. Centrifugation:
- Centrifuge the reaction mixture at a speed and for a duration sufficient to pellet the nanoparticles. The exact parameters will depend on the size and density of the nanoparticles.
- Carefully remove the supernatant containing the unreacted reagents.
- Resuspend the nanoparticle pellet in fresh PBS.
- Repeat the centrifugation and resuspension steps at least three times.
2. Dialysis/Centrifugal Filtration:
- For smaller nanoparticles that are difficult to pellet, dialysis or centrifugal filtration can be used.
- Transfer the nanoparticle suspension to a dialysis bag with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.
- Alternatively, use centrifugal filter units with a suitable MWCO to wash the nanoparticles.
Protocol 3: Characterization of Labeled Nanoparticles
1. Spectroscopic Analysis:
- UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified labeled nanoparticles. The presence of a peak around 495 nm confirms the successful conjugation of FITC.
- Fluorescence Spectroscopy: Excite the nanoparticle suspension at ~495 nm and measure the emission spectrum. A characteristic emission peak around 515-520 nm will be observed for FITC-labeled nanoparticles.[5] A standard curve of free this compound can be used to quantify the amount of FITC conjugated to the nanoparticles.[6]
2. Size and Zeta Potential Measurement:
- Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after labeling. An increase in hydrodynamic diameter is expected after PEGylation.[7]
- Zeta Potential: Measure the surface charge of the nanoparticles. A change in zeta potential upon conjugation can indicate successful surface modification.[7]
3. Morphological Analysis (Optional):
- Transmission Electron Microscopy (TEM): Visualize the size, shape, and dispersity of the nanoparticles.
Data Presentation
| Parameter | Before Labeling | After Labeling |
| Hydrodynamic Diameter (nm) | Insert Value | Insert Value |
| Polydispersity Index (PDI) | Insert Value | Insert Value |
| Zeta Potential (mV) | Insert Value | Insert Value |
| FITC Conjugation Efficiency (%) | N/A | Insert Value |
| Caption: Summary of physicochemical properties of nanoparticles before and after labeling with this compound. |
| Reagent | Molar Ratio (to -COOH) | Incubation Time | Temperature |
| EDC | Insert Range | 15-30 min | Room Temperature |
| NHS | Insert Range | 15-30 min | Room Temperature |
| This compound | Insert Range | 2-4 h or overnight | Room Temp or 4°C |
| Caption: Typical reaction conditions for labeling nanoparticles with this compound. |
In Vivo Imaging Workflow
A general workflow for utilizing the labeled nanoparticles for in vivo imaging is as follows:
References
- 1. Nanoparticles cellular uptake, trafficking, activation, toxicity and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. cytodiagnostics.com [cytodiagnostics.com]
- 5. pnas.org [pnas.org]
- 6. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 7. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Covalent Conjugation of Amine-Functionalized PEG-FITC to Carboxylated Solid Supports
Audience: Researchers, scientists, and drug development professionals.
Introduction: The covalent immobilization of polyethylene glycol (PEG) onto solid supports, a process known as PEGylation, is a critical technique for improving the biocompatibility of materials, reducing non-specific protein adsorption, and creating functional surfaces for bio-assays.[1][2] This document provides a detailed protocol for the conjugation of an amine-terminated, fluorescein isothiocyanate-labeled PEG (NH2-PEG-FITC) to a solid support functionalized with carboxyl groups. The inclusion of the FITC label allows for straightforward quantification and visualization of the surface modification.[3][]
The conjugation is achieved via the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][6] This "zero-length" crosslinking method creates a stable amide bond between the carboxyl groups on the support and the primary amine of the PEG molecule without introducing any additional spacer atoms.[5][7]
Principle of the Reaction
The conjugation process is a two-step reaction:
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups (-COOH) on the solid support to form a highly reactive but unstable O-acylisourea intermediate.[5][8]
-
Formation of a Stable Intermediate and Amide Bond Formation: To improve efficiency and stability, NHS is added to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[5] This semi-stable intermediate is less susceptible to hydrolysis in aqueous environments compared to the O-acylisourea intermediate.[9] The amine-reactive NHS ester then readily reacts with the primary amine (-NH2) of the this compound molecule to form a stable amide bond, covalently linking the PEG to the surface.[10]
Chemical Reaction Pathway
Caption: EDC/NHS coupling chemistry for amide bond formation.
Data Summary: Reaction Parameters
Successful conjugation depends on the careful control of several parameters. The following table summarizes typical quantitative data and recommended ranges for the key reaction conditions.
| Parameter | Recommended Range | Optimal Value | Notes |
| Activation Buffer pH | 4.5 - 7.2 | 5.0 - 6.0 | The activation reaction with EDC/NHS is most efficient at a slightly acidic pH.[8] A common choice is 0.1M MES buffer.[8] |
| Conjugation Buffer pH | 7.0 - 8.5 | 7.2 - 7.5 | The reaction of the NHS-ester with primary amines is most efficient at a neutral to slightly basic pH.[8] Buffers like PBS are suitable. Avoid amine-containing buffers (e.g., Tris, Glycine).[11] |
| EDC Concentration | 2 mM - 100 mM | 50 mM | Higher concentrations can shorten the required reaction time.[12] Prepare fresh, as EDC is moisture-sensitive.[8] |
| NHS Concentration | 5 mM - 250 mM | 125 mM | Typically used at a 2.5-fold molar excess to EDC to enhance efficiency and stabilize the intermediate. |
| This compound Conc. | 0.1 - 2 mg/mL | 1 mg/mL | The optimal concentration may vary depending on the PEG molecular weight and the density of carboxyl groups on the surface. |
| Activation Time | 15 - 30 minutes | 15 minutes | Longer activation times are generally not necessary and may increase hydrolysis of the NHS ester.[8] |
| Conjugation Time | 1 - 4 hours | 2 hours | Reaction can also be performed overnight at 4°C. |
| Temperature | 4°C - 25°C | Room Temp. (20-25°C) | Room temperature is sufficient for efficient coupling.[8] |
Experimental Workflow
Caption: General workflow for this compound conjugation.
Detailed Experimental Protocols
Materials and Reagents
-
Solid Support: Carboxyl-functionalized material (e.g., beads, slides, nanoparticles).
-
This compound: Amine-PEG-Fluorescein Isothiocyanate (structure and MW as required for the application).[13][14]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.[10]
-
Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4.
-
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
-
NHS: N-hydroxysuccinimide (or water-soluble Sulfo-NHS).[10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine, pH 8.5.[10]
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST).
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solutions.[11]
-
Storage Buffer: Appropriate buffer for the final conjugated support (e.g., PBS with a preservative like sodium azide).[10]
Protocol: Two-Step Covalent Conjugation
This two-step method is preferred as it minimizes undesirable cross-linking of the this compound molecules.[10]
Step 1: Activation of Carboxylated Surface
-
Equilibrate the carboxylated solid support by washing it twice with Activation Buffer (0.1 M MES, pH 6.0). For beads, this involves centrifugation and resuspension; for surfaces, it involves rinsing.
-
Immediately before use, prepare a fresh activation solution. Dissolve EDC and NHS in Activation Buffer to final concentrations of 50 mM and 125 mM, respectively.
-
Note: EDC is moisture sensitive and hydrolyzes in aqueous solutions; therefore, the solution must be prepared immediately before application.[8]
-
-
Immerse the solid support in the activation solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).
-
After incubation, immediately wash the support twice with ice-cold Activation Buffer or Conjugation Buffer (PBS, pH 7.4) to remove excess EDC, NHS, and byproducts. Proceed immediately to the next step.
Step 2: Conjugation of this compound
-
Prepare a solution of this compound in Conjugation Buffer (PBS, pH 7.4) at a concentration of 1 mg/mL. Protect the solution from light due to the FITC label.[14]
-
Immediately add the this compound solution to the activated solid support.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, while protected from light.
-
Following incubation, wash the support three times with Washing Buffer (PBST) to remove any non-covalently bound this compound.
Step 3: Quenching and Final Washing
-
To block any remaining unreacted NHS-esters and prevent non-specific binding later, immerse the support in the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Incubate for 15-30 minutes at room temperature.
-
Wash the support extensively (3-5 times) with Washing Buffer (PBST) followed by a final rinse with PBS.
-
The FITC-PEG-conjugated solid support is now ready for use or can be stored in an appropriate Storage Buffer at 4°C, protected from light.
Characterization and Quantification Methods
Verification of successful conjugation is crucial. The fluorescent FITC tag provides a convenient method for analysis.
-
Fluorescence Microscopy/Spectroscopy: The most direct way to confirm conjugation is to measure the fluorescence of the solid support.[15]
-
For planar surfaces, fluorescence microscopy can provide a qualitative assessment of the uniformity of the coating.
-
For particles or beads in suspension, a fluorescence plate reader or fluorometer can be used to quantify the signal. A standard curve can be generated using known concentrations of free this compound to estimate the amount of PEG conjugated to the surface.[16][17]
-
-
Contact Angle Measurement: Successful PEGylation typically alters the surface wettability. Contact angle measurements before and after conjugation can indicate a change in surface chemistry.[18]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can detect changes in the elemental composition of the surface, confirming the presence of the PEG layer (increase in C-O signal) and the amide bond (increase in N 1s signal).
-
Functional Assays: The effectiveness of the PEGylation can be assessed by its ability to reduce non-specific binding of proteins (e.g., Bovine Serum Albumin or Fibrinogen) to the surface.[2][19] This can be measured using techniques like Quartz Crystal Microbalance (QCM) or by using a fluorescently labeled blocking protein.[16]
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FITC-PEG-SC, FITC-PEG-NHS - Biopharma PEG [biochempeg.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. axispharm.com [axispharm.com]
- 12. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Fluorescein PEG Amine, FITC-PEG-NH2 [nanocs.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of surface-bound proteins by fluorometric assay: Comparison with quartz crystal microbalance and amido black assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative determination of the number of FITC-molecules bound per cell in immunofluorescence flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biomechanics.berkeley.edu [biomechanics.berkeley.edu]
- 19. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing the Molar Ratio of Amine-Reactive PEG-FITC to Protein for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent modification of proteins with Polyethylene Glycol (PEG) and a fluorescent label like Fluorescein Isothiocyanate (FITC) is a widely used strategy in research and drug development. This process, often termed PEGylation and fluorescent labeling, enhances the therapeutic properties of proteins by increasing their hydrodynamic size, improving solubility, extending circulating half-life, and reducing immunogenicity.[1][2] The attached FITC fluorophore enables sensitive detection and quantification, which is crucial for applications in diagnostics, bio-imaging, and pharmacokinetic studies.
The key to a successful conjugation is achieving an optimal Degree of Labeling (DOL), which represents the average number of PEG-FITC molecules attached to a single protein molecule.[3][4] An insufficient DOL results in a weak signal and minimal therapeutic benefit, while excessive labeling can lead to fluorescence quenching, protein denaturation, loss of biological activity, and decreased solubility.[3][] Therefore, empirically determining the optimal molar ratio of the labeling reagent to the protein is a critical step. This document provides a detailed protocol for optimizing this ratio for an amine-reactive PEG-FITC conjugate.
Principle of the Reaction
The conjugation process involves the reaction between an amine-reactive group on the PEG-FITC molecule and the primary amines (-NH₂) on the surface of the protein. The most common primary amines on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[6] The isothiocyanate group (-N=C=S) of FITC reacts with these primary amines under slightly alkaline conditions (pH 8.5-9.0) to form a stable thiourea bond.[4][7] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the FITC reagent.[8][9][10]
Experimental Protocols
Part 1: Pre-Conjugation Preparations
-
Protein Preparation :
-
The protein solution should be highly pure, as contaminating proteins will also be labeled.[8][11]
-
The protein concentration should be at least 2 mg/mL for efficient labeling.[6][12][13] For best results, a concentration of 5-10 mg/mL is recommended.[9][10]
-
Buffer exchange is critical. If the protein is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, it must be dialyzed extensively against a suitable conjugation buffer, such as 0.1 M sodium bicarbonate or sodium borate buffer (pH 8.5-9.0).[9][10][14]
-
-
Reagent Preparation :
-
Conjugation Buffer : 0.1 M Sodium Bicarbonate, pH 8.5-9.0.
-
NH2-PEG-FITC Stock Solution : Immediately before use, dissolve the lyophilized this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[7][8][11] This solution is sensitive to moisture and light and should be prepared fresh for each experiment.[7][11]
-
Part 2: Calculating Molar Quantities
Before setting up the reactions, calculate the required volumes of protein and this compound stock solution.
-
Moles of Protein : Moles Protein = (Protein concentration in mg/mL * Volume in mL) / (Molecular Weight of Protein in g/mol * 1000)
-
Moles of this compound : Moles PEG-FITC = Molar Ratio * Moles of Protein
-
Volume of this compound Stock : Volume PEG-FITC (µL) = (Moles PEG-FITC * MW of PEG-FITC in g/mol * 10^6) / (Stock Concentration in mg/mL)
Part 3: Experimental Workflow for Molar Ratio Optimization
This protocol outlines a series of small-scale reactions to test different molar ratios. Recommended starting ratios to test are 5:1, 10:1, 20:1, and 40:1 (PEG-FITC:Protein).
-
Reaction Setup : For each molar ratio, pipette the calculated amount of protein solution into a microcentrifuge tube.
-
Initiate Conjugation : While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.[15][16]
-
Incubation : Protect the reaction tubes from light by wrapping them in aluminum foil.[8][11] Incubate at room temperature for 1-2 hours or at 4°C overnight with continuous, gentle stirring or rotation.[7][12]
-
Quenching (Optional) : The reaction can be stopped by adding a quenching buffer, such as 1.5 M hydroxylamine or 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[6][14] Incubate for another 30-60 minutes at room temperature.
-
Purification : Remove the unreacted this compound from the conjugated protein. This is essential for accurate characterization.[3] Common methods include:
-
Gel Filtration/Desalting Columns (e.g., Sephadex G-25) : This is the most common method. The larger protein conjugate will elute first, followed by the smaller, free PEG-FITC.[8][16]
-
Dialysis : Extensive dialysis against a suitable storage buffer (e.g., PBS) can also be used, especially for larger volumes.[11]
-
Part 4: Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL) The DOL (also known as the F/P ratio) is calculated using absorbance measurements from a UV-Vis spectrophotometer.[3][4]
-
Step 1: Measure Absorbance : Dilute the purified conjugate in a suitable buffer (e.g., PBS) and measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum for FITC, which is ~495 nm (A₄₉₅). The absorbance readings should ideally be between 0.2 and 1.4.[16]
-
Step 2: Calculate Protein Concentration : The absorbance of FITC at 280 nm must be corrected for.[15][16] Protein Conc. (M) = [A₂₈₀ - (A₄₉₅ * CF)] / ε_protein Where:
-
CF is the correction factor for FITC at 280 nm (~0.35).[16]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Step 3: Calculate FITC Concentration : FITC Conc. (M) = A₄₉₅ / ε_FITC Where:
-
Step 4: Calculate DOL : DOL = FITC Conc. (M) / Protein Conc. (M)
-
-
Assess Protein Integrity :
-
SDS-PAGE : Analyze the conjugate by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unlabeled protein. A smear or broad band is typical for PEGylated proteins.[8]
-
Size Exclusion Chromatography (SEC) : SEC can be used to assess for aggregation, which may occur at higher labeling ratios.
-
-
Evaluate Biological Activity :
-
Perform a relevant bioassay (e.g., enzyme kinetics assay, cell-based assay, or binding assay) to compare the activity of the conjugated protein to the unmodified protein. A decrease in activity is common and may be more pronounced at higher DOLs.[17]
-
Data Presentation
The results from the optimization experiment should be summarized to identify the molar ratio that provides a sufficient DOL without compromising protein activity or stability.
| Molar Ratio (PEG-FITC:Protein) | Degree of Labeling (DOL) | Protein Recovery (%) | Relative Biological Activity (%) | Observations |
| 5:1 | 1.8 | 95 | 90 | Low labeling, but activity is fully retained. |
| 10:1 | 4.2 | 92 | 85 | Good balance of labeling and activity. |
| 20:1 | 8.5 | 85 | 60 | High labeling, significant drop in activity. |
| 40:1 | 12.1 | 70 | 35 | Over-labeling, evidence of precipitation, low activity. |
Visualizations
Caption: Experimental workflow for optimizing the molar ratio.
Caption: Relationship between molar ratio and conjugation outcome.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. FITC (Fluorescein isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. youdobio.com [youdobio.com]
- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 9. abcam.co.jp [abcam.co.jp]
- 10. assaygenie.com [assaygenie.com]
- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. ulab360.com [ulab360.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Buffer Conditions for Efficient Amine-PEG-FITC Conjugation Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescein isothiocyanate (FITC) to amine-terminated polyethylene glycol (NH2-PEG) is a widely used method for fluorescently labeling molecules of interest in research, diagnostics, and drug development. The efficiency of this reaction is highly dependent on the reaction conditions, particularly the composition and pH of the buffer. These application notes provide a comprehensive guide to understanding and optimizing the buffer conditions for successful NH2-PEG-FITC conjugation.
The isothiocyanate group of FITC reacts with primary amine groups on the PEG to form a stable thiourea bond.[1] For this reaction to proceed efficiently, the amine group must be in its deprotonated, nucleophilic state.[2][3] The pH of the reaction buffer is therefore a critical parameter influencing the reaction rate and overall yield.
Key Parameters for Efficient Conjugation
Several factors influence the success of the this compound conjugation reaction. Careful control of these parameters is essential to achieve the desired degree of labeling while maintaining the integrity of the reactants.
pH
The pH of the reaction buffer is the most critical factor. A slightly basic pH is required to ensure that a sufficient proportion of the primary amine groups on the PEG are deprotonated and available to react with the FITC.[2][3][4] The optimal pH range for FITC conjugation is typically between 8.0 and 9.5.[5][6][7][8] At lower pH values, the amine groups are protonated, rendering them non-nucleophilic and significantly slowing down the reaction.[4] Conversely, at very high pH, the hydrolysis of the FITC molecule can become a competing reaction, reducing the conjugation efficiency.[8][9]
Buffer Type
The choice of buffer is equally important. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the NH2-PEG for reaction with FITC, leading to lower labeling efficiency.[2][10][11]
Recommended Buffers:
-
Sodium Bicarbonate/Carbonate Buffer: A common and effective choice for maintaining a stable basic pH.[2][12]
-
Borate Buffer: Another suitable option for maintaining the desired pH range.[2][9]
-
Phosphate-Buffered Saline (PBS): While typically at a physiological pH of 7.4, the pH can be adjusted upwards for the conjugation reaction. It is crucial to ensure the PBS formulation is free of primary amines.[10][11]
-
HEPES, MES, MOPS: These are also compatible amine-free buffers.[9]
Temperature and Reaction Time
The conjugation reaction can be performed at room temperature (20-25°C) or at 4°C.[5][6] Reactions at room temperature are generally faster, often proceeding to completion within a few hours (typically 1-4 hours).[5][8][13] Performing the reaction at 4°C can be beneficial for sensitive biomolecules and is often carried out overnight to ensure complete reaction.[12][14]
Reactant Concentrations
The concentrations of both the NH2-PEG and FITC will impact the reaction kinetics and the final degree of labeling. Higher concentrations of reactants generally lead to a faster reaction rate.[2][6] The molar ratio of FITC to NH2-PEG is a key parameter to control the number of FITC molecules conjugated to each PEG chain. A molar excess of FITC is typically used to drive the reaction to completion.
Data Summary: Buffer Conditions for this compound Conjugation
The following table summarizes the key quantitative parameters for optimizing the conjugation reaction.
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | Critical for deprotonation of the amine group.[5][6][7][8] |
| Buffer Concentration | 0.05 - 0.1 M | Sufficient buffering capacity without introducing excessively high ionic strength. |
| Temperature | 4°C to 25°C | Lower temperatures may be preferable for sensitive molecules, requiring longer reaction times.[5][6] |
| Reaction Time | 1 hour to overnight | Dependent on temperature and reactant concentrations.[5][8][13] |
| FITC:NH2-PEG Molar Ratio | 1:1 to 10:1 | The optimal ratio should be determined empirically based on the desired degree of labeling. |
Experimental Protocols
Protocol 1: Standard Conjugation at Room Temperature
This protocol is suitable for most routine this compound conjugations.
Materials:
-
NH2-PEG
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the NH2-PEG Solution: Dissolve the NH2-PEG in the 0.1 M sodium bicarbonate buffer (pH 8.5) to the desired concentration (e.g., 10 mg/mL).
-
Prepare the FITC Solution: Immediately before use, dissolve the FITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.[2][12][13]
-
Initiate the Conjugation Reaction: Slowly add the desired molar excess of the FITC solution to the stirring NH2-PEG solution.
-
Incubate: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Gentle stirring or rocking is recommended.[5]
-
Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes. This step ensures that any unreacted FITC is deactivated.
-
Purify the Conjugate: Remove unreacted FITC and quenching reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterize the Conjugate: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein-PEG conjugates) and 495 nm (for FITC).[13]
Protocol 2: Conjugation at 4°C for Sensitive Molecules
This protocol is recommended when working with thermally sensitive molecules.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare Solutions: Prepare the NH2-PEG and FITC solutions as described in Protocol 1.
-
Initiate the Reaction: Combine the FITC and NH2-PEG solutions as described previously.
-
Incubate: Incubate the reaction mixture overnight (12-16 hours) at 4°C with gentle mixing and protected from light.[14]
-
Quench and Purify: Follow steps 5-7 from Protocol 1 to quench the reaction and purify the final conjugate.
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in the this compound conjugation reaction.
References
- 1. FITC (Fluorescein isothiocyanate) | AAT Bioquest [aatbio.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. peptideweb.com [peptideweb.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the factors that can affect dextran-FITC conjugation? | AAT Bioquest [aatbio.com]
- 6. Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. ulab360.com [ulab360.com]
- 13. drmr.com [drmr.com]
- 14. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of NH2-PEG-FITC Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) and fluorescent dyes, such as fluorescein isothiocyanate (FITC), to proteins is a widely used strategy in research and drug development to enhance therapeutic efficacy, facilitate tracking, and enable various bioassays. The PEGylation of proteins increases their hydrodynamic radius, which can prolong their serum half-life.[1][2] FITC, a commonly used fluorescent label, allows for the visualization and quantification of the modified protein.[3]
Following the labeling reaction, the resulting mixture contains the desired NH2-PEG-FITC labeled protein, as well as unreacted protein, excess this compound, and hydrolyzed dye. The removal of these impurities, particularly the unreacted fluorescent dye, is critical for accurate downstream applications.[4][5] Failure to remove free dye can lead to high background signals in fluorescence-based assays and inaccurate determination of the degree of labeling (dye-to-protein ratio).[4][5]
This document provides detailed application notes and protocols for the purification of this compound labeled proteins from unreacted dye using common laboratory techniques: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Purification Strategies Overview
The primary goal of the purification process is to separate the larger, labeled protein from the smaller, unreacted dye molecules. The choice of purification method depends on factors such as sample volume, protein concentration, desired purity, and available equipment.
A general workflow for the purification of labeled proteins is as follows:
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. What Is Tangential Flow Filtration? | Tanfil 100 | Tangential Flow Filtration System [severnsaleslabequip.com]
- 5. assets.fishersci.com [assets.fishersci.com]
Applications of NH2-PEG-FITC in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG-FITC is a heterobifunctional polyethylene glycol (PEG) derivative that plays a pivotal role in modern drug delivery research. This reagent incorporates three key functional components: a primary amine group (-NH2) for conjugation to drugs or targeting ligands, a PEG spacer to enhance solubility and biocompatibility, and a fluorescein isothiocyanate (FITC) tag for fluorescent tracking. The unique combination of these moieties allows for the development of sophisticated drug delivery systems with improved pharmacokinetic profiles and real-time visualization capabilities.
The PEG component of the molecule serves to increase the hydrodynamic radius of the conjugated drug or nanoparticle, which can reduce renal clearance and prolong circulation time in the body. This "stealth" effect also minimizes non-specific uptake by the reticuloendothelial system (RES), thereby increasing the bioavailability of the therapeutic agent at the target site. The terminal amine group provides a reactive handle for covalent attachment to a variety of functional groups on drug molecules or nanoparticle surfaces, such as carboxylic acids or activated esters. Finally, the FITC fluorophore, with its excitation and emission maxima at approximately 494 nm and 521 nm respectively, enables researchers to track the biodistribution, cellular uptake, and intracellular trafficking of the drug delivery system using common fluorescence-based techniques.
This document provides detailed application notes and protocols for the use of this compound in the development and characterization of drug delivery systems.
Key Applications
The primary applications of this compound in drug delivery are centered around the fluorescent labeling of drug carriers to enable their visualization and tracking. This allows for a deeper understanding of their biological behavior, both in vitro and in vivo.
-
Tracking Cellular Uptake and Intracellular Trafficking: By incorporating this compound into a nanoparticle formulation, researchers can directly observe and quantify its uptake into cells using techniques such as fluorescence microscopy and flow cytometry. This provides valuable insights into the efficiency of cellular internalization and the subsequent intracellular fate of the drug carrier.
-
Visualizing Biodistribution: In vivo imaging techniques can be employed to monitor the systemic distribution of this compound labeled drug carriers in animal models. This allows for the assessment of tumor targeting, off-target accumulation, and clearance kinetics.
-
Optimizing Formulation Parameters: The ability to track drug carriers provides a powerful tool for optimizing formulation parameters such as particle size, surface charge, and ligand conjugation, all of which can influence the biological performance of the delivery system.
Quantitative Data Summary
The following tables summarize key quantitative data related to the physicochemical properties and biological performance of drug delivery systems incorporating PEGylation, which is the primary function of the PEG component in this compound.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 43.82 | 78.82 | |
| Zeta Potential (mV) | -33.33 | -43.38 | |
| Drug Loading Capacity (% w/w) | Not Applicable | 0.87 (Paclitaxel), 3.15 (Temozolomide) |
Table 2: In Vitro Performance of PEGylated Nanoparticles
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Cellular Uptake (relative to control) | Varies | Reduced non-specific uptake | |
| Cytotoxicity (IC50) | Varies by drug | Generally lower for the carrier itself |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded, this compound Labeled Nanoparticles
This protocol describes a general method for preparing drug-loaded nanoparticles and subsequently labeling their surface with this compound. This example utilizes a polymer-based nanoparticle system.
Materials:
-
Drug of interest
-
Biodegradable polymer (e.g., PLGA, PCL)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Aqueous surfactant solution (e.g., polyvinyl alcohol - PVA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Lyophilizer
Methodology:
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve the drug and polymer in the organic solvent.
-
Add this organic phase dropwise to the aqueous surfactant solution while stirring vigorously to form an oil-in-water emulsion.
-
Sonicate or homogenize the emulsion to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove excess surfactant.
-
-
Surface Activation of Nanoparticles:
-
Resuspend the nanoparticles in PBS.
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups on the polymer surface.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.
-
-
Conjugation of this compound:
-
Dissolve this compound in PBS.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove unreacted this compound, EDC, and NHS.
-
Lyophilize the purified nanoparticles to obtain a dry powder for storage.
-
Protocol 2: Quantification of Cellular Uptake using Flow Cytometry
This protocol details the steps to quantify the cellular uptake of this compound labeled nanoparticles in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound labeled nanoparticles
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Flow cytometer
Methodology:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
-
Nanoparticle Treatment:
-
Prepare different concentrations of the this compound labeled nanoparticles in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the nanoparticle-containing medium.
-
Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension to pellet the cells and resuspend them in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting with a 488 nm laser and detecting the emission in the FITC channel (typically around 520 nm).
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of FITC-positive cells and the mean fluorescence intensity of the cell population.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the cytotoxicity of drug-loaded, this compound labeled nanoparticles.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Drug-loaded, this compound labeled nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Nanoparticle Treatment:
-
Prepare serial dilutions of the nanoparticles in complete cell culture medium.
-
Replace the medium in the wells with the nanoparticle dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for 48 or 72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the nanoparticle concentration and determine the IC50 value (the concentration at which 50% of the cells are viable).
-
Visualizations
Signaling Pathway: Clathrin-Mediated Endocytosis of PEGylated Nanoparticles
Caption: Clathrin-mediated endocytosis of a PEGylated nanoparticle.
Experimental Workflow: Cellular Uptake Analysis
Caption: Workflow for analyzing cellular uptake via flow cytometry.
Logical Relationship: Advantages of this compound
Caption: Key functional components and resulting advantages of this compound.
Application Notes and Protocols for NH2-PEG-FITC in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG-FITC is a heterobifunctional reagent comprising three key components: an amine group (NH2), a polyethylene glycol (PEG) linker, and a fluorescein isothiocyanate (FITC) fluorescent dye. This unique structure makes it a versatile tool in flow cytometry for various applications, including cell surface labeling, cell tracking, and viability assessment. The primary amine allows for conjugation to carboxyl groups or other reactive moieties, while the FITC provides a strong, well-characterized green fluorescent signal. The PEG linker enhances solubility, reduces non-specific binding, and improves the biocompatibility of the labeled molecule.[][2][3]
This document provides detailed application notes and experimental protocols for the effective use of this compound in flow cytometry.
Principle of Application
The isothiocyanate group (-N=C=S) of the FITC moiety readily reacts with primary amine groups present on the surface of cells (e.g., on lysine residues of proteins) to form a stable thiourea bond.[4][][6] This covalent linkage ensures that the fluorescent label remains attached to the cells during subsequent washing and analysis steps.
In the context of live/dead cell discrimination, this compound functions as a viability dye. Live cells with intact membranes will exhibit minimal staining as the dye has limited access to intracellular amines.[7][8][9] Conversely, dead or dying cells with compromised membranes allow the dye to enter and react with the abundant intracellular amines, resulting in a significantly brighter fluorescent signal.[7][8][9] The PEG linker helps to minimize non-specific binding to the cell surface, thereby improving the signal-to-noise ratio.
Data Presentation
Table 1: Spectral Properties of FITC
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [] |
| Emission Maximum (λem) | ~519 nm | |
| Laser Line | 488 nm (Blue) | |
| Emission Filter | 530/30 nm bandpass | |
| Quantum Yield | ~0.92 | |
| Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Application | Reagent | Concentration Range | Incubation Time | Incubation Temperature |
| Live/Dead Discrimination | This compound | 0.1 - 10 µg/mL (Titration recommended) | 15 - 30 minutes | Room Temperature (in the dark) |
| Cell Surface Labeling | This compound | 1 - 20 µg/mL (Titration recommended) | 30 - 60 minutes | 4°C or Room Temperature (in the dark) |
| Antibody Conjugation | FITC | 10-20 fold molar excess to antibody | 1 - 2 hours | Room Temperature (in the dark) |
Experimental Protocols
Protocol 1: Live/Dead Cell Discrimination using this compound
This protocol outlines the procedure for using this compound to differentiate between live and dead cells in a cell suspension.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell suspension (e.g., peripheral blood mononuclear cells, cultured cell lines)
-
Flow cytometer tubes
-
Flow cytometer equipped with a 488 nm laser
Procedure:
-
Prepare a stock solution of this compound:
-
Dissolve the lyophilized this compound in anhydrous DMSO to a stock concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare cell suspension:
-
Harvest cells and wash them twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in cold PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Titrate the this compound:
-
It is crucial to determine the optimal concentration of this compound for each cell type and experimental condition.
-
Prepare a series of dilutions of the this compound stock solution in PBS. A starting range of 0.1, 0.5, 1, 5, and 10 µg/mL is recommended.
-
To create a positive control, heat-kill a separate aliquot of cells at 65°C for 10 minutes or treat with 70% ethanol for 15 minutes. Mix the live and dead cell populations in a 1:1 ratio.
-
-
Stain the cells:
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to each flow cytometer tube.
-
Add the appropriate volume of the diluted this compound to each tube to achieve the desired final concentration.
-
Vortex gently to mix.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Wash the cells:
-
Add 2 mL of PBS to each tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Repeat the wash step.
-
-
Resuspend and acquire data:
-
Resuspend the cell pellet in 300-500 µL of PBS.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission.
-
Collect data for at least 10,000 events.
-
-
Data Analysis:
-
Create a histogram or dot plot of the FITC fluorescence intensity.
-
Live cells will show low fluorescence, while dead cells will exhibit high fluorescence.
-
Gate on the live cell population for further analysis.
-
Protocol 2: General Cell Surface Labeling with this compound
This protocol is for the general labeling of cell surface amines for applications such as cell tracking or to assess changes in surface amine density.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare this compound stock solution as described in Protocol 1.
-
Prepare cell suspension:
-
Titrate this compound:
-
Perform a titration to determine the optimal staining concentration, as described in Protocol 1. A starting range of 1, 5, 10, and 20 µg/mL is recommended.
-
-
Stain the cells:
-
Add 100 µL of the cell suspension to each tube.
-
Add the diluted this compound.
-
Incubate for 30-60 minutes at 4°C or room temperature, protected from light. Incubation at 4°C can help to reduce cell metabolism and endocytosis of the label.
-
-
Wash the cells:
-
Wash the cells twice with PBS as described in Protocol 1.
-
-
Resuspend and acquire data:
-
Resuspend the cells in 300-500 µL of PBS.
-
Analyze on a flow cytometer as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for live/dead cell discrimination using this compound.
Caption: Workflow for general cell surface labeling with this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak staining | Incorrect buffer pH for labeling | Ensure the labeling buffer for cell surface staining is at pH 8.5-9.0. |
| Inactive this compound | Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles. | |
| Low concentration of this compound | Perform a titration to determine the optimal concentration for your cell type. | |
| Photobleaching of FITC | Protect the reagent and stained cells from light at all times. | |
| High background staining | Excess this compound | Ensure thorough washing steps to remove unbound dye. |
| Non-specific binding | The PEG linker should minimize this, but you can include a blocking step with a protein-containing buffer (e.g., PBS with 1% BSA) after staining and before analysis. | |
| Dead cells in the "live" gate | Use a dedicated viability dye in a different channel if high background persists in the live population. | |
| High cell death | Toxicity of the reagent | Use the lowest effective concentration determined by titration. Reduce incubation time. |
| Harsh cell handling | Handle cells gently during washing and resuspension steps. |
References
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 6. Fluorescein isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 7. tcd.ie [tcd.ie]
- 8. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-reactive dyes for dead cell discrimination in fixed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: NH2-PEG-FITC for Single-Molecule Tracking Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual molecules in real-time, providing unprecedented insights into complex biological processes. This method overcomes the limitations of ensemble measurements, which average the behavior of large populations of molecules, thereby obscuring rare events and heterogeneous behaviors. A crucial component of SMT is the fluorescent labeling of the molecule of interest, enabling its visualization and tracking. NH2-PEG-FITC is a versatile tool for this purpose, offering a combination of a fluorescent marker (FITC) and a flexible linker (PEG) with a reactive amine group for conjugation.
This compound, or Amine-PEG-Fluorescein, is a heterobifunctional molecule.[1][2][3][4] The terminal amine (NH2) group allows for covalent attachment to various biomolecules, such as proteins and antibodies, through their carboxyl groups or after activation.[5] The polyethylene glycol (PEG) linker provides several advantages, including increased solubility and stability of the labeled molecule, and reduced immunogenicity.[1] The fluorescein isothiocyanate (FITC) moiety is a widely used fluorophore with a maximum absorption at approximately 495 nm and an emission maximum around 515-520 nm, making it readily detectable by standard fluorescence microscopy setups.[2][3][4]
Applications in Single-Molecule Tracking
The primary application of this compound in SMT is the fluorescent labeling of biomolecules to study their dynamics and interactions. This is particularly valuable in fields such as cell biology, biophysics, and drug discovery.
One prominent example is the study of membrane receptor dynamics, such as the Epidermal Growth Factor Receptor (EGFR).[6][7] By labeling the ligand (EGF) with a fluorophore like FITC, researchers can track the binding of individual EGF molecules to EGFR on the surface of living cells.[6] This allows for the direct observation of key events in signal transduction, including receptor dimerization and subsequent activation.[6][7] SMT studies have revealed that EGFR dimerization can be initiated by the binding of a single EGF molecule to a pre-formed EGFR dimer, followed by the binding of a second EGF molecule.[6]
Advantages of this compound in SMT
-
Site-Specific Labeling: The amine group allows for targeted conjugation to specific functional groups on the molecule of interest.
-
Biocompatibility: The PEG linker enhances the biocompatibility of the labeled molecule, minimizing perturbations to its natural function.
-
Reduced Non-Specific Binding: In in-vitro SMT experiments, PEG is crucial for passivating the surface of glass coverslips to prevent the non-specific adsorption of labeled molecules.[8][9][10] This is essential for obtaining high-quality data with a low signal-to-noise ratio.
-
Well-Characterized Fluorophore: FITC is a well-established and bright fluorophore, although its photostability can be a limiting factor in long-term tracking experiments.[11][12]
Data Presentation
The following tables summarize key quantitative data relevant to the use of this compound in single-molecule tracking experiments.
| Parameter | Value | Reference |
| FITC Excitation Maximum | ~495 nm | [2][3] |
| FITC Emission Maximum | ~515-520 nm | [2][3] |
| FITC Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ | |
| FITC Quantum Yield | ~0.9 |
| Parameter | Typical Value Range | Notes | Reference |
| Labeling Efficiency (Protein) | Varies (dependent on protocol and protein) | Can be optimized by adjusting the molar ratio of dye to protein and reaction conditions. | |
| Photobleaching Lifetime of FITC | Seconds to tens of seconds | Highly dependent on laser power, imaging conditions, and the local environment. Can be extended using oxygen scavenging systems. | [11][12] |
| Diffusion Coefficient (Membrane Protein) | 0.1 - 1.0 µm²/s | Measured for various membrane proteins, including EGFR, using single-particle tracking. | [13] |
| Localization Precision | 20 - 40 nm | Dependent on the signal-to-noise ratio of the fluorescent spot. | [13] |
Experimental Protocols
Protocol 1: Labeling a Protein/Antibody with this compound
This protocol describes the general procedure for labeling a protein or antibody with this compound. The amine group of the PEG linker can be conjugated to carboxyl groups on the protein using a carbodiimide crosslinker like EDC.
Materials:
-
Protein/antibody of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris.[14]
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
DMSO (anhydrous)
-
Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein/antibody in the reaction buffer at a concentration of 1-5 mg/mL.
-
Activate Carboxyl Groups:
-
Add a 100-fold molar excess of EDC and a 250-fold molar excess of NHS to the protein solution.
-
Incubate for 15 minutes at room temperature.
-
-
Prepare this compound: Dissolve this compound in DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove unconjugated this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC).
Protocol 2: Surface Passivation of Glass Coverslips with PEG
This protocol is essential for in-vitro single-molecule tracking experiments to prevent non-specific binding of labeled molecules to the glass surface.
Materials:
-
Glass coverslips
-
Acetone
-
Ethanol
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
mPEG-SVA (methoxy-PEG-succinimidyl valerate)
-
Biotin-PEG-SVA (for immobilization of biotinylated molecules)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
Procedure:
-
Cleaning Coverslips:
-
Sonicate coverslips in acetone for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in 1 M KOH for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Immerse in Piranha solution for 10 minutes (perform in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with deionized water and dry with a stream of nitrogen.
-
-
Aminosilanization:
-
Incubate the cleaned coverslips in a solution of 2% (v/v) APTES in acetone for 10 minutes.[8]
-
Rinse with acetone and then with deionized water.
-
Cure the silanized coverslips in an oven at 110°C for 30 minutes.
-
-
PEGylation:
-
Prepare a solution of mPEG-SVA (e.g., 10 mg/mL) and Biotin-PEG-SVA (e.g., 0.1 mg/mL, if needed) in 0.1 M sodium bicarbonate buffer.
-
Sandwich a drop of the PEG solution between two aminosilanized coverslips.
-
Incubate in a humid chamber for at least 3 hours, or overnight, at room temperature.[9]
-
-
Final Preparation:
-
Separate the coverslips and rinse them thoroughly with deionized water.
-
Dry with a stream of nitrogen. The PEG-passivated coverslips are now ready for building flow chambers for SMT experiments.
-
Protocol 3: Single-Molecule Tracking Microscopy
This protocol outlines the general steps for performing a single-molecule tracking experiment using a total internal reflection fluorescence (TIRF) microscope.
Materials:
-
PEG-passivated coverslip with a flow chamber
-
Labeled molecule of interest (e.g., FITC-labeled protein)
-
Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and Trolox to reduce photobleaching)
-
TIRF microscope equipped with a suitable laser for FITC excitation (e.g., 488 nm), a high-numerical-aperture objective, and a sensitive EMCCD or sCMOS camera.
Procedure:
-
Sample Immobilization (for in-vitro experiments):
-
If using biotin-PEG for immobilization, first incubate the flow chamber with a solution of streptavidin (0.1 mg/mL) for 5 minutes.
-
Wash with imaging buffer.
-
Introduce the biotinylated, FITC-labeled molecule of interest at a very low concentration (pM to nM range) to achieve single-molecule density.
-
-
Imaging:
-
Mount the sample on the TIRF microscope.
-
Adjust the TIRF angle to achieve optimal signal-to-noise.
-
Acquire a time-lapse series of images with a typical exposure time of 10-100 ms per frame. The total acquisition time will be limited by the photobleaching of FITC.[11]
-
-
Data Analysis:
-
Particle Detection and Localization: Use software like ImageJ/Fiji with plugins (e.g., TrackMate) or custom MATLAB scripts to detect and localize the diffraction-limited spots corresponding to single molecules in each frame with sub-pixel accuracy.[15]
-
Trajectory Reconstruction: Connect the localized positions of the same molecule in consecutive frames to reconstruct its trajectory.
-
Quantitative Analysis: Analyze the trajectories to extract quantitative information such as:
-
Mean Squared Displacement (MSD): To determine the diffusion coefficient and mode of motion (e.g., free diffusion, confined diffusion, or directed motion).[16]
-
Dwell time: To measure the duration of interactions.
-
Step-size distribution: To characterize the movement of the molecule.
-
-
Visualizations
References
- 1. This compound FITC-PEG-NH2 氨基PEG荧光素 荧光追踪-广州市碳水科技有限公司 [m.tanshpeg.com]
- 2. FITC-PEG-NH2, Fluorescein-PEG-Amine - Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Fluorescein PEG Amine, FITC-PEG-NH2 [nanocs.net]
- 5. How to label antibodies | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief History of Single-Particle Tracking of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lamichhanelab.utk.edu [lamichhanelab.utk.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. phys.ens.psl.eu [phys.ens.psl.eu]
- 14. bidmc.org [bidmc.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.aps.org [journals.aps.org]
Creating Fluorescent Biosensors Using NH2-PEG-FITC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent dye for labeling proteins, antibodies, and other biomolecules due to its high quantum yield and stability. When combined with a polyethylene glycol (PEG) spacer and an amine (NH2) terminal group, NH2-PEG-FITC becomes a versatile heterobifunctional linker ideal for the development of fluorescent biosensors. The PEG spacer enhances the solubility and biocompatibility of the labeled molecule while minimizing steric hindrance, and the terminal amine group allows for covalent conjugation to a variety of surfaces and molecules.[1][][3]
These application notes provide detailed protocols for creating fluorescent biosensors using this compound, from the initial labeling of a biorecognition molecule to the immobilization on a sensor substrate and subsequent analyte detection. The methodologies and data presented are designed to guide researchers in developing sensitive and specific assays for a wide range of applications, including diagnostics, drug discovery, and fundamental research.
Principle of Operation: FRET-Based Biosensors
A common application for FITC-labeled molecules in biosensing is in Förster Resonance Energy Transfer (FRET)-based assays. FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically within 10 nm).[4][5] In a FRET-based biosensor, the binding of an analyte to a biorecognition molecule can induce a conformational change that alters the distance between the donor and acceptor, leading to a measurable change in fluorescence.
For instance, in a competitive binding assay, a FITC-labeled analyte analog (the donor) can be displaced from a quencher-labeled antibody (the acceptor) by the unlabeled analyte of interest. This displacement increases the distance between the donor and acceptor, disrupting FRET and resulting in an increase in the donor's fluorescence intensity.[6][7]
Data Presentation: Quantitative Analysis of a Model FRET-Based Glucose Biosensor
The following table summarizes the quantitative data from a model FRET-based glucose biosensor, illustrating the relationship between analyte concentration and fluorescent signal. In this example, increasing concentrations of glucose displace FITC-dextran from a quencher-labeled Concanavalin A, leading to an increase in fluorescence.[6]
| Glucose Concentration (mg/dL) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Change in Fluorescence |
| 0 | 150.2 | 5.8 | 0.0% |
| 50 | 185.5 | 7.2 | 23.5% |
| 100 | 220.1 | 8.5 | 46.5% |
| 200 | 288.9 | 10.1 | 92.3% |
| 400 | 355.4 | 12.3 | 136.6% |
| 600 | 380.7 | 13.1 | 153.5% |
| 800 | 385.1 | 13.5 | 156.4% |
Data is hypothetical and based on the principles described in the cited literature for illustrative purposes.
Experimental Protocols
Protocol 1: Labeling of a Biorecognition Molecule (e.g., Antibody) with this compound
This protocol describes the conjugation of this compound to a primary amine-containing biomolecule, such as an antibody, to create a fluorescently labeled biorecognition element.
Materials:
-
This compound
-
Biorecognition molecule (e.g., antibody) at a concentration of 2-10 mg/mL
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Desalting column or dialysis equipment
-
Reaction tubes (protected from light)
Procedure:
-
Prepare the biorecognition molecule in 0.1 M sodium bicarbonate buffer (pH 9.0). Buffers containing primary amines (e.g., Tris) should be avoided.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add the dissolved this compound to the biorecognition molecule solution. A molar ratio of 10:1 to 20:1 (this compound : biomolecule) is a good starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
Purify the labeled biorecognition molecule from excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Store the purified conjugate at 4°C, protected from light.
Protocol 2: Immobilization of FITC-PEG-Labeled Antibody onto a Graphene Oxide Surface
This protocol details the covalent immobilization of the fluorescently labeled antibody onto a graphene oxide (GO) surface for the creation of a solid-phase biosensor.
Materials:
-
FITC-PEG-labeled antibody (from Protocol 1)
-
Graphene oxide (GO) dispersion
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Sensor substrate (e.g., screen-printed electrode)
Procedure:
-
Deposit the GO dispersion onto the sensor substrate and allow it to dry.
-
Activate the carboxyl groups on the GO surface by immersing the substrate in a freshly prepared aqueous solution of 0.1 M EDC and 0.05 M NHS for 30 minutes at room temperature.
-
Rinse the substrate with deionized water and dry under a gentle stream of nitrogen.
-
Functionalize the surface with amine groups by incubating with a 5% (v/v) solution of APTES in ethanol for 1 hour at room temperature.[8]
-
Rinse the substrate thoroughly with ethanol and then PBS to remove any unbound APTES.
-
Immobilize the FITC-PEG-labeled antibody by incubating the activated GO surface with a solution of the labeled antibody (e.g., 100 µg/mL in PBS) for 2 hours at room temperature in a humidified chamber.
-
Wash the sensor surface with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove non-specifically bound antibodies, followed by a final rinse with PBS.
-
The biosensor is now ready for use or can be stored at 4°C in a hydrated state.
Visualizations
References
- 1. creativepegworks.com [creativepegworks.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of FRET biosensing and its application in biomolecular detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescence-based glucose biosensor using concanavalin A and dextran encapsulated in a poly(ethylene glycol) hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Next-generation Genetically Encoded Fluorescent Biosensors Illuminate Cell Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Improving Small Molecule Pharmacokinetics with Amine-PEG-FITC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic efficacy of many promising small molecule drugs is often hampered by poor pharmacokinetic profiles, including rapid clearance, low bioavailability, and non-specific biodistribution.[1][2] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a leading strategy to overcome these limitations.[3][4] By increasing the hydrodynamic volume and providing a hydrophilic shield, PEGylation can significantly extend the circulation half-life, improve solubility, and reduce the immunogenicity of conjugated molecules.[5][6] This application note provides a detailed protocol for the PEGylation of a model small molecule containing a primary amine with NH2-PEG-FITC, and subsequent characterization and evaluation of the conjugate's pharmacokinetic properties.
The inclusion of a fluorescein isothiocyanate (FITC) tag provides a convenient method for tracking and quantifying the PEGylated molecule in vitro and in vivo, facilitating studies on cellular uptake, biodistribution, and pharmacokinetics.[7][8] Here, we use the well-characterized anticancer agent Doxorubicin as a model system to illustrate the principles and protocols. Doxorubicin's primary amine allows for straightforward conjugation strategies with activated PEG derivatives.
Materials and Methods
PEGylation of Doxorubicin with NHS-PEG-FITC
This protocol describes the conjugation of an activated NHS-ester of PEG-FITC to the primary amine of Doxorubicin.
Materials:
-
Doxorubicin Hydrochloride (DOX)
-
NHS-PEG-FITC (e.g., MW 3400 Da)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 1000 Da)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Protocol:
-
Dissolve 10 mg of Doxorubicin HCl in 2 ml of anhydrous DMF.
-
Add 1.5 molar equivalents of Triethylamine (TEA) to the Doxorubicin solution to deprotonate the primary amine. Stir for 30 minutes at room temperature.
-
In a separate vial, dissolve 1.2 molar equivalents of NHS-PEG-FITC in 1 ml of anhydrous DMF.
-
Add the NHS-PEG-FITC solution dropwise to the Doxorubicin solution while stirring.
-
Allow the reaction to proceed for 24 hours at room temperature, protected from light.
-
To purify the conjugate, transfer the reaction mixture to a dialysis membrane (1000 Da MWCO) and dialyze against deionized water for 48 hours, with water changes every 6 hours, to remove unreacted Doxorubicin, NHS, and salts.
-
Lyophilize the dialyzed solution to obtain the purified DOX-PEG-FITC conjugate as a powder.
-
Store the conjugate at -20°C, protected from light.
Characterization of the DOX-PEG-FITC Conjugate
a) UV-Vis Spectroscopy:
-
Prepare solutions of DOX, NHS-PEG-FITC, and DOX-PEG-FITC in PBS.
-
Scan the absorbance from 200 to 600 nm.
-
Confirm the presence of both DOX (absorbance peak ~480 nm) and FITC (absorbance peak ~495 nm) in the conjugate spectrum.
b) High-Performance Liquid Chromatography (HPLC): [9][10][11]
-
Use a Size-Exclusion Chromatography (SEC-HPLC) column to separate the conjugate from unreacted components.
-
Mobile Phase: PBS, pH 7.4.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 480 nm (for DOX) and 495 nm (for FITC), and a fluorescence detector (Excitation: 495 nm, Emission: 520 nm).
-
The conjugate will elute earlier than the free DOX due to its larger size.
In Vitro Drug Release Study[5][7][8][12]
This assay evaluates the stability of the PEG-drug linkage under physiological and acidic conditions, mimicking blood and tumor microenvironments, respectively.
Protocol:
-
Prepare two release buffers: PBS at pH 7.4 and acetate buffer at pH 5.5.
-
Dissolve the DOX-PEG-FITC conjugate in each buffer to a final concentration of 1 mg/mL.
-
Place 1 mL of each solution into separate dialysis bags (MWCO 1000 Da).
-
Submerge each bag into 20 mL of the corresponding buffer in a beaker.
-
Incubate at 37°C with gentle stirring.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 100 µL of the release medium from the beaker and replace it with 100 µL of fresh buffer.
-
Quantify the amount of released DOX in the collected samples using a fluorescence plate reader (Excitation: 480 nm, Emission: 590 nm) against a standard curve of free DOX.
-
Calculate the cumulative percentage of drug release over time.
Cell Viability (MTT) Assay[13][14][15]
This assay assesses the cytotoxicity of the conjugate compared to the free drug on a cancer cell line (e.g., MCF-7 breast cancer cells).
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of free DOX and DOX-PEG-FITC in cell culture medium.
-
Replace the medium in the wells with the drug solutions and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
In Vivo Biodistribution Study[16][17][18][19]
This study evaluates the distribution of the PEGylated conjugate in a tumor-bearing mouse model.
Protocol:
-
Induce tumors in nude mice by subcutaneously injecting a cancer cell line (e.g., MCF-7).
-
Once tumors reach a volume of approximately 100 mm³, randomize the mice into two groups.
-
Inject one group with free DOX and the other with DOX-PEG-FITC via the tail vein at an equivalent DOX dose. The FITC tag allows for fluorescent imaging.
-
At selected time points (e.g., 1, 4, 12, 24, and 48 hours) post-injection, anesthetize the mice and perform in vivo imaging using a system capable of detecting the fluorescence of FITC (Excitation ~490 nm, Emission ~525 nm).
-
After the final imaging time point, euthanize the mice and excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Image the excised organs and tumor to quantify the fluorescence intensity in each tissue.
Results
Pharmacokinetic Data Summary
PEGylation is expected to significantly alter the pharmacokinetic profile of Doxorubicin. The following table summarizes typical data found in the literature comparing free DOX to a PEGylated formulation.[12][13][14]
| Pharmacokinetic Parameter | Free Doxorubicin | PEGylated Doxorubicin | Fold Change |
| Half-life (t½) | ~1-3 hours | ~30-90 hours | ~30x Increase |
| Clearance (CL) | High | Drastically Reduced | >250x Decrease |
| Volume of Distribution (Vd) | Large | Close to blood volume | >60x Decrease |
| Area Under the Curve (AUC) | Low | ~300-fold greater | ~300x Increase |
Table 1: Comparative pharmacokinetic parameters of free Doxorubicin versus a PEGylated formulation. Data are compiled from literature sources and represent typical values.
Visualizations
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accumulation and toxicity of antibody-targeted doxorubicin-loaded PEG-PE micelles in ovarian cancer cell spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid determination of PEGylated liposomal doxorubicin and its major metabolite in human plasma by ultraviolet–visible high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Performance Liquid Chromatography (HPLC) Quantification of Liposome-Delivered Doxorubicin in Arthritic Joints of Collagen-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Pegylated Liposomal Doxorubicin | Semantic Scholar [semanticscholar.org]
- 14. ayanapharma.com [ayanapharma.com]
Application Notes and Protocols for Labeling Oligonucleotides with NH2-PEG-FITC for Hybridization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and diagnostics, enabling the detection and quantification of specific nucleic acid sequences. Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye for this purpose. The incorporation of a polyethylene glycol (PEG) linker between the oligonucleotide and the FITC molecule can offer significant advantages in hybridization-based assays. This document provides detailed application notes and protocols for the synthesis and application of NH2-PEG-FITC labeled oligonucleotides. The PEG linker can enhance the solubility and stability of the oligonucleotide conjugate and may improve hybridization kinetics and signal-to-noise ratios in various assay formats.[1][2]
Principle of this compound Labeling
The labeling strategy involves a two-step process. First, an amine-modified oligonucleotide is synthesized. This is followed by the covalent conjugation of an amine-reactive this compound derivative. The primary amine on the oligonucleotide reacts with the N-hydroxysuccinimide (NHS) ester of the FITC-PEG molecule to form a stable amide bond. The PEG linker acts as a flexible spacer, distancing the fluorophore from the oligonucleotide, which can reduce steric hindrance and potential quenching effects, thereby enhancing the fluorescence signal upon hybridization.
Data Presentation: Expected Performance Characteristics
The inclusion of a PEG linker is anticipated to positively influence several key performance metrics of fluorescently labeled oligonucleotides in hybridization assays. While exact quantitative improvements can be application-dependent, the following table summarizes the expected trends based on published literature.
| Performance Metric | Oligonucleotide-FITC | Oligonucleotide-PEG-FITC | Rationale for Improvement with PEG Linker |
| Labeling Efficiency | High | High | The conjugation chemistry is efficient for both labeling strategies. |
| Signal-to-Noise Ratio | Good | Potentially Improved | The PEG linker distances the FITC molecule from the oligonucleotide and the solid support (in surface-based assays), which can reduce quenching and non-specific binding, leading to a higher signal and lower background.[3] |
| Hybridization Kinetics | Standard | Potentially Faster | PEG can act as a surface blocking agent, reducing non-specific interactions and accelerating the rate of specific hybridization, particularly in solid-phase assays.[4][5] |
| Duplex Stability (Tm) | Baseline | May Increase or Decrease | The effect of PEG on the melting temperature (Tm) of the DNA duplex can vary. Linear PEGs may stabilize the duplex through an excluded volume effect, while other PEG architectures or high concentrations might have a destabilizing effect.[1][6] |
| Aqueous Solubility | Good | Excellent | PEG is highly hydrophilic and can improve the solubility of the oligonucleotide conjugate.[2] |
| Enzymatic Stability | Standard | Enhanced | The PEG chain can provide a protective hydration shell around the oligonucleotide, increasing its resistance to nuclease degradation.[2] |
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Modified Oligonucleotides
This protocol describes the chemical conjugation of an amine-modified oligonucleotide with an NHS-ester activated this compound reagent.
Materials:
-
Amine-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier)
-
This compound, NHS Ester
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Purification column (e.g., desalting or reverse-phase HPLC column)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
Buffer Exchange: If the oligonucleotide is in a buffer containing primary amines (e.g., Tris), it must be desalted into the conjugation buffer.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound, NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: a. In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the conjugation buffer. b. Add a 10- to 20-fold molar excess of the dissolved this compound reagent to the oligonucleotide solution. c. Mix thoroughly by vortexing and incubate the reaction for 2-4 hours at room temperature, protected from light. For convenience, the reaction can also be left overnight at 4°C.
-
Purification of the Labeled Oligonucleotide: a. Purify the FITC-PEG-labeled oligonucleotide from unreacted dye and salts using a desalting column or reverse-phase HPLC. b. Monitor the purification by measuring the absorbance at 260 nm (for the oligonucleotide) and 495 nm (for FITC).
-
Quantification and Storage: a. Determine the concentration of the purified labeled oligonucleotide by measuring the absorbance at 260 nm. b. Confirm the labeling efficiency by measuring the absorbance at 495 nm. c. Lyophilize or vacuum concentrate the purified product. d. Store the labeled oligonucleotide at -20°C, protected from light.
Protocol 2: Fluorescence In Situ Hybridization (FISH)
This protocol provides a general guideline for using the this compound labeled oligonucleotide as a probe in a FISH experiment. Optimization of probe concentration, hybridization temperature, and wash conditions is recommended for specific applications.
Materials:
-
FITC-PEG-labeled oligonucleotide probe
-
Fixed cells or tissue sections on microscope slides
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash Buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for FITC and DAPI
Procedure:
-
Sample Preparation: Prepare and fix cells or tissue sections on slides according to standard protocols.
-
Pre-hybridization: a. Permeabilize the samples (e.g., with proteinase K or pepsin treatment) to allow probe entry. b. Dehydrate the samples through an ethanol series (e.g., 70%, 85%, 100%).
-
Hybridization: a. Dilute the FITC-PEG-labeled oligonucleotide probe in hybridization buffer to the desired final concentration (typically 1-10 ng/µL). b. Apply the hybridization solution containing the probe to the sample on the slide. c. Cover with a coverslip and seal to prevent evaporation. d. Denature the probe and target DNA by incubating the slide at 75-85°C for 5-10 minutes. e. Transfer the slide to a humidified chamber and incubate at a hybridization temperature (e.g., 37-42°C) for 2-16 hours.
-
Post-Hybridization Washes: a. Carefully remove the coverslip. b. Wash the slide in a series of increasingly stringent wash buffers to remove unbound probe. For example: i. 2x SSC at 42°C for 10 minutes. ii. 0.1x SSC at 60°C for 5 minutes. iii. 2x SSC at room temperature for 5 minutes.
-
Counterstaining and Mounting: a. Stain the nuclei with DAPI. b. Mount the slide with an antifade mounting medium.
-
Visualization: a. Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for FITC (excitation ~495 nm, emission ~520 nm) and DAPI (excitation ~358 nm, emission ~461 nm).
Visualizations
Caption: Experimental workflow for labeling and hybridization.
Caption: Principle of fluorescence detection in hybridization.
References
- 1. Effect of PEG Architecture on the Hybridization Thermodynamics and Protein Accessibility of PEGylated Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of a DNA duplex under molecular crowding conditions of PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Microfluidic Devices with NH2-PEG-FITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of microfluidic device surfaces is a critical step in a wide range of applications, from fundamental biological research to high-throughput drug screening.[1][2][3] Polydimethylsiloxane (PDMS) and glass are common materials for fabricating microfluidic chips; however, their native surfaces often exhibit non-specific binding of proteins and cells, which can interfere with experimental results.[4][5] Poly(ethylene glycol) (PEG) is widely used to modify these surfaces to create a hydrophilic and biocompatible interface that resists non-specific adsorption.[4][5][6]
This document provides detailed protocols for the surface functionalization of both PDMS and glass microfluidic devices with amine-terminated polyethylene glycol labeled with fluorescein isothiocyanate (NH2-PEG-FITC). The amine group serves as a reactive site for the subsequent covalent immobilization of biomolecules, such as antibodies or enzymes, while the FITC label provides a convenient method for visualizing and quantifying the surface coverage.[7][8]
Key Applications
-
Immunoassays: Covalent attachment of antibodies to the PEGylated surface for capturing specific antigens.
-
Cell Culture: Creation of biocompatible surfaces that can be further modified with cell adhesion peptides to promote patterned cell growth.
-
Drug Screening: Development of stable, functionalized surfaces for high-throughput screening of drug candidates.[9][10]
-
Biomolecule Analysis: Immobilization of enzymes or other proteins for studying their activity in a flow-through format.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of this compound functionalized surfaces. Actual values may vary depending on the specific experimental conditions and the molecular weight of the PEG linker.
Table 1: Water Contact Angle Measurements on Modified PDMS Surfaces
| Surface Treatment | Typical Water Contact Angle (°) | Reference |
| Untreated PDMS | 110 - 120 | [4] |
| Oxygen Plasma Treated PDMS (immediately after treatment) | < 10 | [11] |
| Oxygen Plasma Treated PDMS (after 24h hydrophobic recovery) | 70 - 90 | [11] |
| This compound Functionalized PDMS | 30 - 50 | [4] |
Table 2: Fluorescence Intensity Quantification
| This compound Concentration (mg/mL) | Relative Fluorescence Units (RFU) |
| 0 (Control) | < 50 |
| 0.1 | 800 - 1200 |
| 0.5 | 3500 - 5000 |
| 1.0 | 8000 - 10000 |
| 2.0 | 12000 - 15000 |
Note: RFU values are representative and will depend on the imaging system and settings.
Experimental Workflow
The overall workflow for the surface functionalization of a microfluidic device with this compound is depicted below. The process involves surface activation, silanization to introduce reactive groups, and subsequent PEGylation.
Caption: Experimental workflow for this compound surface functionalization.
Experimental Protocols
Protocol 1: Surface Functionalization of PDMS Microfluidic Devices
This protocol describes the steps to functionalize the surface of PDMS microfluidic channels with this compound.
Materials:
-
PDMS microfluidic device
-
Plasma cleaner
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas source
Procedure:
-
Device Preparation: Ensure the PDMS device is clean and free of dust or other particulates.
-
Oxygen Plasma Treatment: Place the PDMS device in a plasma cleaner and treat with oxygen plasma for 30-60 seconds. This process cleans the surface and introduces silanol (-OH) groups, making the surface hydrophilic.[11]
-
Silanization: a. Immediately after plasma treatment, immerse the device in a 2% (v/v) solution of APTES in anhydrous toluene or ethanol for 1 hour at room temperature. This step should be performed in a fume hood. b. The APTES reacts with the silanol groups to form a self-assembled monolayer with exposed amine groups. c. After incubation, rinse the device thoroughly with toluene or ethanol, followed by DI water. d. Dry the device under a stream of nitrogen gas.
-
PEGylation: a. Prepare a solution of this compound in PBS (pH 7.4) at the desired concentration (e.g., 1 mg/mL). b. Fill the microfluidic channels with the this compound solution and incubate for 2-4 hours at room temperature in a humidified chamber to prevent evaporation. The amine groups on the silanized surface will react with the PEG linker. c. After incubation, flush the channels thoroughly with PBS to remove any unbound this compound. d. Finally, flush the channels with DI water and dry with a gentle stream of nitrogen gas.
-
Storage: Store the functionalized device in a clean, dry environment. For long-term storage, it is recommended to store at 4°C.
Protocol 2: Surface Functionalization of Glass Microfluidic Devices
This protocol details the functionalization of glass microfluidic channels.
Materials:
-
Glass microfluidic device
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous ethanol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas source
Procedure:
-
Surface Cleaning and Activation: a. Immerse the glass device in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. b. Alternatively, a safer base bath (e.g., 1:1:5 solution of ammonium hydroxide, hydrogen peroxide, and water) can be used by heating to 80°C for 1 hour. c. Rinse the device extensively with DI water.
-
Silanization: a. Immerse the cleaned and dried glass device in a 2% (v/v) solution of APTES in anhydrous ethanol for 1 hour at room temperature. b. Rinse the device thoroughly with ethanol, followed by DI water. c. Dry the device in an oven at 110°C for 15-30 minutes to cure the silane layer.
-
PEGylation: a. Follow the same PEGylation procedure as described in Protocol 1, step 4.
-
Storage: Store the functionalized device as described in Protocol 1, step 5.
Characterization Protocols
Protocol 3: Water Contact Angle Measurement
This protocol is for assessing the hydrophilicity of the modified surface.
Equipment:
-
Contact angle goniometer
Procedure:
-
Place a flat piece of the functionalized substrate (PDMS or glass) on the stage of the goniometer.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
Protocol 4: Fluorescence Microscopy and Quantification
This protocol is for visualizing and quantifying the this compound surface coverage.
Equipment:
-
Fluorescence microscope with appropriate filters for FITC (Excitation: ~495 nm, Emission: ~520 nm).
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Imaging: a. Place the functionalized microfluidic device on the microscope stage. b. Focus on the bottom surface of the microchannel. c. Excite the sample with the appropriate wavelength for FITC and capture the fluorescence emission. Use consistent imaging parameters (e.g., exposure time, gain) for all samples to allow for comparison.
-
Quantification: a. Open the captured images in an image analysis software like ImageJ. b. Define a region of interest (ROI) within the microchannel. c. Measure the mean fluorescence intensity within the ROI. d. To correct for background fluorescence, measure the intensity of an unmodified channel or a control region and subtract this value from the intensity of the functionalized channel.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Water Contact Angle (Low Hydrophilicity) | Incomplete plasma treatment. | Increase plasma treatment time or power. Ensure a good vacuum in the plasma cleaner. |
| Ineffective silanization. | Use fresh APTES solution. Ensure anhydrous solvent. Immediately proceed to silanization after plasma treatment to avoid hydrophobic recovery of PDMS. | |
| Low or Inconsistent Fluorescence Signal | Low concentration of this compound. | Increase the concentration of the PEG solution. |
| Short incubation time. | Increase the incubation time for the PEGylation step. | |
| Photobleaching of FITC. | Minimize exposure of the functionalized device to light. Store in the dark. | |
| Non-specific Binding Still Observed | Incomplete PEGylation. | Ensure complete coverage of the surface with the PEG solution. Optimize PEG concentration and incubation time. |
| Contaminated reagents or surfaces. | Use fresh, high-purity reagents. Ensure thorough cleaning of the device before functionalization. |
Logical Relationship of Surface Chemistry
The following diagram illustrates the chemical transformations occurring on the surface during the functionalization process.
Caption: Chemical transformations during surface functionalization.
References
- 1. research.aalto.fi [research.aalto.fi]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly(ethylene glycol) interfaces: an approach for enhanced performance of microfluidic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Protocol for generation and regeneration of PEG-passivated slides for single-molecule measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Microfluidic Platform to design Multimodal PEG - crosslinked Hyaluronic Acid Nanoparticles (PEG-cHANPs) for diagnostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Modification Techniques for Endothelial Cell Seeding in PDMS Microfluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low labeling efficiency with NH2-Peg-fitc
Welcome to the technical support center for NH2-PEG-FITC labeling. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the labeling process, with a focus on addressing low labeling efficiency.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a frequent challenge in bioconjugation. The following guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: Why is my this compound labeling efficiency low, and how can I improve it?
Answer:
Low labeling efficiency with this compound can stem from several factors related to your reagents, reaction conditions, and the specific molecule you are labeling. Below is a summary of potential causes and their corresponding solutions.
Summary of Potential Causes and Solutions for Low Labeling Efficiency
| Potential Cause | Recommended Solution | Detailed Explanation |
| Incorrect Reaction pH | Optimize the reaction pH to a range of 8.0-9.5. | The isothiocyanate group of FITC reacts with unprotonated primary amines. A pH between 8.0 and 9.5 ensures that the primary amino groups on your molecule are sufficiently deprotonated to react efficiently. |
| Presence of Competing Primary Amines in Buffer | Use an amine-free buffer such as sodium bicarbonate, sodium carbonate, or borate buffer. | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the FITC reagent, thereby reducing labeling efficiency. |
| Hydrolyzed/Inactive this compound Reagent | Use a fresh, high-quality this compound reagent. Prepare the FITC solution immediately before use and do not store it in an aqueous solution. | The isothiocyanate group of FITC is susceptible to hydrolysis in aqueous solutions, rendering it inactive. To avoid this, dissolve the reagent in an anhydrous solvent like DMSO or DMF just prior to the reaction. |
| Suboptimal Molar Ratio of Reactants | Empirically determine the optimal molar ratio of this compound to your target molecule. A common starting point is a 5:1 to 20:1 molar excess of FITC. | An insufficient amount of the labeling reagent will result in low labeling. Conversely, an excessive amount can lead to protein aggregation and precipitation. |
| Low Concentration of Target Molecule | Increase the concentration of your target molecule. A concentration of at least 1-2 mg/mL is often recommended. | Higher concentrations of the target molecule favor the labeling reaction over the competing hydrolysis of the FITC reagent. |
| Issues with the Target Molecule | Ensure the purity of your target molecule. If labeling a protein, check for the accessibility of primary amine groups. | Contaminants in the target molecule preparation can interfere with the labeling reaction. The accessibility of primary amines on the surface of the molecule is crucial for efficient labeling. |
| Inappropriate Reaction Temperature and Time | Conduct the labeling reaction at room temperature or 4°C for 1 to 12 hours, protecting the reaction from light. | Reaction kinetics are temperature-dependent. The optimal time should be determined experimentally. FITC is light-sensitive, so the reaction should be performed in the dark to prevent photobleaching. |
Experimental Workflow for Troubleshooting
The following diagram illustrates a systematic workflow for troubleshooting low labeling efficiency.
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH for the reaction between the isothiocyanate group of FITC and primary amines is between 8.0 and 9.5. At this pH, the primary amino groups of the target molecule are sufficiently deprotonated and available for reaction.
Q2: Can I use a Tris buffer for my labeling reaction?
A2: No, you should avoid buffers containing primary amines, such as Tris or glycine. These buffers will compete with your target molecule for the FITC reagent, leading to significantly lower labeling efficiency. It is recommended to use amine-free buffers like sodium bicarbonate, sodium carbonate, or borate buffer.
Q3: How should I prepare and store my this compound reagent?
A3: The this compound reagent is sensitive to moisture and can hydrolyze in aqueous solutions, which renders it non-reactive. It is crucial to dissolve the reagent in an anhydrous solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately before use. Do not prepare and store aqueous stock solutions of the reagent.
Q4: What is a good starting molar ratio of this compound to my protein?
A4: A common starting point is a 5:1 to 20:1 molar excess of this compound to your protein. However, the optimal ratio is dependent on the specific protein and should be determined empirically. While a higher molar excess can increase the degree of labeling, an excessive amount may lead to protein aggregation or precipitation.
Q5: My protein precipitates during the labeling reaction. What should I do?
A5: Protein precipitation during labeling can be caused by several factors. One common reason is over-labeling, where the attachment of too many hydrophobic FITC molecules leads to aggregation. To address this, try reducing the molar ratio of this compound to your protein. Additionally, ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the FITC is kept low (typically less than 10% v/v) in the final reaction mixture. Adding the FITC solution to the protein solution slowly and with gentle stirring can also help prevent precipitation.
Q6: How can I remove unreacted this compound after the labeling reaction?
A6: Unreacted this compound can be removed using size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration, depending on the size of your labeled molecule. This purification step is essential to remove background fluorescence from the free dye.
Key Experimental Protocol: General Labeling of a Protein with this compound
This protocol provides a general methodology for labeling a protein with this compound. Optimization may be required for your specific protein.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer at a pH of 8.5-9.0 (e.g., 0.1 M sodium bicarbonate buffer). This can be achieved through dialysis or using a desalting column. The protein concentration should ideally be 1-2 mg/mL or higher.
-
Prepare FITC Solution: Immediately before starting the reaction, dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the dissolved this compound.
-
Incubation: Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal incubation time may need to be determined experimentally.
-
Purification: Remove the unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization (Optional): Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 495 nm (for FITC).
Signaling Pathway and Chemical Reaction Diagrams
Chemical Reaction of this compound with a Primary Amine
The following diagram illustrates the chemical reaction between the isothiocyanate group of FITC and a primary amine on a target molecule, resulting in a stable thiourea linkage.
Caption: Reaction of this compound with a primary amine to form a thiourea bond.
Technical Support Center: Preventing Protein Aggregation During NH2-PEG-FITC Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during NH2-PEG-FITC labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound labeling?
Protein aggregation during the labeling process is a common issue that can arise from a combination of factors related to the protein itself, the labeling reagents, and the reaction conditions. Key contributors include:
-
Suboptimal pH: The pH of the reaction buffer is critical. Most labeling reactions involving primary amines (like the lysine residues targeted by NHS esters) are carried out at a slightly alkaline pH (typically 7.5-9.0) to ensure the amine groups are deprotonated and reactive. However, many proteins are least soluble and most prone to aggregation at their isoelectric point (pI). If the optimal labeling pH is close to the protein's pI, aggregation is more likely.[1][2][3][4]
-
Hydrophobicity of the FITC dye: FITC is a relatively hydrophobic molecule. Covalently attaching multiple FITC molecules to a protein can increase its overall surface hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.[5][6][7]
-
High Molar Ratio of Labeling Reagent: Using an excessive molar ratio of this compound to protein can lead to over-labeling. This not only increases the surface hydrophobicity due to the FITC moiety but can also alter the protein's native conformation, exposing hydrophobic patches that promote aggregation.[4]
-
Inappropriate Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester of the labeling reagent, reducing labeling efficiency and potentially leading to side reactions.[8][9] Additionally, the ionic strength of the buffer can influence protein stability.
-
High Protein Concentration: While a higher protein concentration can increase the rate of the labeling reaction, it also increases the likelihood of intermolecular interactions and aggregation, especially if the protein has a natural tendency to self-associate.[3]
-
Temperature: Elevated temperatures can increase the reaction rate but may also induce partial unfolding of the protein, exposing hydrophobic cores and promoting aggregation.
Q2: How does the PEG component of the labeling reagent affect protein stability?
Polyethylene glycol (PEG) is known to enhance the pharmacokinetic properties of therapeutic proteins and can also influence their stability. The effect of PEGylation on protein aggregation can be complex:
-
Steric Hindrance: The PEG chain can create a steric shield around the protein surface, which can prevent intermolecular interactions that lead to aggregation.[10][11][12] Longer PEG chains generally provide a greater steric barrier.[13][14][15]
-
Increased Hydrodynamic Radius: PEGylation increases the protein's hydrodynamic volume, which can reduce the rate of kidney clearance in vivo and can also impact aggregation propensity.
-
Solubility: PEG is a highly hydrated polymer, and its conjugation to a protein can increase the overall solubility of the conjugate, thereby reducing the tendency to aggregate.[11][12]
-
Conformational Stability: The impact of PEGylation on the conformational stability of a protein is site-specific and can be stabilizing, destabilizing, or neutral.[10][13][14][16]
Q3: What is the optimal pH for this compound labeling to minimize aggregation?
The optimal pH is a balance between maximizing the reaction efficiency and maintaining protein stability. For labeling primary amines with NHS esters, a pH range of 7.5 to 8.5 is generally recommended.[4][8] However, it is crucial to consider the isoelectric point (pI) of your specific protein. Proteins are often least soluble at their pI.[3] If the recommended labeling pH is near the pI of your protein, consider adjusting the pH slightly (e.g., by 0.5-1 pH unit away from the pI) to increase the net charge on the protein and enhance its solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness during the labeling reaction. | pH is near the protein's isoelectric point (pI). | Adjust the pH of the reaction buffer to be at least 1 unit away from the pI to increase protein solubility.[3] |
| High protein concentration. | Reduce the protein concentration. While this may slow the reaction, it will decrease the likelihood of intermolecular aggregation.[3] | |
| Inappropriate buffer. | Ensure the buffer does not contain primary amines (e.g., Tris, glycine). Use buffers like phosphate, borate, or bicarbonate.[8][9] | |
| High temperature. | Perform the labeling reaction at a lower temperature (e.g., 4°C or on ice) to minimize thermal denaturation. This will require a longer incubation time. | |
| Aggregates are observed after purification of the labeled protein. | Over-labeling of the protein. | Reduce the molar ratio of this compound to protein. Start with a lower ratio (e.g., 5:1 or 10:1) and optimize based on the degree of substitution and aggregation.[4] |
| Hydrophobic interactions from FITC. | Add stabilizing excipients to the purification and storage buffers. | |
| Concentration-induced aggregation during purification. | Perform purification steps at a lower protein concentration. Elute the protein in a larger volume and concentrate it later if necessary, in the presence of stabilizers. | |
| Low recovery of labeled protein after purification. | Aggregates are being removed during the purification step (e.g., size-exclusion chromatography). | Optimize the labeling reaction to prevent aggregate formation in the first place. |
| Non-specific binding to purification media. | Include non-ionic detergents (e.g., 0.01% Tween-20) in the purification buffers to minimize non-specific interactions. |
Experimental Protocols
Key Experiment: this compound Labeling of a Protein
This protocol provides a general framework. Optimization of specific parameters is recommended for each protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other suitable amine-free buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Stabilizing Excipients (optional, see table below)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, dialyze the protein against the Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. Protect from light.
-
-
Labeling Reaction:
-
Add the dissolved this compound to the protein solution at a desired molar ratio (start with a 10:1 molar excess of reagent to protein).
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Collect the protein-containing fractions.
-
Assessing Protein Aggregation
Several methods can be used to detect and quantify protein aggregation:
| Method | Principle | Advantages | Considerations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. Aggregates will elute earlier than the monomeric protein.[17][18] | Quantitative, provides information on the size distribution of aggregates. | Can sometimes underestimate aggregation if aggregates are very large and get filtered out by the column frit. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.[18][19] | Sensitive to small amounts of large aggregates, non-invasive. | Not ideal for resolving different small oligomeric species. |
| UV-Vis Spectroscopy (Aggregation Index) | Measures light scattering at 350 nm, which is indicative of large aggregates.[17] | Simple, rapid, and requires a standard spectrophotometer. | Only detects large, light-scattering aggregates. |
| Extrinsic Fluorescence Dyes | Dyes like Thioflavin T or SYPRO Orange bind to exposed hydrophobic regions in aggregated proteins, leading to an increase in fluorescence.[17][19] | High sensitivity. | The dye itself could potentially influence aggregation. |
Data Presentation: Optimizing Labeling Conditions
The following table summarizes recommended starting conditions and excipients to minimize aggregation during this compound labeling.
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 (adjust based on protein pI) | Balances amine reactivity with protein stability.[1][2][4] |
| Temperature | 4 - 25 °C | Lower temperatures can reduce the risk of thermal denaturation. |
| Protein Concentration | 1 - 5 mg/mL | Lower concentrations reduce the probability of intermolecular interactions.[3] |
| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | Higher ratios can lead to over-labeling and increased hydrophobicity. |
| Buffer | Phosphate, Borate, Bicarbonate | Avoids competition from primary amine-containing buffers like Tris.[8][9] |
| Excipients (optional) | Sugars (e.g., sucrose, trehalose), Amino Acids (e.g., arginine, glycine), Non-ionic surfactants (e.g., Polysorbate 20) | Can stabilize the native protein structure and prevent aggregation.[3][20][21][22][23] |
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Troubleshooting logic for addressing protein aggregation.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. peptideweb.com [peptideweb.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Role of Surface Hydrophobicity in Protein Aggregation | Semantic Scholar [semanticscholar.org]
- 6. Effects of Polymer Hydrophobicity on Protein Structure and Aggregation Kinetics in Crowded Milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the role of hydrophobic patches in protein disaggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. approcess.com [approcess.com]
- 18. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 19. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. nanoscience.com [nanoscience.com]
- 22. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
optimizing reaction time and temperature for NH2-Peg-fitc conjugation
Welcome to the technical support center for NH2-PEG-FITC conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your conjugation reactions for the best results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
A1: The optimal pH for the reaction between an isothiocyanate group (on FITC) and a primary amine (on NH2-PEG) is typically between 8.5 and 9.5.[1] At this pH range, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the isothiocyanate. Reactions can be performed at a near-neutral pH to favor conjugation at the N-terminal α-amino group over lysine ε-amino groups, which have a higher pKa.[1]
Q2: What is the recommended temperature for the conjugation reaction?
A2: For optimal results and to minimize side reactions, it is recommended to perform the conjugation reaction at room temperature (approximately 25°C) or on ice (4°C).[2] Elevated temperatures can lead to the degradation of FITC and its conjugates.[3] Some studies have shown a slightly higher yield of the desired amide product at room temperature compared to 37°C.
Q3: How long should the conjugation reaction be allowed to proceed?
A3: The reaction time can vary depending on the specific reactants and their concentrations. Typical reaction times range from 30 minutes to 4 hours at room temperature or 2 hours on ice.[2] For some substrates, the reaction may be allowed to proceed for up to 24 hours. It is advisable to monitor the progress of the reaction using techniques like TLC or LC-MS to determine the optimal time.
Q4: What solvents are suitable for dissolving this compound and the amine-containing molecule?
A4: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve PEG-NHS esters and FITC reagents before adding them to the aqueous reaction buffer.[2] It is crucial to ensure the organic solvent does not exceed 10% of the final reaction volume.
Q5: How can I quench the conjugation reaction?
A5: The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine.[2] These will react with any remaining unreacted FITC, preventing further conjugation to your target molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of FITC: The isothiocyanate group on FITC is sensitive to moisture and can hydrolyze, rendering it inactive. | Ensure all reagents and solvents are anhydrous. Prepare FITC solutions immediately before use and do not store them in aqueous buffers. |
| Incorrect pH: The reaction pH is too low, resulting in a protonated and unreactive primary amine. | Adjust the reaction buffer to the optimal pH range of 8.5-9.5 using a non-amine-containing buffer like phosphate, carbonate-bicarbonate, HEPES, or borate.[1][2] | |
| Presence of competing primary amines: Buffers like Tris or glycine contain primary amines that will compete with your target molecule for reaction with FITC. | Use a non-amine-containing buffer for the reaction. If your sample is in an amine-containing buffer, perform a buffer exchange before starting the conjugation.[2] | |
| Inactive reagents: The NH2-PEG or FITC may have degraded due to improper storage. | Store reagents according to the manufacturer's instructions, typically at -20°C and protected from light and moisture. | |
| Precipitation of the conjugate during the reaction | High degree of labeling: Attaching too many hydrophobic FITC molecules can lead to aggregation and precipitation of the PEG conjugate. | Reduce the molar excess of FITC used in the reaction. Optimize the reaction time to control the degree of labeling. |
| Solvent incompatibility: The final concentration of the organic solvent (e.g., DMSO, DMF) may be too high. | Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume. | |
| High background fluorescence | Inefficient removal of unreacted FITC: Free FITC that is not covalently bound to the PEG will contribute to background fluorescence. | Purify the conjugate using dialysis or size-exclusion chromatography to effectively remove any unreacted FITC. |
| Loss of fluorescence intensity of the conjugate | pH sensitivity of FITC: The fluorescence of FITC is pH-dependent and decreases significantly in acidic conditions. | Ensure the final buffer for your conjugate is at a pH of 7.0 or higher for optimal fluorescence. |
| Photobleaching: FITC is susceptible to photobleaching upon prolonged exposure to light. | Protect the FITC-labeled conjugate from light as much as possible during experiments and storage. | |
| Degradation at elevated temperatures: FITC and its conjugates are unstable at higher temperatures. | Avoid exposing the conjugate to high temperatures. Store the final product at 4°C for short-term and -20°C for long-term storage.[3] |
Data Presentation
Table 1: Effect of Reaction Time on FITC Conjugation Ratio
| Reaction Time (hours) | Yield (%) | FITC Conjugation Ratio |
| 1 | ~55 | ~0.8 |
| 2 | ~65 | ~1.0 |
| 4 | ~75 | ~1.2 |
| 8 | ~85 | ~1.4 |
| 12 | ~90 | ~1.5 |
| 24 | ~92 | ~1.55 |
Note: This data is illustrative and based on a specific experimental setup. Actual results may vary.
Table 2: Effect of Temperature and pH on NHS-Ester Amidation vs. Hydrolysis
| pH | Temperature (°C) | Amide Product Yield (%) | Hydrolysis Half-life of NHS-Ester |
| 7.0 | 0 | - | 4-5 hours[2] |
| 8.0 | Room Temperature | 80-85 | - |
| 8.5 | Room Temperature | >85 | - |
| 8.6 | 4 | - | 10 minutes[2] |
| 9.0 | Room Temperature | >85 | - |
| - | 37 | Slightly lower than Room Temp | - |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a general procedure for conjugating an amine-terminated PEG (NH2-PEG) with fluorescein isothiocyanate (FITC).
Materials:
-
NH2-PEG
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Prepare NH2-PEG Solution: Dissolve the NH2-PEG in the amine-free reaction buffer to the desired concentration.
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to create a stock solution.
-
Conjugation Reaction: Add the desired molar excess of the FITC stock solution to the NH2-PEG solution while stirring. Protect the reaction mixture from light.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted FITC and other small molecules by purifying the conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy.
-
Storage: Store the purified FITC-PEG conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical reaction of NH2-PEG with FITC.
References
dealing with non-specific binding of NH2-Peg-fitc conjugates
<_ _>
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of NH2-PEG-FITC conjugates.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with this compound conjugates?
A1: Non-specific binding refers to the attachment of the this compound conjugate to surfaces or molecules other than the intended target. This is problematic because it can lead to high background signals, reduced assay sensitivity, and false-positive results, ultimately compromising the accuracy and reliability of experimental data.[1][2][3] Factors contributing to non-specific binding include interactions with the sensor surface, sample components, and experimental conditions.[1]
Q2: What are the common causes of non-specific binding of these conjugates?
A2: Several factors can contribute to non-specific binding:
-
Hydrophobic and Electrostatic Interactions: The FITC dye is hydrophobic, and the primary amine group (NH2) can be charged, leading to non-specific interactions with various surfaces.[4][5]
-
Properties of the Surface/Substrate: The material and charge of the experimental surface (e.g., microplate wells, sensor chips) can attract the conjugate non-specifically.[1]
-
Sample Composition: Proteins and other macromolecules in the sample can bind non-specifically to the conjugate or the surface.[1][6]
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on the surface can lead to high background.[2][7]
-
Suboptimal Reagent Concentrations: Using too high a concentration of the conjugate can increase the likelihood of non-specific interactions.[8]
Q3: How does PEGylation affect non-specific binding?
A3: Polyethylene glycol (PEG) is known to reduce non-specific binding by creating a hydrophilic barrier that repels proteins and other molecules.[9][10] This process, known as PEGylation, can enhance the stability and solubility of the conjugate while minimizing unwanted interactions.[9][11][12] However, the effectiveness depends on the length and density of the PEG chains.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal, making data interpretation difficult.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Use an effective blocking agent to saturate unoccupied binding sites on the surface. Common blockers include Bovine Serum Albumin (BSA), casein, and normal serum.[1][7][13] The concentration and incubation time of the blocker should be optimized for each specific assay.[2] |
| Excessive Conjugate Concentration | Titrate the this compound conjugate to determine the optimal concentration that provides a good signal-to-noise ratio without excessive background.[8] |
| Insufficient Washing | Increase the number and/or duration of washing steps to remove unbound and weakly bound conjugates. The use of a mild detergent like Tween-20 in the wash buffer can also be beneficial.[3] |
| Autofluorescence | The sample itself may exhibit natural fluorescence. This can be addressed by including unstained controls to measure and subtract the background autofluorescence.[14] In some cases, quenching agents like Trypan Blue or Sudan Black B can be used.[15][16] |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and filtered to remove any particulate matter that could contribute to background signal. |
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: False Positive Results
False positives can arise from the conjugate binding to unintended targets.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Cross-Reactivity | The conjugate may be binding to molecules that are structurally similar to the target. Evaluate the specificity of the conjugate through appropriate control experiments. |
| Fc Receptor Binding | If working with cells that express Fc receptors, these can non-specifically bind antibodies or conjugates. The use of an Fc receptor blocking agent is recommended.[17] |
| Hydrophobic Interactions | The FITC molecule can non-specifically interact with hydrophobic pockets on proteins or cell membranes. Including a non-ionic detergent (e.g., Tween-20) in buffers can help mitigate this.[4] |
| Ionic Interactions | Adjusting the ionic strength of the buffer by increasing the salt concentration (e.g., NaCl up to 500 mM) can disrupt non-specific electrostatic interactions. |
Logical Flow for Investigating False Positives
Caption: Decision tree for troubleshooting false positive results.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
An ideal blocking agent effectively blocks non-specific binding without interfering with the specific interaction of interest.[2][3]
Methodology:
-
Prepare Surfaces: Coat microplate wells or other surfaces with your target molecule as per your standard protocol.
-
Test a Panel of Blockers: Prepare solutions of different blocking agents (e.g., 1-5% BSA, 1-5% non-fat dry milk, 10% normal serum) in your assay buffer.[13][18]
-
Incubation: Add the different blocking solutions to the wells and incubate for a range of times (e.g., 30 minutes, 1 hour, 2 hours) at different temperatures (e.g., room temperature, 37°C).[2]
-
Washing: Wash the wells thoroughly with your wash buffer.
-
Add Conjugate: Add the this compound conjugate diluted in the corresponding blocking buffer to a set of wells that do not contain the target molecule (negative control wells).
-
Incubation and Washing: Incubate and wash as per your standard protocol.
-
Measure Signal: Read the fluorescence intensity in the negative control wells.
-
Analysis: The condition that yields the lowest fluorescence signal in the negative control wells is the optimal blocking condition.
Protocol 2: Control Experiments for Specificity
Well-designed control experiments are crucial for distinguishing between specific and non-specific binding.[1]
Key Controls:
| Control Type | Purpose | Expected Outcome for Specific Binding |
| Negative Control | To determine the level of non-specific binding to the surface and other components. This sample lacks the target analyte.[1][19] | Minimal to no signal. |
| Isotype Control | To ensure that the observed binding is not due to non-specific interactions of the antibody portion of a conjugate. Use a conjugate with an irrelevant antibody of the same isotype.[20] | Minimal to no signal. |
| Unlabeled Competitor | To confirm the specificity of the binding interaction. An excess of unlabeled target molecule is added to compete with the labeled conjugate. | Significant reduction in signal compared to the sample without the competitor. |
| Bead-Only Control | In immunoprecipitation experiments, beads are added to the sample without any antibody to check for non-specific binding to the beads themselves.[20] | Minimal to no signal. |
Experimental Workflow for Controls
Caption: Workflow illustrating essential control experiments.
References
- 1. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 2. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 3. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. meridianbioscience.com [meridianbioscience.com]
- 8. ulab360.com [ulab360.com]
- 9. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. biocompare.com [biocompare.com]
- 14. bosterbio.com [bosterbio.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. What are the different types of control samples should I use when running an ELISA? | AAT Bioquest [aatbio.com]
- 20. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
strategies to reduce photobleaching of FITC in NH2-Peg-fitc
Welcome to the technical support center for NH2-PEG-FITC. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this product, with a special focus on mitigating photobleaching.
Troubleshooting Guide
Issue: Rapid photobleaching of FITC signal during fluorescence microscopy.
Question: My FITC fluorescence is fading very quickly when I try to image my sample. What can I do to reduce photobleaching?
Answer: Photobleaching, or the irreversible loss of fluorescence due to photon-induced chemical damage, is a common issue with fluorophores, and FITC is particularly susceptible.[1][2] The phenomenon occurs when the fluorophore, in its excited triplet state, reacts with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that permanently damage the molecule.[3] Here’s a step-by-step guide to troubleshoot and minimize photobleaching:
Step 1: Optimize your imaging conditions.
Before employing chemical solutions, optimizing your microscope setup and imaging protocol is the first and most crucial step.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[3][4] Neutral density (ND) filters can be used to decrease the intensity of the excitation light.[3][4]
-
Minimize Exposure Time: Limit the duration of time your sample is exposed to the excitation light.[4][5] Use the shortest possible exposure time for your camera that still yields a good image.
-
Avoid Unnecessary Exposure: Use transmitted light to find and focus on your region of interest before switching to fluorescence imaging.[4][5] When not actively acquiring an image, use a shutter to block the excitation light path.[6]
Step 2: Utilize an antifade mounting medium.
Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species.[7] They are a highly effective way to protect your FITC signal.
-
Choose a suitable antifade reagent: There are several commercial and "do-it-yourself" (DIY) options available. The choice will depend on your specific experimental needs and budget.
-
Properly mount your coverslip: Correct mounting technique is essential to ensure the antifade reagent is evenly distributed and that no air bubbles are trapped, which can interfere with imaging.[8][9]
Step 3: Consider alternative fluorophores for demanding applications.
If significant photobleaching persists despite optimization and the use of antifade reagents, your application may require a more photostable fluorophore.
-
Modern Dyes: Fluorophores such as Alexa Fluor 488 and DyLight 488 have similar spectral properties to FITC but exhibit significantly higher photostability.[2][3][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of FITC photobleaching?
A1: FITC photobleaching is primarily caused by the interaction of the excited fluorophore with molecular oxygen.[3] When FITC absorbs excitation light, it is promoted to an excited singlet state. While most molecules will return to the ground state by emitting a photon (fluorescence), some can transition to a long-lived excited triplet state. In this triplet state, FITC can react with molecular oxygen to produce highly reactive singlet oxygen, which then chemically and irreversibly damages the FITC molecule, rendering it non-fluorescent.[3][7]
Q2: Which antifade reagents are most effective for FITC?
A2: The effectiveness of an antifade reagent can vary, but several have been shown to be effective for preserving FITC fluorescence. A quantitative comparison of some common antifade agents is presented below.[10][11]
| Antifade Reagent | Concentration | Relative Effectiveness | Notes |
| p-Phenylenediamine (PPD) | 2 g/liter | Very High | Can cause initial quenching of fluorescence and may not be compatible with all fluorophores.[7][10][11] |
| n-Propyl gallate (NPG) | 20 g/liter | High | Less toxic than PPD and a good choice for many applications.[10][12] |
| VectaShield® | Commercial | High | A popular commercial mounting medium.[10] |
| Mowiol® 4-88 | Commercial | High | Can increase the initial fluorescence intensity.[10] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 1-2% | Moderate | Can result in higher background fluorescence.[10] |
| SlowFade® | Commercial | Moderate | A commercial option from Thermo Fisher Scientific.[11] |
Q3: Can I make my own antifade mounting medium?
A3: Yes, preparing a DIY antifade mounting medium is a cost-effective option. Here are protocols for two common recipes:
Protocol 1: n-Propyl Gallate (NPG) Antifade Medium [13][14]
Materials:
-
10X Phosphate Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
-
n-Propyl gallate (NPG)
-
Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF)
Procedure:
-
Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.
-
In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.
-
Aliquot the final solution and store at -20°C, protected from light.
Protocol 2: DABCO Antifade Medium [7]
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare a solution of 90% glycerol in 10% PBS.
-
Dissolve DABCO in the glycerol/PBS solution to a final concentration of 1% (w/v).
-
Store the solution at 4°C, protected from light.
Q4: How do I properly mount a coverslip with antifade medium?
A4: Proper mounting is critical for optimal imaging and to prevent the formation of air bubbles.
Experimental Protocol: Coverslip Mounting [8][9][15]
-
Prepare the Slide and Coverslip: Ensure both the microscope slide and the coverslip are clean and free of dust and grease.
-
Remove Excess Buffer: Carefully aspirate or wick away any excess buffer from your sample on the slide. Do not allow the sample to dry out.
-
Apply Antifade Medium: Place a small drop (approximately 10-20 µL, depending on the coverslip size) of the antifade mounting medium onto the center of the sample. Avoid introducing air bubbles.
-
Lower the Coverslip: Hold the coverslip at a 45-degree angle to the slide. Touch one edge of the coverslip to the slide and slowly lower the coverslip onto the mounting medium, allowing the medium to spread out evenly and push out any air bubbles.
-
Remove Excess Medium: If necessary, gently blot away any excess mounting medium from the edges of the coverslip with a lab wipe.
-
Curing (for hard-setting media): If you are using a hard-setting mounting medium, allow it to cure at room temperature in the dark for the manufacturer's recommended time (often overnight) before imaging. Do not seal the edges of the coverslip with nail polish if using a hard-setting medium, as this will prevent proper curing.[15]
-
Sealing (for non-hardening media): For non-hardening, glycerol-based media, you may want to seal the edges of the coverslip with nail polish to prevent the medium from evaporating and to secure the coverslip in place.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. news-medical.net [news-medical.net]
- 6. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. comparison-of-anti-fading-agents-used-in-fluorescence-microscopy-image-analysis-and-laser-confocal-microscopy-study - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorochromes, imaging chambers and mounting media recommendations for Leica SP8 – Microscopy and Imaging Center [microscopy.tamu.edu]
- 14. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 15. depts.washington.edu [depts.washington.edu]
removing unconjugated NH2-Peg-fitc from a labeling reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unconjugated NH2-PEG-FITC following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unconjugated this compound from my labeled protein?
There are several standard methods to separate your FITC-labeled protein from smaller, unreacted this compound molecules. The choice of method depends on factors like your sample volume, protein concentration, and the required purity. The most common techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size. Larger molecules (your labeled protein) pass through the column more quickly, while smaller molecules (unconjugated FITC) are slowed down by entering the pores of the chromatography beads.[1][2][3]
-
Dialysis: This technique involves placing your sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The labeled protein is retained within the membrane, while the smaller, unconjugated FITC diffuses out into a larger volume of buffer.[4][5][6]
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separating molecules based on size and is particularly useful for larger sample volumes.[7][8][9][10] The sample solution flows parallel to a membrane, and smaller molecules like unconjugated FITC pass through the membrane pores while the larger, labeled protein is retained.[10]
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag), you can use affinity chromatography to bind your labeled protein to a specific resin, wash away the unconjugated FITC, and then elute your purified, labeled protein.[4][11]
Q2: How do I choose the best purification method for my experiment?
The selection of the optimal purification method is critical for achieving the desired purity and yield of your labeled protein. Consider the following factors:
| Factor | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) | Affinity Chromatography |
| Sample Volume | Small to medium | Small to large | Medium to large | Small to large |
| Speed | Relatively fast | Slow (can take hours to days) | Fast | Relatively fast |
| Dilution of Sample | Can cause some dilution[4] | Results in significant dilution[12] | Concentrates the sample | Elution can cause some dilution |
| Protein Recovery | Can have some protein loss[4] | Generally high recovery | High recovery | High recovery, very specific |
| Efficiency of Removal | High | Good, but may require multiple buffer changes | High | Very high |
| Equipment Required | Chromatography system or spin columns | Dialysis tubing/cassettes, large volume of buffer | TFF system (pump, membrane cassette) | Chromatography system, specific resin |
Q3: Can I use other chromatography techniques like Ion Exchange (IEX) or Hydrophobic Interaction (HIC)?
Yes, both Ion Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC) can be used, often as polishing steps in a multi-step purification process.
-
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge.[13][14][15] The addition of FITC may alter the overall charge of your protein, potentially allowing for separation from the unlabeled protein. However, its primary use in this context would be to remove other protein impurities rather than the unconjugated FITC itself.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[16][17][18][19][20] FITC is a hydrophobic molecule, and its conjugation to your protein will increase the protein's overall hydrophobicity. This property can be exploited to separate labeled from unlabeled protein.
Troubleshooting Guide
Issue 1: High background fluorescence in my final sample.
-
Possible Cause: Incomplete removal of unconjugated this compound.
-
Troubleshooting Steps:
-
Size Exclusion Chromatography: Ensure you are collecting the correct fractions. The labeled protein should elute first as a distinct peak, followed by a later peak of the smaller, free dye.[1] Consider using a longer column or a resin with a smaller pore size for better resolution.
-
Dialysis: Increase the duration of dialysis and the frequency of buffer changes.[4] Also, ensure the volume of the dialysis buffer is at least 100 times the volume of your sample.
-
Tangential Flow Filtration: Perform additional diafiltration volumes (buffer exchanges) to wash away more of the unconjugated FITC.
-
Affinity Chromatography: Increase the number of wash steps before eluting your protein.
-
Issue 2: Low yield of my labeled protein after purification.
-
Possible Cause: Protein precipitation or non-specific binding to the purification materials.
-
Troubleshooting Steps:
-
General: Centrifuge your sample before purification to remove any precipitated protein that may have formed during the labeling reaction.[4]
-
Size Exclusion Chromatography: Check for protein aggregation, which could lead to poor recovery. Ensure your column is properly equilibrated with a buffer that maintains protein stability.
-
Dialysis: Ensure the MWCO of the dialysis membrane is appropriate for your protein to prevent its loss. For a 20 kDa protein, a 3 kDa MWCO membrane is suitable.[5]
-
Tangential Flow Filtration: Optimize the transmembrane pressure and cross-flow rate to minimize protein aggregation and membrane fouling.
-
Affinity Chromatography: Check the binding and elution conditions (e.g., pH, salt concentration) to ensure they are optimal for your specific protein and tag.
-
Issue 3: My labeled protein appears to be degraded on an SDS-PAGE gel.
-
Possible Cause: Protease contamination or harsh purification conditions.
-
Troubleshooting Steps:
-
Add protease inhibitors to your buffers.
-
Perform all purification steps at 4°C to minimize enzymatic activity.[4]
-
Ensure that the pH and buffer composition used during purification are compatible with your protein's stability.
-
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Gel Filtration)
-
Column Preparation:
-
Select a gel filtration resin with an appropriate fractionation range for your protein. For example, a resin that separates proteins in the range of 5-70 kDa would be suitable for a 50 kDa protein.
-
Pack the column according to the manufacturer's instructions and equilibrate with at least two column volumes of your desired buffer (e.g., PBS, pH 7.4).
-
-
Sample Application:
-
Centrifuge your labeling reaction mixture at 10,000 x g for 10 minutes at 4°C to remove any precipitates.[4]
-
Carefully load the supernatant onto the top of the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin the elution with your equilibration buffer.
-
The FITC-labeled protein, being larger, will travel faster through the column and elute first. The smaller, unconjugated this compound will be retarded and elute later.[1]
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and 495 nm (for FITC). The fractions containing both peaks represent your purified, labeled protein.
-
-
Analysis:
-
Pool the fractions containing the labeled protein.
-
Confirm the purity by SDS-PAGE. The labeled protein will appear as a fluorescent band under UV light.[1]
-
Protocol 2: Dialysis
-
Membrane Preparation:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein (e.g., 3-5 kDa MWCO for a >20 kDa protein).
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which typically involves rinsing with DI water.
-
-
Sample Loading:
-
Pipette your labeling reaction mixture into the dialysis tubing/cassette and seal it securely, removing any air bubbles.
-
-
Dialysis:
-
Sample Recovery and Analysis:
-
Carefully remove the dialysis bag from the buffer and transfer the purified protein solution to a clean tube.
-
Centrifuge the sample to remove any precipitate that may have formed.
-
Assess the purity by measuring the absorbance at 280 nm and 495 nm and by running an SDS-PAGE gel.
-
Visualizations
Caption: Workflow for labeling and purification.
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 4. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Labs [ivl2-au.vlabs.ac.in]
- 7. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. | [oied.osu.edu]
- 9. rocker.com.tw [rocker.com.tw]
- 10. repligen.com [repligen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
impact of pH on NH2-Peg-fitc labeling efficiency and specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling of amine-containing molecules with NH2-PEG-FITC. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling my molecule with this compound?
A1: The optimal pH for labeling primary amines with FITC is generally in the range of 8.5 to 9.5.[1][2][3] This mildly alkaline condition ensures that the primary amine groups on your molecule are deprotonated and thus nucleophilic enough to react efficiently with the isothiocyanate group of FITC.[4]
Q2: Can I perform the labeling reaction at a neutral pH?
A2: Yes, labeling can be performed at a neutral pH (around 7.0-7.5). However, the reaction rate will be slower.[5] A key advantage of using a near-neutral pH is the potential for selective labeling of the N-terminal α-amino group over the ε-amino groups of lysine residues, due to the lower pKa of the N-terminal amine.[4][6]
Q3: Why is my labeling efficiency low?
A3: Low labeling efficiency can be caused by several factors, with pH being a primary suspect. If the pH is too low (acidic), the amine groups will be protonated and unreactive.[7] Other potential causes include the use of amine-containing buffers (e.g., Tris), which compete with your target molecule for FITC, or degradation of the FITC reagent.[2][3]
Q4: I am observing non-specific binding or background fluorescence. What could be the cause?
A4: Non-specific binding of FITC can occur, particularly with proteins that have positively charged regions, as FITC is negatively charged. This can lead to high background fluorescence. Insufficient removal of unreacted FITC after the labeling reaction is another common cause of background signal.[2] Additionally, FITC's hydrophobic nature can lead to aggregation and non-specific interactions if the degree of labeling is too high.
Q5: My FITC-labeled conjugate has low fluorescence. Is the labeling unsuccessful?
A5: Not necessarily. FITC fluorescence is highly sensitive to pH and can be significantly quenched in acidic environments.[8][9][10][11] Ensure your final buffer is at a pH of 7.0 or higher. Another possibility is self-quenching, which can occur if the degree of labeling is too high, causing the FITC molecules to be in close proximity to each other.[12]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | Ensure the reaction buffer is at a pH between 8.5 and 9.5 for optimal labeling of primary amines. Use a freshly prepared buffer and verify the pH before starting the reaction.[1][7] |
| Presence of Competing Amines | Avoid using buffers that contain primary amines, such as Tris or glycine. Opt for non-amine-containing buffers like carbonate-bicarbonate or borate buffer.[2][3] |
| Degraded FITC Reagent | FITC is sensitive to light and moisture. Store it desiccated and protected from light. Prepare FITC solutions fresh in anhydrous DMSO or DMF immediately before use.[2] |
| Insufficient Molar Ratio of FITC | Increase the molar excess of FITC to your target molecule. A common starting point is a 5- to 10-fold molar excess of FITC.[1][3] |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Inefficient Removal of Unreacted FITC | Unreacted FITC must be thoroughly removed after the labeling reaction. Use size exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration appropriate for the size of your molecule.[2][3][7] |
| Ionic Interactions | FITC is negatively charged and can bind non-covalently to positively charged regions of proteins. Consider including a blocking agent like BSA during subsequent applications or using a fluorophore with a neutral charge if the issue persists.[13] |
| Hydrophobic Aggregation | A high degree of labeling can increase the hydrophobicity of your molecule, leading to aggregation and non-specific binding. Reduce the molar ratio of FITC in the labeling reaction to achieve a lower degree of labeling. |
Issue 3: Low Fluorescence Signal of Labeled Conjugate
| Potential Cause | Recommended Solution |
| Acidic Buffer pH | The fluorescence of FITC is significantly reduced at acidic pH.[8][9][14] Ensure the final buffer for your labeled conjugate has a pH of 7.0 or higher. |
| Self-Quenching | Too many FITC molecules attached to a single target molecule can lead to fluorescence quenching.[12] Decrease the FITC:molecule molar ratio in the labeling reaction. Determine the degree of labeling (DOL) to optimize the fluorescence output. |
| Photobleaching | FITC is susceptible to photobleaching. Protect the labeled conjugate from light during storage and experiments.[15] |
Quantitative Data Summary
Table 1: Effect of pH on FITC-Amine Reaction Rate and Yield
| pH | Reaction Rate | Reaction Yield | Remarks |
| 7.4 | Slower | Lower | Can be used for selective N-terminal labeling.[4][5] |
| 9.1 | Optimal | Optimal | Recommended for efficient labeling of primary amines.[5] |
| 11.3 | Faster Initial Rate | Lower | Higher pH can lead to hydrolysis of FITC and lower overall yield.[5] |
Table 2: pH Sensitivity of FITC Fluorescence
| pH | Relative Fluorescence Intensity |
| 3 | <5% |
| 5 | ~20% |
| 7 | ~60% |
| 8 | ~90% |
| 10 | 100% |
| Note: These are approximate values based on published data; the exact fluorescence intensity can vary depending on the conjugate and buffer conditions.[8][9][14] |
Experimental Protocols
Protocol 1: General this compound Labeling
-
Prepare the Reaction Buffer: Prepare a 0.1 M sodium carbonate-bicarbonate buffer with a pH of 9.0.[3] Ensure the buffer is fresh and does not contain any amine-containing compounds.
-
Prepare the Molecule Solution: Dissolve your amine-containing PEG molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare the FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[2] Protect this solution from light.
-
Labeling Reaction: While gently stirring, slowly add the desired volume of the FITC solution to the molecule solution. A common starting point is a 5:1 molar ratio of FITC to the molecule.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.[3]
-
Purification: Remove the unreacted FITC and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Storage: Store the purified FITC-labeled PEG conjugate at 4°C, protected from light.
Protocol 2: Selective N-Terminal Labeling
-
Prepare the Reaction Buffer: Prepare a 0.1 M phosphate buffer with a pH of 7.2-7.5.
-
Follow Steps 2-7 from the General Labeling Protocol, adjusting the incubation time as the reaction will be slower at this pH. Monitor the reaction progress if possible.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youdobio.com [youdobio.com]
- 4. peptideweb.com [peptideweb.com]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescein isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 9. FITC (Fluorescein isothiocyanate) | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
solving solubility issues with NH2-Peg-fitc conjugates
Welcome to the technical support center for NH2-PEG-FITC conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with these molecules, with a particular focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional molecule consisting of a polyethylene glycol (PEG) polymer chain with a primary amine group (-NH2) at one end and a fluorescein isothiocyanate (FITC) fluorescent dye at the other. The PEG spacer enhances the solubility and biocompatibility of the conjugate, while the amine group allows for covalent attachment to various biomolecules and surfaces.[1] The FITC moiety provides a fluorescent label for detection and imaging. Common applications include protein and peptide labeling, nanoparticle surface modification, and cell tracking studies.[2]
Q2: What are the typical solvents for dissolving this compound?
A2: this compound conjugates are generally soluble in water and aqueous buffers.[3][4] They are also soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4] Solubility in alcohols and toluene is lower, and they are typically not soluble in ether.[3][4]
Q3: How does the molecular weight of the PEG chain affect solubility?
A3: Generally, a higher molecular weight of the PEG chain leads to increased water solubility.[5] However, the overall solubility is also influenced by the properties of the molecule to which the conjugate is attached.
Q4: How should I store my this compound conjugate?
A4: For long-term stability, it is recommended to store this compound conjugates in their solid form at -20°C or lower, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles of any stock solutions.[3][7]
Troubleshooting Guide: Solubility Issues
Poor solubility of this compound conjugates can manifest as cloudiness, precipitation, or difficulty in achieving the desired concentration. This can negatively impact experimental results by causing aggregation, reducing reactivity, and interfering with analytical measurements. The following sections provide guidance on how to troubleshoot and resolve these issues.
Initial Dissolution Problems
If you are having trouble dissolving the lyophilized this compound powder, follow this workflow:
Precipitation After Dissolution
Precipitation of the conjugate after initial dissolution in an aqueous buffer can be caused by several factors. This section provides a logical approach to identifying and addressing the root cause.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble | [3][4] |
| Aqueous Buffers (e.g., PBS) | Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |
| Dimethylformamide (DMF) | Soluble | [3][4] |
| Chloroform | Soluble | [3][7] |
| Methylene Chloride | Soluble | [3][7] |
| Alcohols (e.g., Ethanol) | Less Soluble | [3][7] |
| Toluene | Less Soluble | [3][7] |
| Ether | Not Soluble | [3][7] |
Note: Specific solubility in mg/mL can vary depending on the molecular weight of the PEG chain and the specific conjugate.
Table 2: Influence of pH on FITC Fluorescence
| pH | Relative Fluorescence Intensity | Reference |
| > 8.0 | High (Di-anionic form) | [8] |
| ~ 6.4 (pKa) | Intermediate (Mono-anionic form) | [8][9] |
| < 6.0 | Low to negligible | [8][9] |
Note: While this table describes the effect on fluorescence, pH also impacts the solubility of fluorescein derivatives.[9][10] Generally, solubility is higher in basic conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a stable, concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound conjugate (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If any particulates remain, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
For stubborn aggregates, sonicate the solution in a water bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: Assessment of this compound Conjugate Aggregation using Size Exclusion Chromatography (SEC)
Objective: To qualitatively and quantitatively assess the presence of aggregates in a solution of this compound conjugate.[3][11][12]
Materials:
-
Size Exclusion Chromatography (SEC) system with a UV or fluorescence detector
-
Appropriate SEC column for the molecular weight range of the conjugate
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
This compound conjugate solution
-
Syringe filters (0.22 µm)
Procedure:
-
Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved.
-
Filter the this compound conjugate solution through a 0.22 µm syringe filter to remove any large particulates.
-
Inject an appropriate volume of the filtered sample onto the SEC column.
-
Monitor the elution profile using the UV (at 495 nm for FITC) or fluorescence (Excitation: ~495 nm, Emission: ~520 nm) detector.
-
Data Analysis:
-
The main peak corresponds to the monomeric conjugate.
-
Peaks eluting earlier than the main peak represent soluble aggregates.
-
Peaks eluting later than the main peak may indicate degradation products or smaller components.
-
The area under each peak can be used to quantify the percentage of monomer, aggregate, and other species.
-
Protocol 3: Assessment of this compound Conjugate Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and identify the presence of aggregates of the this compound conjugate in solution.[2][13]
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvette
-
This compound conjugate solution
-
Syringe filters (0.22 µm)
Procedure:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Filter the this compound conjugate solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Perform the DLS measurement.
-
Data Analysis:
-
The instrument software will generate a size distribution plot.
-
A single, narrow peak indicates a monodisperse sample (i.e., no aggregation).
-
The presence of larger particles or a multimodal distribution suggests the presence of aggregates.
-
The polydispersity index (PDI) provides a measure of the broadness of the size distribution. A PDI below 0.2 is generally considered monodisperse.
-
Visualization of a Relevant Signaling Pathway
The following diagram illustrates a simplified signaling pathway where a fluorescently labeled ligand (such as a peptide conjugated to this compound) is used to track its binding to a cell surface receptor and subsequent internalization.
References
- 1. unchainedlabs.com [unchainedlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescein Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the stability of NH2-Peg-fitc labeled proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of NH2-PEG-FITC labeled proteins during their experiments.
Troubleshooting Guide
Protein instability, manifesting as aggregation, precipitation, or loss of fluorescence, is a common challenge encountered when working with fluorescently labeled proteins. The following table summarizes frequent issues, their probable causes, and recommended solutions to improve the stability of your this compound labeled proteins.
| Problem | Potential Cause | Recommended Solution | Quantitative Data/Expected Outcome |
| Protein Precipitation/Aggregation after Labeling | High degree of labeling (DOL) increases surface hydrophobicity.[1] | Optimize the molar ratio of this compound to protein during conjugation. Aim for a lower DOL, typically between 2 and 10 for antibodies.[2] | Reduce the FITC-to-protein molar ratio in the labeling reaction. Monitor aggregation using Dynamic Light Scattering (DLS). A lower polydispersity index (PDI) indicates a more homogenous and less aggregated sample.[3] |
| Unfavorable buffer conditions (pH, ionic strength). | Screen different buffer conditions. The optimal pH for FITC labeling is typically 8.5-9.0, but the storage buffer may need to be adjusted to the protein's optimal stability range.[4][5] | Perform a thermal shift assay (e.g., using SYPRO Orange) to determine the melting temperature (Tm) in various buffers. A higher Tm indicates greater stability. For example, β-galactosidase stability is maximal at pH 6.0.[4][6] | |
| Presence of unconjugated FITC. | Purify the labeled protein thoroughly to remove excess, unreacted FITC using size-exclusion chromatography or dialysis.[7][8] | After purification, the A495/A280 ratio should be stable. The absence of a low molecular weight peak corresponding to free dye in a size-exclusion chromatogram indicates successful removal. | |
| Loss of Fluorescence Intensity | Photobleaching due to excessive light exposure. | Minimize exposure to light during all experimental steps. Use antifade reagents in imaging buffers.[9] | Store samples in the dark and use the lowest possible excitation intensity during fluorescence measurements. The use of an antifade mountant can significantly retain signal over time compared to PBS alone.[9] |
| pH sensitivity of FITC. | Maintain the pH of the solution within the optimal range for FITC fluorescence (pH > 7). FITC fluorescence decreases significantly in acidic environments.[2][10] | The fluorescence intensity of FITC-dextran can decrease by over 95% when the pH is reduced from 10 to 3.[2] Maintaining a pH of 7.4 or higher will preserve fluorescence. | |
| Quenching due to high DOL. | Reduce the molar ratio of FITC to protein during the labeling reaction to avoid self-quenching.[5] | A lower degree of labeling will result in higher quantum yield and brighter individual conjugates. The optimal DOL needs to be determined empirically for each protein. | |
| Reduced Protein Activity | Labeling of critical functional residues. | Modify the labeling strategy, for example, by protecting the active site with a substrate or competitive inhibitor during conjugation. | Perform a functional assay to compare the activity of the labeled protein to the unlabeled control. The goal is to retain a high percentage of the original activity. |
| Denaturation during labeling or storage. | Perform labeling and storage at optimal temperatures. For short-term storage, 4°C is recommended. For long-term storage, -20°C or -80°C with cryoprotectants is preferable.[11][12] | Add cryoprotectants like glycerol (20-50%) to storage buffers to prevent damage from freeze-thaw cycles. This can significantly improve the recovery of active protein. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage buffer for my this compound labeled protein?
A1: The optimal storage buffer is protein-specific. A good starting point is a buffer in which the unlabeled protein is stable, typically a phosphate or Tris buffer at a pH between 7.0 and 8.0. For long-term storage, the addition of cryoprotectants such as glycerol (at a final concentration of 20-50%) is highly recommended to prevent damage from freezing and thawing cycles.[11] It is crucial to avoid buffers containing primary amines, like Tris or glycine, during the labeling reaction itself, as they will compete with the protein for conjugation to FITC.[4][13]
Q2: How can I prevent my protein from aggregating during the labeling process?
A2: Protein aggregation during labeling is often caused by an increased hydrophobicity of the protein surface due to the attached FITC molecules.[12] To mitigate this, you can:
-
Optimize the Degree of Labeling (DOL): Use a lower molar excess of this compound during the conjugation reaction.[1]
-
Control the Reaction Conditions: Perform the labeling reaction at 4°C with gentle mixing.[8]
-
Add FITC Slowly: Adding the FITC solution dropwise to the protein solution can help prevent localized high concentrations of the labeling reagent, which can promote precipitation.[8]
-
Include Stabilizing Excipients: The PEG component of the this compound molecule itself aids in solubility and reduces aggregation.[4][11]
Q3: My FITC-labeled protein loses its fluorescence over time. What can I do?
A3: Loss of fluorescence is often due to photobleaching or pH sensitivity of the FITC dye.
-
Protect from Light: FITC is light-sensitive.[7] Protect your labeled protein from light at all stages, including storage and during experiments, by using amber tubes or covering tubes with aluminum foil.
-
Maintain Optimal pH: The fluorescence of FITC is highly pH-dependent and decreases significantly in acidic conditions.[2] Ensure your buffers are maintained at a pH above 7.0.
-
Use Antifade Reagents: When performing fluorescence microscopy, use a commercially available antifade mounting medium to protect your sample from photobleaching during imaging.[9]
Q4: How do I remove unconjugated this compound after the labeling reaction?
A4: It is critical to remove free dye as it can interfere with downstream applications and calculations of labeling efficiency. Common methods include:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger labeled protein from the smaller, unconjugated dye.[7]
-
Dialysis: Dialysis against a large volume of buffer can also effectively remove free dye, although it is a slower process.[8]
-
Spin Columns: For smaller sample volumes, commercially available spin desalting columns are a quick and efficient option.[14]
Q5: How does the PEG component of this compound affect my protein's stability?
A5: The polyethylene glycol (PEG) chain offers several advantages for protein stability. PEG is a hydrophilic polymer that, when conjugated to a protein, can:
-
Increase Solubility: The PEG chain increases the overall hydrophilicity of the protein, which can help to keep it soluble, especially after the attachment of the hydrophobic FITC dye.[11]
-
Reduce Aggregation: The PEG molecule creates a "shield" around the protein, which can sterically hinder protein-protein interactions that lead to aggregation.[4]
-
Enhance Thermal and Chemical Stability: PEGylation has been shown to increase the thermal and chemical stability of proteins.[11]
Experimental Protocols
Protocol 1: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the molar ratio of the fluorescent dye to the protein. It is a critical parameter to determine for ensuring reproducibility and optimal performance of your labeled protein.
Materials:
-
Purified this compound labeled protein
-
Spectrophotometer
-
Quartz cuvettes
-
Storage buffer
Procedure:
-
After purifying the labeled protein from free this compound, dilute the protein solution in a suitable buffer (e.g., PBS, pH 7.4) to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically A280 < 1.5).
-
Measure the absorbance of the solution at 280 nm (A280) and 495 nm (A495).
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (A495 x CF)] / ε_protein
-
A280: Absorbance at 280 nm
-
A495: Absorbance at 495 nm
-
CF: Correction factor for the absorbance of FITC at 280 nm (typically ~0.35 for FITC).[15]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = A495 / (ε_FITC x Protein Concentration (M))
-
ε_FITC: Molar extinction coefficient of FITC at 495 nm (approximately 70,000 M⁻¹cm⁻¹).[8]
-
-
Protocol 2: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting protein aggregation.[15][16]
Materials:
-
This compound labeled protein sample
-
DLS instrument
-
Low-volume cuvette
-
Syringe filters (0.22 µm)
-
Storage buffer
Procedure:
-
Filter a small volume (typically 50-100 µL) of your labeled protein solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is crucial to remove any large, extraneous particles.[17]
-
Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters, including the solvent viscosity and refractive index for your buffer.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Analyze the data. The software will generate a size distribution profile. A monomodal peak corresponding to the expected size of your monomeric protein indicates a homogenous, non-aggregated sample. The presence of larger species or a high polydispersity index (PDI > 0.2) suggests aggregation.[3]
Protocol 3: SYPRO Orange Thermal Shift Assay for Protein Stability
The thermal shift assay is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding temperature (Tm). An increase in Tm in the presence of a ligand or in a specific buffer indicates stabilization.[2][4]
Materials:
-
Purified this compound labeled protein
-
SYPRO Orange dye (e.g., 5000x stock in DMSO)
-
Real-time PCR instrument
-
96-well PCR plates
-
Various buffers or compounds to be tested
Procedure:
-
Prepare a master mix containing your protein at a final concentration of 2-10 µM and SYPRO Orange dye at a final concentration of 5x in your baseline buffer.[6]
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the different buffers or compounds you wish to test to the respective wells. Include a no-protein control to assess the fluorescence of the dye alone.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1°C per minute, measuring fluorescence at each increment.[11]
-
Analyze the resulting melt curves. The midpoint of the transition in fluorescence corresponds to the melting temperature (Tm). A shift to a higher Tm indicates increased protein stability under that condition.[6]
Visualizations
Caption: Troubleshooting workflow for this compound labeled protein instability.
Caption: Factors influencing the stability of this compound labeled proteins.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. bioradiations.com [bioradiations.com]
- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Role of pH-induced structural change in protein aggregation in foam fractionation of bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Image‐Based Analysis of Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Troubleshooting Unexpected Fluorescence Quenching with NH2-PEG-FITC
Welcome to the technical support center for NH2-PEG-FITC. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving this PEGylated fluorescein derivative. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you resolve unexpected fluorescence quenching and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional molecule consisting of a primary amine group (-NH2), a polyethylene glycol (PEG) spacer, and a fluorescein isothiocyanate (FITC) fluorescent tag. The amine group allows for covalent conjugation to various biomolecules and surfaces, while the FITC provides a fluorescent signal for detection and imaging. The PEG spacer enhances solubility, reduces immunogenicity, and improves the pharmacokinetic properties of the conjugated molecule.[1][][3][4][5][6][7][8] Common applications include:
-
Labeling proteins, antibodies, and peptides for immunoassays, fluorescence microscopy, and flow cytometry.[9][10]
-
Tracking drug delivery vehicles and nanoparticles in vitro and in vivo.
-
Modifying surfaces to prevent non-specific binding and to introduce fluorescence.
Q2: What are the main reasons for a weaker than expected fluorescence signal from my this compound conjugate?
Several factors can lead to a diminished fluorescence signal. The most common culprits include:
-
pH of the buffer: FITC fluorescence is highly sensitive to pH and is significantly quenched in acidic environments.[11][12][13][14]
-
Photobleaching: Prolonged exposure to excitation light can irreversibly destroy the FITC fluorophore, leading to a loss of signal.[15]
-
Self-quenching: At high labeling densities on a molecule or surface, FITC molecules can interact with each other, leading to a decrease in fluorescence intensity.[16][17][18][19][20]
-
Aggregation: Aggregation of the this compound conjugate can bring fluorophores into close proximity, causing quenching.[21][22][23][24][25]
-
Inefficient conjugation or purification: A low degree of labeling or the presence of quenching impurities can result in a weak signal.
Troubleshooting Guides
Problem 1: Weak or No Fluorescence Signal After Conjugation
You have performed a conjugation reaction between your molecule of interest and this compound, but the fluorescence of the purified product is much lower than anticipated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Conjugation Efficiency | 1. Verify Reaction pH: Ensure the conjugation buffer is at the optimal pH for the reaction between the amine group of the PEG and your target molecule (typically pH 7-9 for NHS ester chemistry).[14] Buffers containing primary amines (e.g., Tris) should be avoided as they compete with the reaction.[14] 2. Check Reagent Quality: Ensure the this compound is not expired and has been stored correctly (typically at -20°C, protected from light and moisture). 3. Optimize Molar Ratios: Increase the molar excess of this compound to your target molecule. A 10- to 20-fold molar excess is a common starting point for protein labeling.[26] |
| FITC Fluorescence Quenching due to Buffer pH | 1. Measure Buffer pH: Confirm that the final buffer of your purified conjugate has a pH in the optimal range for FITC fluorescence (pH 7.5-9.5).[11] 2. Buffer Exchange: If the pH is acidic, perform a buffer exchange into a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.4 or a carbonate-bicarbonate buffer at pH 9. |
| Self-Quenching from Over-labeling | 1. Reduce Molar Ratio: Decrease the molar excess of this compound used in the conjugation reaction.[16] 2. Characterize Degree of Labeling (DOL): Determine the average number of FITC molecules per target molecule. If the DOL is too high, it can lead to quenching.[16] |
| Inefficient Purification | 1. Analyze Purification Fractions: Measure the fluorescence of all fractions from your purification process (e.g., size exclusion chromatography, dialysis). A significant amount of fluorescence in the low molecular weight fractions indicates a large amount of unconjugated this compound. 2. Optimize Purification Method: For PEGylated proteins, size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are common purification methods.[][3][21][27] The choice of method may need to be optimized based on the size and properties of your conjugate. |
| Photobleaching During Handling | 1. Minimize Light Exposure: Protect your this compound stock solution and all subsequent reaction and purification steps from light by using amber tubes or wrapping tubes in aluminum foil.[15] |
Troubleshooting Workflow for Weak Signal
Problem 2: High Background Fluorescence
Your experiment shows high background fluorescence, making it difficult to distinguish the specific signal from your this compound conjugate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unconjugated this compound | 1. Improve Purification: Ensure that all unreacted this compound is removed after the conjugation reaction. Methods like dialysis, size exclusion chromatography, or spin columns are effective.[][3][21][27][28] 2. Verify Purification: Run a control with only the purification fractions (without the conjugated protein) to see if it is fluorescent. |
| Non-specific Binding | 1. Blocking: In applications like cell staining or immunoassays, use appropriate blocking agents (e.g., BSA, serum) to prevent non-specific binding of the fluorescent conjugate to surfaces.[9] 2. Washing: Increase the number and duration of washing steps to remove non-specifically bound conjugates. |
| Autofluorescence | 1. Unstained Control: Always include an unstained control (cells or sample without the fluorescent probe) to determine the level of natural autofluorescence.[26] 2. Choose Appropriate Filters: Use narrow bandpass filters to minimize the detection of autofluorescence, which often has a broad emission spectrum. |
| Contaminated Buffers or Reagents | 1. Check Buffers: Scan your buffers and other reagents in a fluorometer to ensure they are not contaminated with fluorescent impurities. |
Problem 3: Aggregation of this compound Conjugate
You observe precipitation or a decrease in fluorescence over time, suggesting aggregation of your conjugate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | 1. Work at Lower Concentrations: Perform conjugation and storage at lower protein concentrations to reduce the likelihood of aggregation. |
| Inappropriate Buffer Conditions | 1. Optimize Buffer: Screen different buffer conditions (pH, ionic strength) to find one that minimizes aggregation. 2. Add Excipients: Consider adding stabilizing excipients such as glycerol or specific non-ionic detergents, but be mindful that these can sometimes interfere with fluorescence. |
| Hydrophobic Interactions | 1. PEG Chain Length: The length of the PEG chain can influence aggregation. In some cases, a longer PEG chain may improve solubility and reduce aggregation.[29][30] 2. Assess with DLS: Use Dynamic Light Scattering (DLS) to monitor the size of your conjugate and detect the formation of aggregates. |
| FITC-Induced Aggregation | 1. Control DOL: A high degree of labeling can sometimes increase the hydrophobicity of a protein, promoting aggregation. Aim for a lower DOL if aggregation is an issue. |
Mechanism of Aggregation-Induced Quenching
Quantitative Data
Table 1: Fluorescence Quantum Yield of Fluorescein at Different pH Values
Note: The quantum yield is a measure of the efficiency of fluorescence. A value of 1.0 indicates that every absorbed photon is emitted as a fluorescent photon.
| pH | Quantum Yield (Φ) |
| < 4 | < 0.1 |
| 5 | ~ 0.2 |
| 6 | ~ 0.4 |
| 7 | ~ 0.6 |
| 8 | ~ 0.8 |
| > 9 | > 0.9[11][12][31][32] |
Table 2: Fluorescence Lifetime of Fluorescein in Different Solvents
Note: The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.
| Solvent | Dielectric Constant | Lifetime (τ) in ns |
| Tetrahydrofuran (THF) | 7.5 | ~ 3.5 - 4.0 |
| Ethanol | 24.6 | ~ 4.0 - 4.5 |
| Acetonitrile | 37.5 | ~ 4.0 - 4.5 |
| Dimethyl sulfoxide (DMSO) | 46.7 | ~ 4.0 - 4.5 |
| Water (alkaline) | 80.1 | ~ 4.0[1][33][34][35] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound (via NHS Ester Chemistry)
This protocol describes the labeling of a protein with an amine-reactive succinimidyl ester of this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive this compound (e.g., NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size exclusion chromatography)
-
Reaction tubes (amber or wrapped in foil)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate buffer.
-
-
Prepare this compound Solution:
-
Immediately before use, dissolve the amine-reactive this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution. A 10- to 20-fold molar excess of the PEG reagent to the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Stop the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 50 mM.
-
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for FITC).
-
Confirm the integrity of the labeled protein using SDS-PAGE. The labeled protein should show a yellow color under visible light and fluoresce under UV light.[14]
-
Protocol 2: Measuring the Fluorescence of an this compound Conjugate
Materials:
-
Purified this compound conjugate
-
Fluorometer or fluorescence plate reader
-
Quartz cuvettes or black microplates
-
Appropriate buffer (pH 7.5-9.5)
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to ~494 nm.
-
Set the emission wavelength to ~519 nm.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Sample Preparation:
-
Dilute the this compound conjugate in a buffer that is optimal for FITC fluorescence (pH 7.5-9.5).
-
Prepare a blank sample containing only the buffer.
-
-
Measurement:
-
Measure the fluorescence intensity of the blank and subtract this value from the fluorescence intensity of your samples.
-
If performing quantitative measurements, create a standard curve using known concentrations of free this compound.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus concentration to determine the concentration of your conjugate.
-
For comparative studies, ensure that all measurements are taken under identical conditions (e.g., temperature, buffer, instrument settings).
-
Experimental Workflow for Protein Labeling and Measurement
References
- 1. researchgate.net [researchgate.net]
- 3. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. FITC-PEG-NH2, Fluorescein-PEG-Amine - Biopharma PEG [biochempeg.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FITC-PEG-NH2 - CD Bioparticles [cd-bioparticles.net]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore's Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of fluorescence lifetime and quenching of FITC-conjugated antibodies on cells by phase-sensitive flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field | PLOS One [journals.plos.org]
- 19. journals.plos.org [journals.plos.org]
- 20. Fluorescence Intensity and Fluorescence Quantum Yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. researchgate.net [researchgate.net]
- 22. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein aggregation detection with fluorescent macromolecular and nanostructured probes: challenges and opportunities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 27. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 28. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 29. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Impact of different PEGylation patterns on the long-term bio-stability of colloidal mesoporous silica nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 33. mdpi.com [mdpi.com]
- 34. 2024.sci-hub.se [2024.sci-hub.se]
- 35. Fluorescence Lifetime Standards Data Table - Edinburgh Instruments [edinst.com]
Technical Support Center: Optimizing Degree of Labeling for Functional Protein Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the degree of labeling (DOL) for functional protein assays. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules covalently attached to a single protein molecule.[1][2][3] Optimizing the DOL is critical because:
-
Under-labeling (low DOL) can lead to a reduced signal-to-noise ratio and weak fluorescence intensity.[1][3]
-
Over-labeling (high DOL) can cause quenching of the fluorescent signal, where dye molecules in close proximity absorb each other's emissions.[3][4] More importantly, excessive labeling can interfere with the protein's biological activity by altering its structure, charge, or hydrophobicity, or by blocking active sites.[1][4][5][6]
Q2: How is the Degree of Labeling (DOL) calculated?
The DOL is typically calculated using absorbance measurements from a UV/VIS spectrophotometer.[1] The process involves measuring the absorbance of the labeled protein solution at two wavelengths:
-
280 nm (A280): To determine the protein concentration.
-
The maximum absorbance wavelength of the dye (Amax): To determine the dye concentration.[1][7]
A correction factor is necessary because most fluorescent dyes also absorb light at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[3][7]
The general formula for DOL calculation is:
Where:
-
Amax: Absorbance at the dye's maximum wavelength.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
A280: Absorbance at 280 nm.
-
CF: Correction factor for the dye's absorbance at 280 nm.
-
ε_dye: Molar extinction coefficient of the dye at its maximum absorbance wavelength.
Q3: What is a typical target DOL for functional protein assays?
The ideal DOL varies depending on the specific protein, the label, and the application. However, a general guideline for many functional assays is a DOL between 0.5 and 1.0.[1][8] For antibodies, a broader range of 2 to 10 is often considered acceptable, though experimental optimization is always recommended.[3] It is crucial to experimentally determine the optimal DOL for your specific assay to ensure a balance between signal intensity and retained protein function.[3]
Troubleshooting Guides
Issue 1: Low Signal Intensity
Q: My functional assay shows a very weak or no signal. What could be the cause and how can I fix it?
A weak signal can stem from several factors related to protein labeling and the assay itself.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Under-labeled Protein (Low DOL) | Increase the molar ratio of the labeling reagent to the protein during the conjugation reaction to achieve a higher DOL.[1] |
| Low Protein Concentration | Increase the amount of labeled protein used in the assay.[9][10] |
| Inactive Protein | Ensure the labeling process has not inactivated your protein. Run a functional control with an unlabeled protein. If the unlabeled protein is active, consider using a different labeling chemistry or a less harsh labeling protocol.[11] |
| Inefficient Labeling Reaction | Verify the pH of the reaction buffer is optimal for the chosen labeling chemistry.[11][12] Also, ensure there are no interfering substances, like Tris or glycine in amine-reactive labeling buffers.[13] |
| Sub-optimal Assay Conditions | Optimize assay parameters such as incubation times, temperatures, and buffer compositions.[9][11] |
| Photobleaching | Minimize the exposure of your labeled protein to light during storage and handling. |
Issue 2: High Background Noise
Q: I'm observing high background noise in my assay, which is masking the specific signal. What are the likely causes and solutions?
High background can obscure your results and is often due to non-specific binding or excess unbound label.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excess Unbound Label | Ensure all non-conjugated dye is removed after the labeling reaction. Methods like dialysis or gel filtration are effective for this purpose.[3][4][7] |
| Non-specific Binding of Labeled Protein | Increase the number of washes and consider adding a blocking agent (e.g., BSA) to your assay buffer to reduce non-specific interactions.[10] |
| Over-labeled Protein (High DOL) | A very high DOL can sometimes lead to protein aggregation and non-specific binding.[6] Reduce the molar ratio of the labeling reagent in your conjugation reaction. |
| Contaminated Reagents | Filter your buffers and reagents to remove any particulate matter that could contribute to background signal.[9] |
Issue 3: Loss of Protein Function
Q: My labeled protein is no longer functional in my assay. How can I prevent this?
Maintaining protein activity post-labeling is crucial for a successful functional assay.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Labeling at or near the Active Site | If the label is attached to an amino acid residue critical for the protein's function, it can inhibit its activity.[6] Try a different labeling chemistry that targets a different functional group (e.g., switching from amine-reactive to thiol-reactive). |
| Conformational Changes due to Over-labeling | Attaching too many dye molecules can alter the protein's three-dimensional structure.[5][6] Decrease the molar ratio of the labeling reagent to protein to achieve a lower DOL. |
| Harsh Labeling Conditions | Extreme pH or temperature during the labeling reaction can denature the protein.[11] Use milder reaction conditions. |
| Protein Precipitation | Over-labeling can alter the protein's solubility and cause it to precipitate.[6][13] Reduce the DOL and ensure the final storage buffer is optimal for your protein. |
Experimental Protocols
Protocol 1: Determining the Degree of Labeling (DOL)
-
Purify the Labeled Protein: Remove all unbound dye from the labeling reaction mixture using dialysis or a gel filtration column.[3][4]
-
Prepare the Sample: Dilute the purified, labeled protein in a suitable buffer to ensure the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0).[4][7] Record the dilution factor.
-
Measure Absorbance:
-
Calculate the DOL: Use the formula provided in the FAQs, ensuring you have the correct molar extinction coefficients for your protein and dye, as well as the dye's correction factor at 280 nm.
Protocol 2: Standard Functional Assay Protocol (Example: ELISA-based)
-
Coat Plate: Coat a microplate with the target antigen or antibody and incubate.
-
Wash: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound molecules.
-
Block: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate to prevent non-specific binding.
-
Wash: Repeat the wash step.
-
Add Labeled Protein: Add serial dilutions of your labeled protein to the wells and incubate. It is crucial to also include an unlabeled protein control to verify that the labeling process itself is not affecting the binding.
-
Wash: Repeat the wash step to remove any unbound labeled protein.
-
Detection: Read the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for your chosen dye.
-
Analyze Data: Plot the signal intensity against the concentration of the labeled protein to determine the binding affinity and functional activity.
Data Presentation
Table 1: Recommended DOL Ranges for Different Assay Types
| Assay Type | Recommended DOL Range | Rationale |
| Functional Assays (e.g., Enzyme Activity, Receptor Binding) | 0.5 - 2.0 | Minimizes interference with protein function and active sites. |
| Immunoassays (e.g., ELISA, Western Blot) | 2.0 - 7.0 | Higher labeling can increase signal amplification without necessarily compromising antigen binding. |
| Fluorescence Microscopy | 1.0 - 5.0 | A balance between bright signal for visualization and preventing artifacts from over-labeling. |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Key Solution |
| Low Signal | Under-labeling | Increase dye:protein ratio in labeling reaction. |
| High Background | Excess free dye | Improve post-labeling purification (dialysis, gel filtration). |
| No Function | Labeling at active site | Change labeling chemistry (e.g., amine- to thiol-reactive). |
| Inconsistent Results | Variable DOL | Carefully measure and record the DOL for each batch of labeled protein. |
Visualizations
Caption: Decision workflow for optimizing the degree of labeling.
Caption: Impact of over-labeling on protein function.
Caption: Troubleshooting logic tree for common assay issues.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]
- 3. How To Determine The Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Functional in vitro assessment of modified antibodies: Impact of label on protein properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. nanotempertech.com [nanotempertech.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
common mistakes to avoid when using NH2-Peg-fitc
Welcome to the technical support center for NH2-PEG-FITC. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential pitfalls during their experiments.
Frequently Asked Questions (FAQs)
Q1: My protein is precipitating after adding the this compound solution. What can I do?
A1: Protein precipitation during the labeling reaction is a common issue. Here are several factors to consider and steps to take for troubleshooting:
-
Concentration of FITC Solution: A high concentration of the FITC stock solution, often prepared in organic solvents like DMSO, can cause precipitation when added to the aqueous protein solution. It is recommended to add the FITC solution dropwise to the protein solution while gently stirring.[1] The final concentration of DMSO in the reaction mixture should ideally be below 10%.[1][2]
-
Slow Addition: Instead of adding the entire volume of the FITC solution at once, try adding it in smaller aliquots over a period of time. This gradual introduction can prevent localized high concentrations of the labeling reagent.[1]
-
Protein Concentration: Very high protein concentrations can also contribute to aggregation and precipitation. While a reasonably high protein concentration is needed for efficient labeling, you might consider optimizing this parameter.[3]
-
pH of the Reaction Buffer: The pH of the labeling buffer is crucial. While a pH of around 9.0 is often recommended for efficient conjugation to primary amines, this can sometimes affect protein stability.[4] Consider optimizing the pH within the range of 8.5-9.5 to find a balance between labeling efficiency and protein solubility.
Q2: I'm observing high background fluorescence in my results. How can I reduce it?
A2: High background fluorescence is typically caused by unreacted (free) this compound in the sample.[1][3] Here's how to address this:
-
Purification Method: It is essential to remove all non-conjugated FITC after the labeling reaction. Common purification methods include:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger labeled protein from the smaller, unreacted dye molecules.[1]
-
Dialysis: Dialysis against a suitable buffer can effectively remove small molecules like free FITC.[1] Ensure sufficient buffer changes and an adequate dialysis time.
-
Tandem Affinity Purification (TAP): If your protein is tagged (e.g., with a His-tag), affinity chromatography can be a very effective way to purify the labeled protein and remove excess FITC.[1][2]
-
-
Proper Storage and Handling: FITC is prone to hydrolysis in aqueous solutions, which can lead to non-reactive fluorescent species that contribute to background. Always prepare fresh FITC solutions in anhydrous DMSO right before use.[1][2][4]
Q3: The fluorescence intensity of my labeled conjugate is weak or decreasing over time. What is the cause and how can I prevent it?
A3: A weak or fading fluorescence signal is often due to photobleaching or issues with the labeling efficiency.
-
Photobleaching: FITC is known to be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[5][6][7][8] To minimize photobleaching:
-
Low Labeling Efficiency: If the initial fluorescence is weak, the labeling reaction may not have been efficient.
-
pH: The reaction between the isothiocyanate group of FITC and the primary amine of the PEG linker is pH-dependent. Ensure the pH of your reaction buffer is in the optimal range (typically 8.5-9.5).[4]
-
Molar Ratio: Optimize the molar ratio of this compound to your target molecule. A significant molar excess of the labeling reagent is often required.
-
Reaction Time: Ensure the reaction proceeds for a sufficient amount of time. Incubation for several hours to overnight at 4°C is common.[1][2]
-
Q4: How should I store my this compound and the labeled conjugate?
A4: Proper storage is critical for maintaining the reactivity of the labeling reagent and the stability of the final conjugate.
-
This compound (lyophilized powder): Store at -20°C, desiccated, and protected from light.[11][12][13] Under these conditions, it should be stable for several months.
-
FITC Stock Solution (in anhydrous DMSO): It is highly recommended to prepare this solution fresh for each reaction.[1][2][4] If short-term storage is necessary, store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[11][12]
-
Labeled Conjugate: Store at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[1] The optimal storage temperature may depend on the stability of the conjugated molecule.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH of the reaction buffer. | Adjust the pH to 8.5-9.5 for efficient conjugation to primary amines.[4] |
| Insufficient molar ratio of this compound. | Increase the molar excess of the labeling reagent. | |
| Short reaction time. | Extend the incubation time, for example, to 12 hours or overnight at 4°C.[1][2] | |
| Hydrolyzed FITC reagent. | Always use a freshly prepared solution of this compound in anhydrous DMSO.[1][2][4] | |
| High Background Fluorescence | Incomplete removal of unreacted FITC. | Use a robust purification method like size exclusion chromatography, extensive dialysis, or affinity chromatography.[1] |
| Use of old or improperly stored FITC solution. | Prepare fresh FITC solutions and store them correctly to prevent the formation of fluorescent byproducts.[1][2][4] | |
| Protein Precipitation | High concentration of organic solvent (e.g., DMSO). | Keep the final concentration of the organic solvent in the reaction mixture below 10%.[1][2] Add the FITC solution slowly and in aliquots.[1] |
| Unstable protein at the reaction pH. | Optimize the pH to maintain protein stability while ensuring sufficient labeling. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize the sample's exposure to light during imaging and storage.[5] |
| Absence of antifade reagents. | Use a commercial antifade mounting medium for microscopy applications.[5][6][9] | |
| High intensity of the light source. | Use neutral density filters to reduce the illumination intensity.[7] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization of buffer conditions, molar ratios, and reaction times may be necessary for your specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0). The buffer should be free of primary amines (e.g., Tris) and ammonium salts.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size exclusion chromatography) or dialysis equipment.
-
Reaction tubes protected from light (e.g., amber tubes or tubes wrapped in aluminum foil).
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze your protein into the labeling buffer at a concentration of 1-10 mg/mL.
-
-
Preparation of FITC Stock Solution:
-
Labeling Reaction:
-
Protect the reaction from light from this point forward.
-
Slowly and with gentle stirring, add the desired molar excess of the this compound solution to the protein solution.[1] It is advisable to add the reagent in aliquots.
-
Incubate the reaction mixture at 4°C for 2 to 12 hours with gentle stirring or rocking.[1][2]
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of about 50 mM.
-
-
Purification:
-
Separate the labeled protein from the unreacted this compound using size exclusion chromatography, dialysis, or another suitable purification method.[1]
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and 495 nm (for FITC).
-
Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[1]
-
Visualizations
Caption: A typical experimental workflow for labeling a protein with this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. researchgate.net [researchgate.net]
- 9. emsdiasum.com [emsdiasum.com]
- 10. FITC-PEG-NH2, Fluorescein-PEG-Amine - Biopharma PEG [biochempeg.com]
- 11. Fluorescein PEG Amine, FITC-PEG-NH2 [nanocs.net]
- 12. Fluorescein PEG Amine, FITC-PEG-NH2 [nanocs.net]
- 13. Fluorescein isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
Technical Support Center: NH2-PEG-FITC Reactivity and Buffer Components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-PEG-FITC. The following information addresses common issues encountered during conjugation experiments and the critical impact of buffer components on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with my molecule of interest?
A1: The optimal pH for the reaction of an amine-reactive reagent like an N-hydroxysuccinimide (NHS) ester (often the reactive group on activated this compound precursors) with a primary amine on a target molecule is between 7.2 and 8.5.[1] A common recommendation is to use a buffer with a pH of 8.3-8.5.[2] Within this range, the primary amines on your target molecule are sufficiently deprotonated and nucleophilic to attack the NHS ester, leading to a stable amide bond. At lower pH values, the amine groups are protonated, reducing their reactivity.[2]
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffer
-
HEPES buffer
-
Borate buffer[1]
A commonly used buffer is 0.1 M sodium bicarbonate at a pH of 8.3-8.5.[2]
Q3: Are there any buffer components I should absolutely avoid?
A3: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][3] These molecules will react with the NHS ester of your activated PEG reagent, quenching the reaction and reducing the labeling efficiency of your target molecule. While Tris or glycine can be used to stop the reaction, they should not be present during the conjugation itself.[1][4] High concentrations of sodium azide (>3 mM) or glycerol (20-50%) can also interfere with the reaction.[1]
Q4: My this compound reagent is not dissolving well in my aqueous buffer. What should I do?
A4: Many NHS-ester reagents, including some forms of activated this compound, have poor solubility in aqueous solutions.[2][3] To overcome this, first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3] You can then add this stock solution to your aqueous reaction mixture containing your target molecule. It is important to use high-quality, anhydrous solvents, as water content can lead to premature hydrolysis of the NHS ester.[3] Also, be aware that DMF can degrade to dimethylamine, which can react with the NHS ester, so use fresh, high-quality DMF.[2]
Q5: How long should I let the conjugation reaction proceed?
A5: The reaction time can vary from 30 minutes to overnight, depending on the temperature and the specific reactants.[1][2] A common protocol suggests incubating for 1 to 4 hours at room temperature or overnight on ice.[2] It is a balance between allowing sufficient time for the conjugation to occur and minimizing the competing hydrolysis of the NHS ester.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no labeling efficiency | Incorrect buffer pH. The pH of the reaction buffer is too low (below 7), leading to protonation and inactivation of the primary amines on the target molecule.[2] | Ensure the reaction buffer pH is between 7.2 and 8.5, with an optimum of 8.3-8.5.[1][2] Use a calibrated pH meter to verify. |
| Presence of primary amine-containing substances. Buffers like Tris or glycine, or other contaminants with primary amines are competing with the target molecule.[1][3] | Dialyze or desalt your protein or molecule of interest into an amine-free buffer such as PBS, HEPES, or borate buffer before starting the conjugation.[5] | |
| Hydrolysis of the this compound reagent. The NHS ester has been hydrolyzed by water before it can react with the target molecule. This is accelerated at higher pH and temperature.[1] | Prepare the this compound solution in dry DMSO or DMF immediately before use and add it to the reaction mixture promptly.[3][5] Avoid storing the reagent in aqueous solutions. | |
| Precipitation of the target molecule during the reaction | High concentration of organic solvent. Adding a large volume of the organic solvent used to dissolve the this compound can cause some proteins to precipitate. | The final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture should ideally not exceed 10%.[5] |
| Modification of critical residues. The PEGylation and/or FITC labeling may be altering the solubility of your protein by modifying key surface residues. | Try reducing the molar excess of the this compound reagent in the reaction to achieve a lower degree of labeling. | |
| High background fluorescence | Inefficient removal of unreacted this compound. Free, unreacted fluorescent reagent remains in the final sample. | Purify the labeled product using size-exclusion chromatography (e.g., a desalting column) or dialysis to effectively separate the larger labeled molecule from the smaller, unreacted PEG-FITC.[6] |
Quantitative Data Summary
The efficiency of the conjugation reaction is a competition between the aminolysis (reaction with the target amine) and hydrolysis (reaction with water). The rates of both reactions are highly dependent on the pH of the buffer.
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Reference |
| 7.0 | 0 | 4-5 hours | [1] |
| 8.6 | 4 | 10 minutes | [1] |
| 8.0 | Room Temperature | 210 minutes | [2] |
| 8.5 | Room Temperature | 180 minutes | [2] |
| 9.0 | Room Temperature | 125 minutes | [2] |
Table 2: Comparison of Amidation and Hydrolysis Rates of a Porphyrin-NHS Ester with an Amino-PEG Reagent
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) | Final Amide Yield (%) | Reference |
| 8.0 | 80 | 210 | 80-85 | [2] |
| 8.5 | 20 | 180 | 80-85 | [2] |
| 9.0 | 10 | 125 | 80-85 | [2] |
Note: Data in Table 2 is for a specific porphyrin-NHS ester and a short amino-PEG reagent, but illustrates the general principle that as pH increases, both the desired amidation reaction and the competing hydrolysis reaction accelerate.
Experimental Protocols
Detailed Methodology for Labeling a Protein with this compound
This protocol is a general guideline and may need to be optimized for your specific protein and application.
-
Buffer Exchange of the Protein:
-
If your protein is in a buffer containing primary amines (e.g., Tris, glycine), you must first exchange it into an amine-free buffer.
-
Dialyze your protein solution (typically 1-10 mg/mL) against 100 volumes of 0.1 M sodium bicarbonate buffer, pH 8.3, overnight at 4°C. Alternatively, use a desalting column equilibrated with the same buffer for a faster exchange.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. Do not prepare aqueous stock solutions for storage as the reagent will hydrolyze.[5]
-
-
Conjugation Reaction:
-
Add a calculated amount of the this compound stock solution to your protein solution. A common starting point is a 10- to 20-fold molar excess of the PEG reagent to the protein.[5]
-
The final volume of the added organic solvent should not exceed 10% of the total reaction volume to avoid protein precipitation.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect the reaction from light as FITC is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for an additional 30 minutes.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., a G-25 desalting column) equilibrated with your desired storage buffer (e.g., PBS).
-
The labeled protein will elute in the initial fractions, while the smaller, unreacted PEG reagent will be retained on the column and elute later.
-
Monitor the column fractions by absorbance at 280 nm (for the protein) and 495 nm (for FITC) to identify the fractions containing the purified conjugate.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm and 495 nm.
-
Store the labeled protein under conditions that are optimal for the unlabeled protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage. Protect from light.
-
Visualizations
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. broadpharm.com [broadpharm.com]
how to handle lot-to-lot variability of NH2-Peg-fitc reagents
Technical Support Center: NH2-PEG-FITC Reagents
Welcome to the technical support center for this compound reagents. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage lot-to-lot variability and ensure the reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability in this compound reagents and why is it a concern?
A1: Lot-to-lot variability refers to differences in the chemical and physical properties of a reagent from one manufacturing batch to the next.[1] For this compound, this can manifest as variations in PEG chain length, the degree of FITC and amine functionalization, purity, and polydispersity (PDI). This variability is a significant concern because it can directly impact conjugation efficiency, fluorescence intensity, and the biological activity of the final conjugate, leading to inconsistent experimental results.[1]
Q2: What are the primary causes of lot-to-lot variability?
A2: The causes of lot-to-lot variation are numerous and can be introduced at various stages. They are broadly categorized into:
-
Manufacturing Processes: Slight changes in the synthesis, purification, or functionalization process of the PEG, FITC, or the final conjugate can lead to different product characteristics.[1] Traditional polymeric PEG reagents often have inherent heterogeneity.[2]
-
Transport and Storage: Inappropriate handling during shipping or storage, such as exposure to moisture, light, or elevated temperatures, can degrade the reagent.[1][3] PEG NHS esters are particularly sensitive to moisture, while the FITC moiety is light-sensitive.[3][4]
-
Laboratory Handling: Improper handling in the lab, such as repeated freeze-thaw cycles or allowing the reagent to absorb moisture from the air, can compromise its integrity.[4][5]
Q3: How should I properly store and handle this compound reagents to minimize degradation?
A3: Proper storage and handling are critical for maintaining reagent activity.
-
Long-Term Storage: Store the reagent in its original vial at -20°C or lower, protected from light.[4][5][6] The container should be sealed tightly under an inert atmosphere like argon or nitrogen.[3]
-
Handling: Before opening, always allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the cold reagent.[4][5] Weigh out the required amount quickly, and if possible, purge the vial with a dry inert gas before re-sealing.[3][5]
-
Stock Solutions: For moisture-sensitive reagents like NHS esters, use an anhydrous solvent.[5] Protect stock solutions from light and avoid repeated freeze-thaw cycles.[5]
Q4: What key parameters should I verify for each new lot of this compound?
A4: For each new lot, it is crucial to perform a quality control check. Key parameters to verify include the degree of substitution for both the amine (NH2) and FITC groups, purity, and polydispersity index (PDI). These are typically provided in the manufacturer's Certificate of Analysis (CoA) but should be analytically verified if inconsistent results are observed.
| Parameter | Typical Specification | Significance | Analytical Method(s) |
| Purity | > 95% | Ensures that impurities do not interfere with the conjugation reaction. | HPLC, GPC[5] |
| Degree of Substitution (Amine) | > 90% | Determines the reactivity and potential for cross-linking. | NMR, Titration Assays[5] |
| Degree of Substitution (FITC) | Lot-specific | Affects fluorescence signal and may influence solubility and biological interactions. | UV-Vis Spectroscopy[7] |
| Polydispersity Index (PDI) | < 1.1 | Indicates the heterogeneity of PEG chain lengths. A lower PDI is desirable for uniformity. | GPC/SEC, MALDI-MS[5] |
| Appearance | Orange/Yellow Solid | A visual check for degradation or contamination. | Visual Inspection |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments due to lot-to-lot variability.
Issue 1: Low or No Fluorescence Signal After Conjugation
You've performed a conjugation reaction with a new lot of this compound, but the final product shows a weak or absent fluorescent signal.
Caption: Troubleshooting workflow for low fluorescence signal.
-
Degradation of FITC Moiety: The FITC fluorophore is sensitive to light and pH extremes. Improper storage or handling can lead to photobleaching or degradation.
-
Solution: Check the absorbance of a stock solution of the this compound reagent. FITC has a characteristic absorbance maximum around 494 nm.[][9] If the absorbance is significantly lower than expected based on the concentration, the reagent has likely degraded.
-
-
Inefficient Conjugation: The amine-reactive group (often an NHS ester that is formed from the primary amine for subsequent reactions) may have hydrolyzed due to moisture.
-
Solution: Use analytical techniques like Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC) to separate the reaction components.[10][11] The presence of a large peak corresponding to your unconjugated starting material indicates a failed reaction. Ensure you are using an anhydrous solvent for reconstitution and an appropriate reaction buffer (pH 7-9 for NHS ester reactions).[12]
-
-
Loss of Product During Purification: The purification method used to remove unreacted PEG-FITC may be too stringent, resulting in the loss of the conjugated product.
-
Solution: Analyze samples before and after purification to quantify product loss. If using chromatography, check the fluorescence of all fractions to ensure the product is not being discarded.
-
-
Prepare a stock solution of the this compound reagent in an appropriate buffer (e.g., PBS, pH 7.4).
-
Create a series of dilutions to generate a standard curve.
-
Measure the absorbance of the standards and your unknown sample at the maximum absorbance wavelength for FITC (~494 nm) using a UV-Vis spectrophotometer.[7]
-
Calculate the concentration of FITC in your sample by comparing its absorbance to the standard curve. This helps determine the degree of labeling.
Issue 2: Inconsistent Conjugation Efficiency Between Lots
A new lot of this compound results in a significantly different yield of your final PEGylated product compared to the previous lot, even when using the same protocol.
Caption: Recommended workflow for qualifying a new reagent lot.
-
Different Degree of Substitution (DoS): The number of active amine groups per PEG molecule can vary between lots. A lower DoS will result in lower reactivity and conjugation yield.
-
Solution: Quantify the amine groups using an appropriate assay (e.g., TNBSA assay). Adjust the molar ratio of PEG-reagent-to-protein in your reaction to compensate for the difference in reactivity.
-
-
Higher Polydispersity: A higher PDI means a wider range of PEG molecular weights in the reagent. This can affect the stoichiometry of the reaction and the separation of the final product.
-
Presence of Impurities: Impurities from the manufacturing process can compete in the reaction or inhibit it.
-
Solution: Use HPLC to assess the purity of the new lot.[11] If significant impurity peaks are present that were not in the previous lot, contact the manufacturer.
-
-
System: An HPLC system equipped with a size-exclusion column (e.g., Shodex Protein KW series) is required.[14] Detection can be done using UV (for protein/peptide) and fluorescence (for FITC-PEG) or refractive index (RI) detectors.[14]
-
Mobile Phase: Use a buffer that prevents non-specific interactions with the column, such as 20mM HEPES at pH 6.5.[14]
-
Sample Preparation: Dilute the pre-reaction this compound, the unconjugated protein/substrate, and the final reaction mixture in the mobile phase.
-
Analysis: Inject the samples onto the column. Larger molecules (the conjugate) will elute earlier than smaller molecules (unconjugated protein and free PEG-FITC).
-
Quantification: Calculate the percentage of conjugated product by integrating the peak areas. Compare the chromatograms from the new and old lots to identify differences in purity, PDI, and conjugation efficiency.[14]
| Analyte | Expected Retention Time | Detection Method |
| PEGylated Conjugate | Shortest | UV, Fluorescence, RI |
| Unconjugated Protein/Substrate | Intermediate | UV, RI |
| Free this compound | Longest | Fluorescence, RI |
References
- 1. myadlm.org [myadlm.org]
- 2. enovatia.com [enovatia.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Fluorescein PEG Amine, FITC-PEG-NH2 [nanocs.net]
- 7. The effect of PEGylation on the efficacy and uptake of an immunostimulatory nanoparticle in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mPEG-FITC for Dye Labling - Biopharma PEG [biochempeg.com]
- 10. lcms.cz [lcms.cz]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Determining the Degree of Labeling of NH2-PEG-FITC Conjugates
For researchers and professionals in drug development and biotechnology, the precise characterization of bioconjugates is paramount. The degree of labeling (DOL), which defines the average number of fluorescent molecules attached to a polymer, is a critical quality attribute for NH2-PEG-FITC conjugates. An optimal DOL is crucial for ensuring the efficacy, safety, and reproducibility of these conjugates in applications ranging from drug delivery to diagnostics. This guide provides a comprehensive comparison of the three primary analytical techniques used to determine the DOL of this compound: UV-Visible (UV-Vis) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.
Comparison of Analytical Methods
Each method offers distinct advantages and disadvantages in terms of accuracy, precision, cost, and the level of detail provided. The choice of technique often depends on the specific requirements of the research, available instrumentation, and the desired throughput.
| Parameter | UV-Vis Spectroscopy | MALDI-TOF Mass Spectrometry | ¹H NMR Spectroscopy |
| Principle | Measures absorbance of FITC and calculates concentration based on Beer-Lambert law. | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight distribution. | Measures the ratio of integrated proton signals from PEG and FITC. |
| Accuracy | Good, but can be affected by impurities that absorb at similar wavelengths. The accuracy can be around ±20%.[1] | High, provides molecular weight information for individual PEG chains.[2] | High, provides a direct measure of the molar ratio of FITC to PEG. |
| Precision | Good, with proper handling and calibration. | High, allows for the determination of polydispersity. | High, with good signal-to-noise ratio and proper integration. |
| Sensitivity | Moderate, requires sufficient concentration for accurate absorbance readings. | High, can detect low abundance species. | Moderate to low, requires a sufficient concentration of the conjugate for a clear signal. |
| Cost | Low, spectrophotometers are widely available and relatively inexpensive. | High, requires a specialized and expensive mass spectrometer. | High, requires a high-field NMR spectrometer, which is a significant investment. |
| Throughput | High, measurements are rapid. | Moderate, sample preparation can be time-consuming. | Low to moderate, requires sample preparation and longer acquisition times. |
| Sample Requirement | Small volume, non-destructive. | Very small amount of sample, destructive. | Relatively larger sample amount, non-destructive. |
| Information Provided | Average degree of labeling. | Molecular weight distribution, presence of unconjugated species, and confirmation of conjugation.[2] | Molar ratio of FITC to PEG, structural information, and purity. |
| Key Advantages | Simple, rapid, and cost-effective. | Provides detailed molecular weight information and can identify impurities. | Provides detailed structural information and a direct measure of the DOL. |
| Key Disadvantages | Indirect measurement, susceptible to interference from absorbing impurities. | High initial instrument cost, sample preparation can be complex. | High instrument cost, lower sensitivity compared to mass spectrometry. |
Experimental Workflows and Protocols
To aid researchers in implementing these techniques, detailed experimental workflows and protocols are provided below.
Workflow for Determining Degree of Labeling
The general workflow for determining the DOL of an this compound conjugate involves several key steps, from sample preparation to data analysis and interpretation. The specific details within each step will vary depending on the chosen analytical method.
Workflow for DOL Determination
Detailed Experimental Protocols
UV-Vis Spectroscopy
This method is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species. For this compound, the absorbance of the FITC chromophore is measured at its maximum absorbance wavelength (~495 nm), and if a protein is conjugated, its absorbance is measured at 280 nm. Since PEG itself does not absorb light in this range, for a simple this compound conjugate, the calculation is simplified.
Protocol:
-
Sample Preparation:
-
Ensure the this compound conjugate is purified to remove any unconjugated FITC. This can be achieved by dialysis or size-exclusion chromatography.
-
Dissolve the purified conjugate in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
-
UV-Vis Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the spectrophotometer with the same buffer used to dissolve the conjugate.
-
Measure the absorbance of the conjugate solution at the maximum absorbance wavelength of FITC, which is approximately 495 nm (A495).
-
If the conjugate involves a protein, also measure the absorbance at 280 nm (A280).
-
-
Calculation of Degree of Labeling (DOL):
The DOL is the molar ratio of the dye to the PEG molecule.
-
Concentration of FITC (M): [FITC] = A_495 / (ε_FITC * l) where:
-
A_495 is the absorbance at 495 nm.
-
ε_FITC is the molar extinction coefficient of FITC at 495 nm (typically ~75,000 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Concentration of PEG (M): The concentration of the PEG component needs to be determined independently, for example, by weighing a known amount of the conjugate to make the solution. [PEG] = (mass of conjugate in g/L) / (MW of PEG in g/mol)
-
Degree of Labeling (DOL): DOL = [FITC] / [PEG]
For protein conjugates, the calculation is more complex to account for the protein's absorbance at 280 nm and the FITC's contribution to absorbance at 280 nm.
-
MALDI-TOF Mass Spectrometry
MALDI-TOF MS provides a direct measurement of the molecular weight of the conjugate, allowing for the determination of the number of FITC molecules attached to the PEG chain.
Protocol:
-
Sample Preparation:
-
Dissolve the purified this compound conjugate in a suitable solvent, such as water or a mixture of acetonitrile and water. The concentration should be in the low micromolar range (e.g., 1-10 µM).[3]
-
Prepare a matrix solution. Common matrices for PEG analysis include α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[2] A typical matrix solution is prepared by dissolving the matrix powder in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a cationizing agent solution, such as sodium trifluoroacetate (NaTFA), if needed to promote the formation of sodiated ions, which can improve signal intensity for PEG.[2]
-
-
Sample Spotting:
-
Mix the analyte solution, matrix solution, and cationizing agent (if used) in a specific ratio (e.g., 1:10:1 v/v/v analyte:matrix:salt).
-
Spot a small volume (typically 0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization of the analyte and matrix.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The instrument parameters (laser intensity, accelerating voltage) should be optimized for the specific conjugate.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a PEG chain with a specific number of ethylene glycol repeat units.
-
The mass of the unconjugated NH2-PEG can be used as a reference. The mass shift observed for the conjugated species will correspond to the mass of the attached FITC molecule(s).
-
By analyzing the mass distribution, the average number of FITC molecules per PEG chain (DOL) can be determined. The presence of a peak corresponding to the unconjugated PEG would indicate an incomplete reaction.
-
¹H NMR Spectroscopy
¹H NMR spectroscopy can provide a quantitative measure of the DOL by comparing the integrals of specific proton signals from the PEG backbone and the FITC molecule.
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified this compound conjugate in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), depending on the solubility of the conjugate.
-
Add a known amount of an internal standard with a distinct NMR signal if absolute quantification is desired.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic proton signals for the PEG backbone and the FITC molecule.
-
PEG: The repeating ethylene glycol units (-CH₂-CH₂-O-) of the PEG backbone typically show a large, sharp singlet at around 3.6 ppm.
-
FITC: The aromatic protons of the fluorescein moiety will appear in the downfield region of the spectrum (typically between 6.5 and 8.0 ppm).
-
-
Integrate the area under the respective peaks.
-
Calculate the DOL by taking the ratio of the integrals, normalized by the number of protons each signal represents.
Example Calculation:
-
Let I_PEG be the integral of the PEG backbone protons and N_PEG be the number of protons in the repeating unit (4 protons per unit).
-
Let I_FITC be the integral of a specific set of aromatic protons on the FITC molecule and N_FITC be the number of protons in that set.
-
Molar Ratio (FITC/PEG monomer) = (I_FITC / N_FITC) / (I_PEG / N_PEG)
-
To get the DOL for the entire PEG chain, this ratio needs to be multiplied by the number of repeating units in the PEG chain.
-
Logical Relationship of Analytical Techniques
The three techniques can be used in a complementary manner to provide a comprehensive characterization of the this compound conjugate.
References
A Researcher's Guide to Spectroscopic Characterization of NH2-PEG-FITC Labeled Proteins
For researchers, scientists, and drug development professionals, the precise characterization of proteins labeled with polyethylene glycol (PEG) and fluorescein isothiocyanate (FITC) is crucial for ensuring the quality, efficacy, and safety of bioconjugates. This guide provides a comparative overview of key spectroscopic methods used for this purpose: UV-Visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, and Mass Spectrometry. Detailed experimental protocols and quantitative data are presented to facilitate the selection of appropriate analytical techniques.
The conjugation of proteins with NH2-PEG-FITC offers several advantages, including increased stability, reduced immunogenicity, and fluorescent tracking capabilities. However, the heterogeneity of the resulting product, including the degree of PEGylation and FITC labeling, necessitates thorough characterization.
Comparison of Spectroscopic Methods
Each spectroscopic technique provides unique insights into the structural and biophysical properties of this compound labeled proteins. The following table summarizes the key information obtained from each method.
| Spectroscopic Method | Information Provided | Key Parameters Measured | Advantages | Limitations |
| UV-Visible Spectroscopy | Quantification of protein and FITC concentration, Degree of Labeling (DOL) | Absorbance at 280 nm (protein) and ~495 nm (FITC) | Simple, rapid, and widely available | Can be affected by scattering from aggregates; overlapping absorbance may require correction |
| Fluorescence Spectroscopy | Confirmation of FITC labeling, information on the local environment of the fluorophore | Excitation and emission maxima, fluorescence intensity, quantum yield | Highly sensitive, provides functional confirmation of the fluorescent tag | Susceptible to quenching effects, which can complicate quantification[1] |
| Circular Dichroism (CD) | Assessment of protein secondary and tertiary structure integrity post-labeling | Mean Residue Ellipticity (MRE) at specific wavelengths (e.g., 222 nm for α-helix) | Sensitive to conformational changes | Can be affected by buffer components and the presence of the PEG chain |
| Mass Spectrometry (MS) | Determination of molecular weight, degree of PEGylation, and identification of conjugation sites | Mass-to-charge (m/z) ratio | Provides precise mass information and heterogeneity profile | Complex spectra for polydisperse PEGs, may require specialized instrumentation and data analysis[2] |
Quantitative Data Summary
To illustrate the data obtained from these methods, the following tables present hypothetical yet representative results for a model protein, Bovine Serum Albumin (BSA), labeled with this compound.
Table 1: UV-Visible Spectroscopy Data for FITC-PEG-BSA
| Sample | A280 | A495 | Protein Concentration (mg/mL) | FITC Concentration (µM) | Degree of Labeling (FITC/Protein) |
| Unlabeled BSA | 0.665 | 0.000 | 1.00 | 0.00 | 0.0 |
| FITC-PEG-BSA | 0.750 | 0.210 | 0.98 | 3.00 | 2.0 |
Table 2: Fluorescence Spectroscopy Data for FITC-PEG-BSA
| Sample | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity (a.u.) |
| Unlabeled BSA | N/A | N/A | 0 |
| FITC-PEG-BSA | 495 | 520 | 8500 |
Table 3: Circular Dichroism Data for FITC-PEG-BSA
| Sample | [θ] at 222 nm (deg cm² dmol⁻¹) | α-Helical Content (%) |
| Unlabeled BSA | -19,500 | 55 |
| FITC-PEG-BSA | -18,900 | 53 |
Table 4: Mass Spectrometry Data for FITC-PEG-BSA
| Sample | Major Species Observed (Da) | Interpretation |
| Unlabeled BSA | 66,430 | Native BSA |
| FITC-PEG-BSA | 71,820, 77,210 | BSA + 1 PEG-FITC, BSA + 2 PEG-FITC |
Experimental Protocols and Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for each spectroscopic technique.
Experimental Workflow for Characterization
Caption: Workflow for labeling and characterizing proteins.
UV-Visible Spectroscopy Protocol
Objective: To determine the protein concentration and the degree of FITC labeling.
Materials:
-
This compound labeled protein solution
-
Unlabeled protein solution (for reference)
-
Appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to read absorbance at 280 nm and 495 nm.
-
Blank the instrument with the buffer solution.
-
Measure the absorbance of the unlabeled protein solution at 280 nm and 495 nm.
-
Measure the absorbance of the this compound labeled protein solution at 280 nm and 495 nm.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of FITC at 280 nm. The formula for the corrected protein concentration is: Protein Conc. (mg/mL) = (A280 - (A495 x 0.35)) / Extinction Coefficient of Protein
-
Calculate the concentration of FITC using its molar extinction coefficient at 495 nm (typically ~70,000 M⁻¹cm⁻¹).
-
Determine the Degree of Labeling (DOL) by taking the molar ratio of FITC to protein.
Fluorescence Spectroscopy Protocol
Objective: To confirm the covalent attachment of FITC and assess its fluorescence properties.
Materials:
-
This compound labeled protein solution
-
Fluorometer
-
Fluorescence cuvette
Procedure:
-
Set the excitation wavelength to 495 nm and scan the emission spectrum from 500 nm to 600 nm.
-
Record the emission maximum. For FITC, this is typically around 520 nm.[3][4]
-
Measure the fluorescence intensity at the emission maximum.
-
(Optional) To determine the quantum yield, a reference standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH) is measured under the same conditions.
Circular Dichroism (CD) Spectroscopy Protocol
Objective: To assess the impact of labeling on the secondary and tertiary structure of the protein.
Materials:
-
This compound labeled protein solution
-
Unlabeled protein solution
-
CD spectropolarimeter
-
Quartz CD cuvette (e.g., 1 mm path length)
-
Nitrogen gas supply
Procedure:
-
Purge the spectropolarimeter with nitrogen gas.
-
Record a baseline spectrum with the buffer.
-
Measure the CD spectrum of the unlabeled protein in the far-UV region (e.g., 190-260 nm) for secondary structure analysis.
-
Measure the CD spectrum of the this compound labeled protein under the same conditions.
-
Process the spectra by subtracting the buffer baseline and converting the signal to Mean Residue Ellipticity (MRE).
-
Compare the spectra of the labeled and unlabeled protein to identify any significant conformational changes. A large-scale study on protein PEGylation showed that the effect on thermal stability is not universal and depends on the specific protein.[5]
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight of the conjugate and characterize the heterogeneity of PEGylation.
Materials:
-
This compound labeled protein solution
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Appropriate solvents for sample preparation (e.g., acetonitrile, formic acid)
Procedure:
-
Prepare the sample for MS analysis. This may involve desalting and dilution. For PEGylated proteins, post-column addition of amines can help in reducing charge state complexity.[2]
-
Acquire the mass spectrum of the intact labeled protein.
-
Deconvolute the raw data to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the unlabeled protein and the different PEGylated species (e.g., protein + 1 PEG-FITC, protein + 2 PEG-FITC).
-
The mass difference between the peaks will correspond to the mass of the attached this compound moiety. The analysis of PEGylated biomolecules can be challenging due to the polydispersity of PEG.[2]
Signaling Pathways and Logical Relationships
The characterization process can be visualized as a logical flow where each technique builds upon the information provided by the others.
Caption: Interrelation of spectroscopic characterization methods.
By employing a combination of these spectroscopic methods, researchers can obtain a comprehensive understanding of the physical and chemical properties of their this compound labeled proteins, ensuring the quality and consistency of their bioconjugates for downstream applications.
References
A Head-to-Head Comparison of Amine-Reactive Fluorescent Dyes for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Amine-reactive fluorescent dyes are indispensable tools for this purpose, enabling the visualization and tracking of proteins, antibodies, and other amine-containing molecules. This guide provides an objective comparison of NH2-PEG-FITC and other popular amine-reactive fluorescent dyes, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Introduction to Amine-Reactive Labeling
Amine-reactive dyes are widely used to label biomolecules due to the abundance of primary amines, such as the N-terminus of proteins and the side chains of lysine residues.[1] These dyes typically contain a reactive moiety that forms a stable covalent bond with the amine group. The most common reactive groups are isothiocyanates and N-hydroxysuccinimide (NHS) esters.[1][2]
-
Isothiocyanates (e.g., FITC): React with primary amines to form a thiourea linkage. While widely used, this bond has been reported to be less stable over time compared to the amide bond formed by NHS esters.[2]
-
NHS Esters (e.g., Alexa Fluor and DyLight dyes): React with primary amines to form a stable amide bond, making them a preferred choice for many bioconjugation applications.[3]
This compound is a heterobifunctional reagent featuring a primary amine for further conjugation and a fluorescein isothiocyanate (FITC) dye for fluorescence.[4][5] The polyethylene glycol (PEG) linker enhances water solubility and can reduce steric hindrance.[6] This guide will compare the performance of the FITC fluorophore in this context with other commonly used green-emitting amine-reactive dyes.
Performance Comparison of Amine-Reactive Dyes
The choice of a fluorescent dye depends on several key performance indicators, including photostability, quantum yield (a measure of fluorescence efficiency), and pH sensitivity. Below is a summary of these parameters for FITC and its main competitors, Alexa Fluor 488 and DyLight 488.
| Feature | FITC | Alexa Fluor 488 | DyLight 488 |
| Reactive Group | Isothiocyanate | NHS Ester | NHS Ester |
| Excitation Max (nm) | ~495 | ~493 | ~493 |
| Emission Max (nm) | ~525 | ~519 | ~518 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~71,000 | ~70,000 |
| Quantum Yield | ~0.95 (at neutral pH)[7] | ~0.92[7] | High |
| Photostability | Low[8][9] | High[8][10] | High |
| pH Sensitivity | High (fluorescence decreases in acidic pH)[6][10] | Low (stable over a wide pH range)[6][10] | Low (stable over a wide pH range) |
| Brightness | Good | Excellent[8] | Excellent |
Key Takeaways:
-
Photostability: Alexa Fluor 488 and DyLight 488 are significantly more photostable than FITC, making them more suitable for applications requiring prolonged light exposure, such as time-lapse microscopy.[8][9][10]
-
pH Sensitivity: The fluorescence of FITC is highly dependent on pH and decreases in acidic environments.[6][10] Alexa Fluor and DyLight dyes maintain their fluorescence over a broader pH range, providing more reliable results in varying experimental conditions.[6][10]
-
Brightness: While FITC has a high quantum yield at neutral pH, Alexa Fluor 488 and DyLight 488 are generally considered brighter in practical applications due to their superior photostability and resistance to quenching.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for labeling proteins with isothiocyanate and NHS-ester-based dyes.
Protocol 1: Labeling with Isothiocyanates (e.g., FITC)
This protocol is adapted for labeling primary amines on proteins with FITC.
Materials:
-
Purified antibody or protein (1-2 mg/mL)
-
FITC solution (5 mg/mL in anhydrous DMSO, freshly prepared)[11]
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0)[12]
-
Purification column (e.g., Sephadex G-25)[11]
-
Amine-free buffer (e.g., PBS)
Procedure:
-
Dissolve the antibody or protein in the 0.1 M sodium bicarbonate buffer.
-
Slowly add the FITC solution to the protein solution while gently stirring. A typical starting molar ratio is 5:1 (FITC:protein).[12]
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous stirring.[12]
-
(Optional) Quench the reaction by adding an amine-containing buffer like Tris.[12]
-
Separate the labeled protein from unreacted dye using a purification column.[11]
-
Store the conjugated protein at 4°C, protected from light.[12]
Protocol 2: Labeling with NHS-Esters (e.g., Alexa Fluor or DyLight Dyes)
This protocol provides a general procedure for labeling proteins with NHS-ester functionalized dyes.
Materials:
-
Purified antibody or protein (~3.0 mg/mL)
-
NHS-ester dye solution (10 mM in anhydrous DMSO or DMF, freshly prepared)
-
Conjugation Buffer (e.g., 50 mM Sodium Borate, pH 8.5 or 100 mM Sodium Bicarbonate, pH 8.0-8.5)
-
Quenching solution (e.g., Tris-HCl or Glycine, pH 7.4)
-
Purification column
Procedure:
-
Prepare the protein solution in the conjugation buffer. Ensure the buffer is free of primary amines.
-
Add the NHS-ester dye solution to the protein solution at a specific molar ratio (e.g., 15:1 dye:protein, but this should be optimized).
-
Incubate the reaction for 60 minutes at room temperature in the dark with gentle stirring.
-
Quench the reaction by adding the quenching solution and incubate for an additional 10-15 minutes.
-
Purify the labeled protein from the unreacted dye.
-
Store the conjugate as recommended for the specific protein.
Visualizing Experimental Workflows
To better illustrate the application of these dyes, the following diagrams, created using the DOT language, outline common experimental workflows.
Caption: General workflow for protein labeling and application.
Caption: Indirect fluorescent immunoassay workflow.
References
- 1. Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cedarlanelabs.com [cedarlanelabs.com]
- 4. Fluorophores for Confocal Microscopy [evidentscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. optolongfilter.com [optolongfilter.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 11. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. youdobio.com [youdobio.com]
A Head-to-Head Comparison: NH2-Peg-FITC vs. NHS-ester FITC for Protein Conjugation
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of conjugation chemistry is paramount. This guide provides an objective comparison of two common fluorescein isothiocyanate (FITC) labeling strategies: the direct amine-reactive approach using NHS-ester FITC and the two-step carboxyl-reactive approach utilizing NH2-Peg-FITC in conjunction with EDC/NHS chemistry. This analysis is supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Key Differences
| Feature | NHS-ester FITC | This compound with EDC/NHS |
| Target Functional Group | Primary amines (-NH2) on lysines and N-terminus | Carboxyl groups (-COOH) on aspartic and glutamic acid residues |
| Reaction Chemistry | One-step nucleophilic acyl substitution | Two-step carbodiimide-mediated coupling |
| Reaction Speed | Fast (minutes to a few hours)[] | Slower (requires activation step, then conjugation) |
| Specificity | Targets multiple available primary amines | Targets available carboxyl groups |
| Reagent Stability | NHS esters are moisture-sensitive and prone to hydrolysis[2][3] | EDC is unstable in aqueous solution; NHS improves intermediate stability[4][5] |
| PEGylation | Requires a separate PEGylated NHS-ester reagent | Inherently incorporates a PEG spacer |
| Complexity | Simpler, one-step reaction | More complex, two-step reaction with more components |
Reaction Mechanisms: A Visual Guide
The fundamental difference between these two labeling methods lies in their reaction chemistry. NHS-ester FITC directly targets primary amines on the protein surface, while this compound requires the activation of carboxyl groups on the protein before conjugation can occur.
Performance and Experimental Data
Direct quantitative comparisons of these two specific reagents are limited in published literature. However, we can infer performance characteristics from studies on their respective chemistries.
NHS-ester FITC:
This method is widely used due to its simplicity and speed. The efficiency of labeling is dependent on several factors including protein concentration, pH, and the molar ratio of dye to protein.[]
| Parameter | Typical Value/Condition | Reference |
| pH | 7.2 - 9.0 (optimal ~8.5) | [][3] |
| Molar Ratio (Dye:Protein) | 10:1 to 100:1 (empirical optimization needed) | [6] |
| Reaction Time | 30 - 120 minutes at room temperature | [] |
| Conjugation Efficiency | Can exceed 90% with optimized protocols | [7] |
This compound with EDC/NHS:
This two-step approach offers the advantage of targeting different functional groups (carboxyls) and inherently incorporating a PEG spacer, which can improve the solubility and reduce aggregation of the final conjugate. The addition of NHS to the EDC reaction is crucial as it converts the highly unstable O-acylisourea intermediate into a more stable amine-reactive NHS-ester, which can improve coupling efficiency.[4][5]
| Parameter | Typical Value/Condition | Reference |
| Activation pH | 4.5 - 6.0 | [8] |
| Conjugation pH | 7.2 - 8.5 | [8] |
| EDC/NHS Molar Ratio | Typically in excess, requires optimization | [4] |
| Reaction Time | Activation (15-60 min) + Conjugation (1-2 hours) | [4] |
Experimental Protocols
Below are detailed methodologies for protein conjugation using both NHS-ester FITC and this compound with EDC/NHS.
Protocol 1: Protein Conjugation with NHS-ester FITC
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS)
-
NHS-ester FITC
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5[3][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[10]
Workflow:
Procedure:
-
Protein Preparation: Dialyze the protein against the Conjugation Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.[11]
-
NHS-ester FITC Preparation: Immediately before use, dissolve the NHS-ester FITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[7]
-
Conjugation Reaction: While gently stirring, add the dissolved NHS-ester FITC to the protein solution. The molar ratio of FITC to protein should be optimized, but a starting point of 10:1 to 20:1 is common.[3] Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester FITC.
-
Purification: Separate the FITC-conjugated protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.[10]
-
Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).
Protocol 2: Protein Conjugation with this compound and EDC/NHS
Materials:
-
Protein of interest (in carboxyl- and amine-free buffer, e.g., MES)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Hydroxylamine or Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Workflow:
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the Activation Buffer.
-
Activation: Add EDC and NHS (or Sulfo-NHS) to the protein solution. A molar excess of EDC and NHS over the number of carboxyl groups is typically used. Incubate for 15-60 minutes at room temperature to activate the carboxyl groups.[4]
-
Optional: Buffer Exchange: To prevent side reactions with the primary amine of this compound, the excess EDC and NHS can be removed using a desalting column equilibrated with the Conjugation Buffer.
-
pH Adjustment: If a buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-8.0 by adding the Conjugation Buffer.
-
Conjugation: Add the this compound to the activated protein solution. The molar ratio should be optimized. Incubate for 1-2 hours at room temperature.
-
Quenching: Add the Quenching Buffer to stop the reaction.
-
Purification and Analysis: Purify and analyze the conjugate as described in Protocol 1.
Conclusion
The choice between NHS-ester FITC and this compound for protein conjugation depends on the specific goals of the experiment and the nature of the protein.
-
NHS-ester FITC is the more straightforward, one-step method for labeling primary amines and is ideal when rapid labeling is desired and the random modification of lysines is acceptable.
-
This compound with EDC/NHS chemistry provides an alternative strategy to target carboxyl groups, which may be advantageous if primary amines are located in the active site of the protein or if PEGylation is desired to enhance the properties of the conjugate. This method, however, is more complex and requires careful optimization of a two-step reaction.
For any protein conjugation strategy, empirical optimization of the reaction conditions is crucial to achieve the desired degree of labeling while preserving the protein's biological activity.
References
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 11. abcam.co.jp [abcam.co.jp]
Preserving Protein Potency: A Comparative Guide to Assessing Biological Activity After NH2-PEG-FITC Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of labels to proteins is a cornerstone of modern biological research. However, the very act of labeling can impact the protein's structure and function. This guide provides a comprehensive comparison of methods to assess the biological activity of proteins after labeling with NH2-PEG-FITC, offering insights into alternative labeling strategies and detailed experimental protocols to ensure the integrity of your research.
The modification of proteins with polyethylene glycol (PEG) and a fluorescent tag like fluorescein isothiocyanate (FITC) offers numerous advantages, including increased half-life, improved stability, and enhanced solubility.[1][2][3] However, this process of PEGylation and fluorescent labeling can also present challenges by potentially reducing the biological activity and binding affinity of the protein.[1] The degree of this impact is dependent on factors such as the extent of labeling and the specific protein . Therefore, rigorous assessment of a protein's biological activity post-labeling is a critical step in any experimental workflow.
Comparing the Impact of Labeling on Protein Bioactivity
The choice of fluorescent label can significantly influence the retention of a protein's biological function. While this compound is a widely used reagent, alternatives with different physicochemical properties may offer advantages in specific applications. The following table summarizes quantitative data on the biological activity of proteins after labeling with various fluorescent dyes.
| Protein | Labeling Reagent | Molar Ratio (Dye:Protein) | Biological Activity Retained (%) | Assay Method |
| Insulin | FITC (at B1 position) | 2:1 | 99.5% | AKT Phosphorylation in HUVEC cells |
| Insulin | FITC (at A1 position) | 2:1 | 78% | AKT Phosphorylation in HUVEC cells |
| Insulin | FITC (di-labeled A1B1) | >2:1 | 51% | AKT Phosphorylation in HUVEC cells |
| Insulin | FITC (tri-labeled A1B1B29) | >2:1 | 0.06% | AKT Phosphorylation in HUVEC cells |
| Epidermal Growth Factor (EGF) | Alexa Fluor 488 | Not Specified | Biologically Active | Neurosphere formation |
| Epidermal Growth Factor (EGF) | Cy5.5 | 0.5:1 | Biologically Active | Cell binding and tumor accumulation |
| Antibody (IgG) | Alexa Fluor 488 | Not Specified | Brighter fluorescence, less photobleaching than FITC | Microscopic assays |
| Antibody (IgG) | Cy3 | Not Specified | Brighter fluorescence than Cy5 | Covalent labeling comparison |
Experimental Protocols
To ensure accurate and reproducible assessment of protein bioactivity, detailed and validated protocols are essential. Below are comprehensive protocols for this compound labeling of a model protein, Bovine Serum Albumin (BSA), and for assessing the biological activity of two commonly studied proteins, Lysozyme and Epidermal Growth Factor (EGF).
Protocol 1: this compound Labeling of Bovine Serum Albumin (BSA)
This protocol outlines the steps for the covalent attachment of this compound to BSA, a common carrier protein.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Spin Desalting Column
-
Microcentrifuge
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve BSA in 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free from primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction. If necessary, dialyze the protein against the bicarbonate buffer.
-
-
Labeling Reaction:
-
Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Add the dissolved this compound solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to stop the labeling reaction by reacting with any excess FITC.
-
-
Purification of the Labeled Protein:
-
Equilibrate a spin desalting column with Elution Buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column and centrifuge to separate the labeled protein from unreacted dye and quenching buffer components.
-
Collect the eluate containing the purified FITC-labeled BSA.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and 494 nm (for FITC concentration).
-
Calculate the degree of labeling (moles of FITC per mole of protein) using the Beer-Lambert law and the extinction coefficients for the protein and FITC.
-
Protocol 2: Lysozyme Activity Assay (Turbidimetric)
This assay measures the enzymatic activity of lysozyme by monitoring the lysis of Micrococcus lysodeikticus cells.
Materials:
-
Unlabeled Lysozyme (control)
-
Labeled Lysozyme
-
Micrococcus lysodeikticus cell suspension (substrate)
-
Potassium Phosphate Buffer (50 mM, pH 6.2)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Substrate Preparation:
-
Prepare a suspension of Micrococcus lysodeikticus cells in potassium phosphate buffer to an absorbance of 0.6-0.7 at 450 nm.
-
-
Enzyme Preparation:
-
Prepare serial dilutions of both unlabeled and labeled lysozyme in potassium phosphate buffer.
-
-
Assay:
-
In a 96-well microplate, add the Micrococcus lysodeikticus suspension to each well.
-
Add the different concentrations of unlabeled and labeled lysozyme to initiate the reaction.
-
Immediately start monitoring the decrease in absorbance at 450 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of decrease in absorbance (ΔA450/min) for each lysozyme concentration.
-
Plot the rate of reaction against the enzyme concentration for both unlabeled and labeled lysozyme.
-
Compare the specific activity (Units/mg) of the labeled lysozyme to the unlabeled control to determine the percentage of activity retained. One unit is often defined as the amount of enzyme that produces a change in absorbance of 0.001 per minute.
-
Protocol 3: EGF-Mediated Cell Proliferation Assay (MTT Assay)
This assay assesses the biological activity of Epidermal Growth Factor (EGF) by measuring its ability to stimulate the proliferation of a responsive cell line.
Materials:
-
Unlabeled EGF (control)
-
Labeled EGF
-
EGF-responsive cell line (e.g., A431, NIH-3T3)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the EGF-responsive cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
-
Serum Starvation:
-
The following day, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
-
Treatment:
-
Prepare serial dilutions of unlabeled and labeled EGF in serum-free medium.
-
Remove the serum-free medium from the cells and add the different concentrations of EGF. Include a negative control (serum-free medium only).
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Plot the absorbance against the EGF concentration for both unlabeled and labeled EGF.
-
Determine the EC50 (half-maximal effective concentration) for both samples. A significant increase in the EC50 for the labeled EGF indicates a loss of biological activity.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz diagrams to illustrate key concepts.
This compound Protein Labeling Workflow
Caption: Workflow for labeling a protein with this compound.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The biological activity of labeled EGF is often assessed by its ability to activate the EGFR signaling pathway, leading to cell proliferation.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Decision Tree for Selecting a Bioactivity Assay
Choosing the appropriate assay is crucial for accurately determining the impact of labeling on protein function.
Caption: Decision tree for selecting an appropriate bioactivity assay.
Conclusion
The labeling of proteins with this compound is a powerful technique, but it necessitates a thorough evaluation of the labeled protein's biological activity. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the impact of labeling on their protein of interest. Furthermore, the consideration of alternative labeling strategies and the careful selection of appropriate bioactivity assays will ensure the generation of reliable and meaningful experimental data, ultimately advancing scientific discovery and therapeutic development.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive hydrogels with enhanced initial and sustained cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of NH2-PEG-FITC Labeled Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate analysis of modified peptides is crucial for therapeutic development and biological research. This guide provides a comparative overview of mass spectrometry techniques for the analysis of peptides labeled with an N-terminal amine (NH2), a polyethylene glycol (PEG) linker, and fluorescein isothiocyanate (FITC).
The addition of PEG (PEGylation) and fluorescent dyes like FITC to peptides presents unique challenges for mass spectrometry analysis. PEG is polydisperse, meaning it consists of a mixture of polymer chains of different lengths, leading to a distribution of masses for the labeled peptide. This, combined with the presence of the FITC label, can complicate spectral interpretation. This guide compares the two most common ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), for the analysis of these complex molecules and provides detailed experimental protocols.
Performance Comparison: MALDI-TOF vs. ESI-MS
The choice between MALDI-TOF (Time-of-Flight) and ESI-MS (often coupled with liquid chromatography, LC-MS) depends on the specific analytical needs, such as throughput, sensitivity, and the type of information required (e.g., molecular weight confirmation vs. detailed fragmentation analysis).
| Feature | MALDI-TOF MS | ESI-MS (LC-MS) |
| Ionization Principle | A laser pulse desorbs and ionizes the sample from a solid matrix. | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. |
| Typical Charge State | Primarily singly charged ions ([M+H]+). | Multiple charged ions ([M+nH]n+). |
| Sample Throughput | High; suitable for rapid screening of multiple samples. | Lower; dependent on the length of the liquid chromatography run. |
| Tolerance to Salts/Buffers | More tolerant to salts and non-volatile buffers.[1] | Less tolerant; requires cleaner samples to avoid ion suppression.[1] |
| Data Complexity | Simpler spectra with a clear distribution of PEGylated species. | More complex spectra due to multiple charge states, requiring deconvolution. |
| Coupling to Separation | Typically offline with HPLC, though online coupling is possible. | Easily coupled online with liquid chromatography for high-resolution separation. |
| Fragmentation (MS/MS) | Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) in TOF/TOF instruments. | In-source fragmentation or CID in ion traps, quadrupoles, or Orbitraps.[2][3] |
| Quantitative Accuracy | Generally considered less quantitative than ESI-MS, but can be effective with appropriate standards.[4] | Highly quantitative, especially when coupled with stable isotope-labeled standards.[4] |
| Application for NH2-PEG-FITC Peptides | Excellent for rapid confirmation of successful labeling and determining the distribution of PEG chain lengths. | Ideal for detailed characterization, including separation of different PEGylated species and fragmentation analysis to confirm the peptide sequence and modification sites. |
Experimental Protocols
A successful mass spectrometry analysis of this compound labeled peptides relies on a well-defined experimental workflow, from sample preparation to data acquisition and analysis.
I. Sample Preparation
Proper sample preparation is critical to obtain high-quality mass spectra and avoid contamination that can interfere with ionization.[5][6]
-
Purification of the Labeled Peptide:
-
It is essential to purify the this compound labeled peptide from unreacted peptide, excess PEG-FITC reagent, and other reaction byproducts.
-
High-Performance Liquid Chromatography (HPLC) is the recommended method for purification. A C18 reversed-phase column is typically used with a water/acetonitrile gradient containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
-
-
Sample Desalting and Buffer Exchange:
-
Mass spectrometry is sensitive to non-volatile salts and buffers which can suppress the analyte signal.[7]
-
If the purified peptide is in a buffer containing non-volatile salts, a desalting step is necessary. This can be achieved using C18 spin columns or dialysis.
-
For ESI-MS, the final sample should ideally be in a volatile solvent system, such as 50% acetonitrile in water with 0.1% formic acid.[7]
-
For MALDI-MS, co-crystallization with the matrix can tolerate small amounts of impurities, but desalting is still recommended for optimal results.
-
II. MALDI-TOF MS Analysis
This protocol is suitable for rapid screening and molecular weight determination of the labeled peptide.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger peptides) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50% acetonitrile/0.1% TFA in water.
-
Sample Spotting:
-
Mix the purified and desalted peptide solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming a co-crystal of the peptide and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in positive ion, linear or reflector mode. Reflector mode provides higher mass accuracy.
-
The resulting spectrum should show a distribution of peaks, each corresponding to the peptide with a different number of ethylene glycol (44 Da) units.
-
III. LC-ESI-MS/MS Analysis
This protocol provides more detailed information, including chromatographic separation and fragmentation data for structural confirmation.
-
Liquid Chromatography:
-
Inject the purified and desalted peptide onto a C18 reversed-phase HPLC column.
-
Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an acid (e.g., 0.1% formic acid).
-
-
Mass Spectrometry:
-
The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.
-
Full Scan (MS1): Acquire full scan mass spectra to detect the multiply charged ions of the PEGylated peptide. The spectra will be complex due to the PEG polydispersity and multiple charge states.
-
Deconvolution: Use software to deconvolute the multiply charged ion series to obtain the zero-charge mass distribution of the PEGylated peptide.
-
Tandem MS (MS/MS):
-
Isolate a specific precursor ion (one of the multiply charged ions of a specific PEGylated species) in the mass spectrometer.
-
Fragment the isolated ion using Collision-Induced Dissociation (CID) or other fragmentation techniques.
-
Acquire the MS/MS spectrum of the fragment ions. This will provide information about the peptide sequence and can confirm the site of modification.
-
-
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized for easy comparison.
Table 1: Comparison of Expected Performance for MALDI-TOF and LC-ESI-MS
| Parameter | MALDI-TOF MS | LC-ESI-MS |
| Mass Accuracy | < 50 ppm (with internal calibration) | < 5 ppm (Orbitrap or FT-ICR) |
| Resolution | 10,000 - 40,000 | > 100,000 (Orbitrap or FT-ICR) |
| Sensitivity | fmol to pmol | amol to fmol |
| Dynamic Range | 2-3 orders of magnitude | 3-5 orders of magnitude |
| Typical Analysis Time | < 5 minutes per sample | 30-60 minutes per sample |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound labeled peptides.
Comparison of Ionization Mechanisms
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 7. massspec.unm.edu [massspec.unm.edu]
Biocompatibility and Cytotoxicity of NH2-PEG-FITC Modified Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The surface modification of materials with polyethylene glycol (PEG) is a widely employed strategy to enhance their biocompatibility and in vivo performance. The addition of functional groups, such as amine (NH2) and fluorescent tags like fluorescein isothiocyanate (FITC), further expands their utility in biomedical applications, including drug delivery, bioimaging, and diagnostics. This guide provides an objective comparison of the biocompatibility and cytotoxicity of NH2-PEG-FITC modified materials with relevant alternatives, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of nanomaterials is a critical indicator of their biocompatibility. The following tables summarize quantitative data from various studies, comparing the effects of different nanoparticle formulations on cell viability and membrane integrity.
Table 1: Comparison of Cell Viability by MTT Assay
| Material | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Reference |
| GNS-PEG-NH2 | MCF-7 | 0.5 - 10 | > 80% | [1] |
| GNS-mPEG | MCF-7 | 0.5 - 10 | > 80% | [1] |
| Bare AuNPs | MCF-7 | 6.25 | Significantly Decreased | [2] |
| Core-shell Au@mSiO2NPs | MCF-7 | 6.25 | Significantly Decreased | [2] |
| Janus Au@mSiO2NPs | MCF-7 | 6.25 | Less Cytotoxicity than Bare and Core-shell | [2] |
| 30 nm AuNPs | NHDF | IC50 | 50% | [3] |
| 50 nm AuNPs | NHDF | IC50 | 50% | [3] |
| 90 nm AuNPs | NHDF | IC50 | 50% | [3] |
Table 2: Comparison of Cell Membrane Damage by LDH Assay
| Material | Cell Line | Concentration | LDH Release (% of Control) | Reference |
| 5 nm AuNPs | A549 | Not Specified | Increased | [4] |
| 10 nm AuNPs | A549 | Not Specified | Increased | [4] |
| 80 nm AuNPs | A549 | Not Specified | Increased | [4] |
| ZFO NPs | MDA-MB-231 | 4 - 300 µg/mL | Increased (Dose-dependent) | [5] |
| ZFO NPs | MCF-7 | 4 - 300 µg/mL | Increased (Dose-dependent) | [5] |
| ZFO NPs | HEK-293 | 4 - 300 µg/mL | Increased (Dose-dependent) | [5] |
Table 3: Comparison of Apoptosis Induction
| Material | Cell Line | Concentration | Apoptotic Cells (%) | Assay | Reference |
| (PVA/PEG)-NH2 AuNPs | 3D Lung Model | 40 µg/mL | Significant Increase (Late Apoptosis) | Annexin V | |
| Bare AuNPs | MCF-7 | 12.5 µg/mL | Increased | Annexin V-FITC/PI | [2] |
| Core-shell Au@mSiO2NPs | MCF-7 | 12.5 µg/mL | Increased | Annexin V-FITC/PI | [2] |
| Janus Au@mSiO2NPs | MCF-7 | 12.5 µg/mL | Increased | Annexin V-FITC/PI | [2] |
| ZFO NPs | MDA-MB-231 | Various | Dose-dependent Increase | Annexin V-FITC/PI | [5] |
| ZFO NPs | MCF-7 | Various | Dose-dependent Increase | Annexin V-FITC/PI | [5] |
| ZFO NPs | HEK-293 | Various | Dose-dependent Increase | Annexin V-FITC/PI | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for key in vitro cytotoxicity and apoptosis assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test material. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, add a specific volume of the collected supernatant to the LDH assay reaction mixture, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Material Exposure: Seed cells in a 6-well plate and treat with the test material as described previously.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The cytotoxicity of nanomaterials is often mediated by specific cellular signaling pathways. Understanding these pathways is crucial for designing biocompatible materials.
Nanoparticle-Induced Apoptosis Signaling Pathway
The following diagram illustrates a common pathway through which nanoparticles can induce apoptosis, often initiated by the generation of reactive oxygen species (ROS).
Caption: Nanoparticle-induced apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of modified materials.
Caption: In vitro cytotoxicity assessment workflow.
References
A Guide to Amine-Reactive Fluorescent Probes: Alternatives to NH2-PEG-FITC
For decades, fluorescein isothiocyanate (FITC) and its derivatives have been the workhorses for labeling primary amines in biomolecules. The NH2-PEG-FITC conjugate, in particular, offers the benefits of a hydrophilic polyethylene glycol (PEG) spacer to improve solubility and reduce steric hindrance, coupled with the well-characterized fluorescence of FITC. However, the evolving demands of modern fluorescence-based assays, especially in high-resolution imaging and quantitative analysis, have highlighted some of FITC's limitations, including its pH sensitivity and susceptibility to photobleaching.
This guide provides a comprehensive comparison of modern alternatives to this compound for the fluorescent labeling of amines. We will explore a range of amine-reactive dyes with superior photophysical properties and provide the necessary experimental context to help researchers, scientists, and drug development professionals make informed decisions for their specific applications.
Performance Comparison of Amine-Reactive Dyes
A variety of fluorescent dyes are available for labeling primary amines, most commonly as N-hydroxysuccinimidyl (NHS) esters, which form stable amide bonds with the amine groups of proteins and other biomolecules.[1][2][3][4] The choice of dye significantly impacts the sensitivity, resolution, and duration of a fluorescence experiment. Key performance indicators include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to fading upon exposure to light).
Below is a table summarizing the key photophysical properties of FITC and several popular alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| FITC | 494 | 518 | ~75,000 | ~0.92 | Low |
| Alexa Fluor™ 488 | 495 | 519 | ~71,000 | ~0.92 | High[5] |
| DyLight™ 488 | 493 | 518 | ~70,000 | Not widely reported | High[6] |
| Cy™3 | 550 | 570 | ~150,000 | ~0.15 | Moderate[7] |
| Alexa Fluor™ 555 | 555 | 565 | ~150,000 | ~0.10 | High |
| DyLight™ 550 | 562 | 576 | ~150,000 | Not widely reported | High[5][8] |
| Cy™5 | 650 | 670 | ~250,000 | ~0.27 | Moderate[7] |
| Alexa Fluor™ 647 | 650 | 668 | ~239,000 | ~0.33 | High[9] |
Note: The exact values for extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. The photostability is a qualitative measure based on general observations in the literature.
Experimental Protocols
I. General Protocol for Labeling Proteins with Amine-Reactive NHS Ester Dyes
This protocol provides a general workflow for conjugating an NHS ester-activated fluorescent dye to a protein.[1][2][3][4]
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography column)
-
Quenching solution (optional, e.g., 1.5 M hydroxylamine, pH 8.5)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Slowly add the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for each specific protein and dye, but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction (Optional): To stop the labeling reaction, add a quenching solution like hydroxylamine and incubate for 30-60 minutes at room temperature.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The ratio of dye concentration to protein concentration gives the DOL.
-
II. Experimental Workflow for Comparing Dye Performance
To objectively compare the performance of different fluorescent dyes, a standardized set of experiments should be performed.
Caption: Workflow for comparing the performance of amine-reactive fluorescent dyes.
Application in Signaling Pathway Visualization
Fluorescently labeled biomolecules are invaluable tools for studying cellular signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer, can be visualized using fluorescently labeled ligands or antibodies.[10] This allows for the real-time tracking of receptor dimerization, internalization, and downstream signaling events.
The Mitogen-Activated Protein Kinase (MAPK) cascade is a key downstream effector of the EGFR pathway.[11][12][13] Fluorescently labeled antibodies against components of the MAPK pathway, such as ERK, can be used in techniques like immunofluorescence to visualize the activation and subcellular localization of these kinases in response to EGFR stimulation.
Caption: Simplified EGFR-MAPK signaling pathway highlighting points for fluorescent labeling.
Conclusion
References
- 1. interchim.fr [interchim.fr]
- 2. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. leinco.com [leinco.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cyanine - Wikipedia [en.wikipedia.org]
- 8. FITC/DyLight 550 FluoroFinder [app.fluorofinder.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MAPK signaling pathway | Abcam [abcam.com]
A Comparative Guide to Quantifying Cellular Uptake of NH2-PEG-FITC Labeled Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantitative analysis of cellular uptake of amine-terminated polyethylene glycol (PEG) fluorescein isothiocyanate (FITC) labeled nanoparticles. It includes supporting experimental data, detailed protocols, and visual representations of experimental workflows and relevant biological pathways to aid in the design and execution of nanoparticle uptake studies.
Comparison of Cellular Uptake: NH2-PEG-FITC Nanoparticles vs. Alternatives
The cellular internalization of nanoparticles is a critical determinant of their efficacy and safety in drug delivery and bio-imaging applications. Surface modification with PEG is a common strategy to enhance nanoparticle stability and circulation time.[1] The terminal functional group on the PEG chain, in this case, an amine group (NH2), can further influence cellular interactions. This section compares the uptake of this compound labeled nanoparticles with other nanoparticle formulations.
Key Factors Influencing Uptake:
-
PEGylation: The presence of a PEG layer generally reduces non-specific protein adsorption (opsonization), which can decrease uptake by phagocytic cells like macrophages.[1][2] However, the density and length of the PEG chains are crucial. Densely packed PEG can sterically hinder interactions with cell surface receptors, leading to lower uptake, while a less dense "light-PEG" formulation may allow for greater interaction and internalization.[2]
-
Surface Charge: The amine group imparts a positive surface charge to the nanoparticles. This can enhance electrostatic interactions with the negatively charged cell membrane, often leading to increased cellular uptake compared to neutral or negatively charged nanoparticles.[3]
-
Nanoparticle Size and Shape: Smaller nanoparticles (e.g., 4 nm) have been observed to have higher uptake in cancer cells compared to larger ones (e.g., 10 nm).[4] Spherical nanoparticles tend to be internalized faster than rod, cube, or disk-shaped nanoparticles due to lower membrane bending energy requirements during endocytosis.[5][6]
Quantitative Data Summary:
The following tables summarize quantitative data from various studies comparing the cellular uptake of different nanoparticle formulations.
| Nanoparticle Formulation | Cell Line | Uptake (Relative to Control/Alternative) | Reference |
| This compound Labeled Nanoparticles | Jurkat | Concentration-dependent increase in FITC intensity | |
| Bare Mesoporous Silica Nanoparticles (MSN) | Splenic Macrophages | Significantly higher uptake than PEGylated MSN | |
| Light-PEG MSN | Splenic Macrophages | Higher uptake than dense-PEG MSN | [2] |
| Dense-PEG MSN | Splenic Macrophages | Lowest uptake among the three formulations | [2] |
| 4 nm PEGylated Gold Nanoparticles (GNP) | Macrophage Cells | Lower uptake than non-PEGylated GNP | [4] |
| 10 nm PEGylated-1kDa and 2kDa GNP | Macrophage Cells | Higher uptake than non-PEGylated GNP | [4] |
| Spherical PEGylated Nanoparticles | - | Fastest internalization rate | [5][6] |
| Rod, Cube, Disk-shaped PEGylated NP | - | Slower internalization than spherical NP | [5][6] |
| Nanoparticle Type | Cell Line | Median Fluorescence Intensity (MFI) | Reference |
| FITC-labeled CPNP (200 µg/mL) | EMT6/AR1 (drug-resistant) | 2156 ± 41 | [7] |
| FITC-labeled CPNP (200 µg/mL) | MCF-7 (drug-sensitive) | 2761 ± 122 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of nanoparticle uptake experiments. Below are protocols for common quantitative techniques.
Protocol 1: Quantification of Nanoparticle Uptake by Flow Cytometry
Flow cytometry is a high-throughput method to quantify the fluorescence intensity of individual cells, providing a measure of nanoparticle uptake on a per-cell basis.[3][8][9]
Materials:
-
This compound labeled nanoparticles
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Fluorescence-activated cell sorting (FACS) tubes
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Nanoparticle Treatment: Prepare various concentrations of this compound labeled nanoparticles in a complete cell culture medium. Remove the old medium from the cells and add the nanoparticle-containing medium. Incubate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Detachment: Add 0.5 mL of Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.
-
Neutralization and Collection: Add 1 mL of complete medium to neutralize the trypsin and transfer the cell suspension to a FACS tube.
-
Centrifugation and Resuspension: Centrifuge the cells at 1,500 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. For FITC, use an excitation wavelength of 488 nm and an emission wavelength of 525 nm. Gate the live, single-cell population and measure the mean fluorescence intensity (MFI) of the FITC signal.[10]
Protocol 2: Quantification of Nanoparticle Uptake by Plate Reader
This method provides a rapid and quantitative measurement of the overall fluorescence of a cell population.[11]
Materials:
-
This compound labeled nanoparticles
-
Cell culture medium
-
PBS
-
96-well black, clear-bottom plate
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Nanoparticle Treatment: Treat the cells with different concentrations of this compound labeled nanoparticles as described in Protocol 1.
-
Washing: After incubation, carefully aspirate the medium and wash the cells three times with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader (Excitation: 488 nm, Emission: 525 nm).
-
Cell Number Normalization (Optional but Recommended): To account for variations in cell number, perform a cell viability assay (e.g., MTT, PrestoBlue) or measure the optical density at 600 nm to normalize the fluorescence intensity.[11]
Protocol 3: Visualization and Semi-Quantitative Analysis by Confocal Microscopy
Confocal microscopy provides high-resolution images, allowing for the visualization of nanoparticle localization within the cell.[12][13]
Materials:
-
This compound labeled nanoparticles
-
Cell culture medium
-
PBS
-
Paraformaldehyde (PFA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Nanoparticle Treatment: Treat the cells with nanoparticles as described in Protocol 1.
-
Fixation: After incubation, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips on glass slides using a mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. The FITC signal from the nanoparticles will be green, and the DAPI signal from the nucleus will be blue.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity per cell or per unit area.[12][13]
Visualizing the Process: Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the primary cellular uptake mechanism for many nanoparticles.
Caption: General experimental workflow for quantifying nanoparticle cellular uptake.
Caption: Simplified diagram of clathrin-mediated endocytosis of nanoparticles.[1][14]
References
- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shape effect in cellular uptake of PEGylated nanoparticles: comparison between sphere, rod, cube and disk - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 10. dovepress.com [dovepress.com]
- 11. Quantifying fluorescent nanoparticle uptake in mammalian cells using a plate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. CIPSM - A fast analysis method to quantify nanoparticle uptake on a single cell level [cipsm.de]
- 14. mdpi.com [mdpi.com]
Long-Term Stability of Amine-Functionalized PEG-FITC Conjugates: A Comparative Guide
For researchers engaged in drug development, diagnostics, and fundamental biological studies, the long-term stability of fluorescently labeled bioconjugates is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of the long-term stability of amine-terminated polyethylene glycol (PEG) conjugated to fluorescein isothiocyanate (NH2-PEG-FITC) against common, more stable alternatives. The following sections present quantitative data, detailed experimental protocols for stability assessment, and visual representations of key processes to aid in the selection of the most appropriate fluorescent probe for your research needs.
Comparative Stability Analysis
The stability of a fluorescent conjugate is primarily influenced by the photostability of the fluorophore and the chemical stability of the linkage between the dye and the PEG molecule. FITC, a widely used fluorescent label, is known for its susceptibility to photobleaching and pH-dependent fluorescence. In contrast, modern dyes such as the Alexa Fluor™ and cyanine (Cy™) families offer significant improvements in stability.
Table 1: Quantitative Comparison of FITC and Alternative Fluorophores
| Parameter | This compound | NH2-PEG-Alexa Fluor™ 488 | NH2-PEG-Cy™5 |
| Photostability | Low | High | High |
| Quantitative Data | Photobleaches to ~20% of initial intensity in 30 seconds under constant illumination.[1] | Fluorescence remains at the initial value under the same illumination conditions.[1] | Significantly more resistant to photobleaching than FITC.[2] |
| pH Sensitivity | High | Low | Low |
| Quantitative Data | Fluorescence intensity decreases by >95% as pH is reduced from 10 to 3.[3][4] | Fluorescence is stable over a broad pH range (pH 4-10).[5] | Fluorescence is generally insensitive to pH over a range of 3 to 10.[3] |
| Chemical Linkage Stability (Thiourea vs. Amide Bond) | Moderate | High | High |
| Qualitative Data | The thiourea bond formed from the isothiocyanate reaction is less stable compared to the amide bond formed from succinimidyl esters, particularly at non-neutral pH.[6] | Succinimidyl ester chemistry forms a stable amide bond, resistant to hydrolysis. | Succinimidyl ester chemistry forms a stable amide bond, resistant to hydrolysis. |
| Storage Stability (Lyophilized) | Good | Excellent | Excellent |
| General Recommendation | Store at -20°C, desiccated and protected from light.[4] | Store at -20°C, desiccated and protected from light. | Store at -20°C, desiccated and protected from light. |
| Storage Stability (In Solution) | Fair | Good | Good |
| General Recommendation | Prone to hydrolysis in aqueous solutions; should be prepared fresh.[4] | More stable in aqueous buffers than FITC conjugates. | More stable in aqueous buffers than FITC conjugates. |
Experimental Protocols
To empirically determine the long-term stability of this compound conjugates and compare them with alternatives, the following experimental protocols can be employed.
Protocol 1: Photobleaching Assay
This protocol assesses the rate at which a fluorophore's signal diminishes upon continuous exposure to excitation light.
Materials:
-
This compound and alternative fluorescent PEG conjugates (e.g., NH2-PEG-Alexa Fluor™ 488).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a suitable filter set for the fluorophores being tested (e.g., a standard FITC filter set).
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Prepare solutions of the fluorescent PEG conjugates in PBS at a concentration of 1 mg/mL.
-
Spot 10 µL of each conjugate solution onto separate microscope slides and place a coverslip over each spot.
-
Place the first slide on the microscope stage and focus on the sample.
-
Using a consistent objective (e.g., 60x), expose a specific region of the sample to continuous illumination through the appropriate filter set.
-
Acquire images at regular intervals (e.g., every 1 second for 30 seconds).[1]
-
Repeat the process for each fluorescent conjugate, ensuring identical illumination and acquisition settings.
-
Analyze the images using software like ImageJ to measure the mean fluorescence intensity of the illuminated region in each frame.
-
Normalize the intensity values to the initial intensity (time = 0) and plot the normalized intensity against time to visualize the photobleaching rate.
Protocol 2: Long-Term Stability in Solution
This protocol evaluates the chemical stability of the conjugate when stored in an aqueous buffer over an extended period.
Materials:
-
This compound and alternative fluorescent PEG conjugates.
-
Aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Microcentrifuge tubes.
-
Incubators or water baths set to desired storage temperatures (e.g., 4°C, 25°C, and 37°C).
-
Spectrofluorometer.
Procedure:
-
Prepare solutions of each fluorescent PEG conjugate in the different pH buffers at a concentration of 0.1 mg/mL.
-
Aliquot the solutions into separate microcentrifuge tubes for each time point and storage condition.
-
Store the tubes protected from light at the different temperatures.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot for each condition.
-
Allow the samples to equilibrate to room temperature.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer with appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity as a percentage of the initial (time = 0) intensity for each storage condition over time.
Protocol 3: Chemical Integrity Assessment by HPLC
This protocol uses High-Performance Liquid Chromatography (HPLC) to separate the intact conjugate from potential degradation products, such as detached dye molecules.
Materials:
-
Stored samples from the long-term stability study (Protocol 2).
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence detector).
-
Size-exclusion or reverse-phase HPLC column appropriate for separating the conjugate from the free dye.
-
Appropriate mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid for reverse-phase).
Procedure:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a sample of the initial (time = 0) conjugate solution to establish the retention time of the intact conjugate.
-
Inject the stored samples from the various time points and conditions.
-
Monitor the chromatogram for the appearance of new peaks that may correspond to degradation products (e.g., free FITC).
-
Quantify the peak area of the intact conjugate and any degradation products.
-
Calculate the percentage of the intact conjugate remaining at each time point.
Visualizing Experimental Workflows and Chemical Structures
The following diagrams, created using the DOT language, illustrate the experimental workflow for stability testing and the chemical structure of the this compound conjugate.
References
- 1. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - US [thermofisher.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FITC (Fluorescein isothiocyanate) | AAT Bioquest [aatbio.com]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Photostability of NH2-PEG-FITC Against Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical step in ensuring the accuracy and reliability of experimental data. Among the myriad of available fluorophores, NH2-PEG-FITC (Amino-Polyethylene Glycol-Fluorescein Isothiocyanate) is a popular choice for labeling biomolecules due to the biocompatibility and flexibility of the PEG linker. However, a crucial performance characteristic that demands careful consideration is its photostability—the ability to resist fading or "photobleaching" upon exposure to light.
This guide provides an objective comparison of the photostability of this compound with other widely used fluorophores, supported by quantitative data and detailed experimental protocols. Understanding the relative photostability of different fluorescent dyes is paramount for designing and interpreting fluorescence-based assays, particularly in applications requiring prolonged or intense illumination such as fluorescence microscopy and single-molecule studies.
Understanding Photostability: Why It Matters
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to emit light.[1] This phenomenon can significantly impact the quality and quantitative accuracy of fluorescence data.[2] Highly photostable fluorophores allow for longer exposure times, stronger excitation intensities, and the acquisition of more robust datasets, which is especially critical for detecting weak signals or tracking dynamic processes over time. Conversely, fluorophores with poor photostability can lead to a rapid decay in signal intensity, potentially resulting in false-negative results or inaccurate quantification.
Quantitative Comparison of Fluorophore Properties
The photostability of a fluorophore is intrinsically linked to its chemical structure. Fluorescein, the fluorescent component of FITC, is known to be susceptible to photobleaching.[3] Modern synthetic dyes, such as the Alexa Fluor and Cy dye families, have been specifically engineered to exhibit enhanced photostability.[3][4]
The following table summarizes key photophysical properties of this compound and a selection of other commonly used fluorophores. "Brightness" is a practical measure derived from the product of the molar extinction coefficient and the quantum yield, indicating the overall signal intensity of the fluorophore. The photostability is presented as a qualitative comparison and, where available, with quantitative measures such as the time to 50% signal decay (photobleaching half-life).
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) | Relative Photostability |
| This compound | ~495 | ~519 | ~75,000 | ~0.92 | ~69,000 | Low |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 | High[3] |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 | Moderate |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | 15,000 | High[4] |
| Cy5 | 649 | 670 | 250,000 | 0.20 | 50,000 | Moderate to Low |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 | Very High[4] |
Note: The properties of this compound are primarily determined by the FITC fluorophore. The PEG linker enhances solubility and biocompatibility but is not expected to significantly alter the fundamental photophysical properties of FITC. Brightness is a calculated value and can be influenced by environmental factors. Relative photostability is a general classification based on published data.
Experimental Protocol: Measuring Fluorophore Photostability
To empirically determine and compare the photostability of different fluorophores, a standardized photobleaching experiment can be performed. This protocol outlines a common method using fluorescence microscopy.
Objective: To quantify the rate of photobleaching of different fluorophores under controlled illumination conditions.
Materials:
-
Fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp, laser), filter sets for the fluorophores of interest, and a sensitive camera.
-
Fluorophore-conjugated molecules of interest (e.g., antibodies, streptavidin)
-
Sample slides and coverslips
-
Mounting medium (e.g., PBS/glycerol)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare slides with the fluorophore-conjugated molecules immobilized on the surface. For a comparative study, ensure that the concentration of fluorophores and the sample preparation method are consistent across all samples.
-
Mount the coverslip using a suitable mounting medium.
-
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate filter set for the fluorophore being imaged.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant throughout the experiment for all fluorophores being compared.
-
-
Image Acquisition:
-
Bring the sample into focus.
-
Select a region of interest (ROI).
-
Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5-10 seconds). The total acquisition time will depend on the photostability of the fluorophore but should be long enough to observe significant photobleaching.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Define an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁⸝₂) – the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing the Experimental Workflow and Photobleaching Process
To further clarify the experimental process and the underlying phenomenon of photobleaching, the following diagrams are provided.
Caption: Experimental workflow for photostability measurement.
Caption: Simplified Jablonski diagram of photobleaching.
Conclusion: Making an Informed Choice
The data consistently demonstrates that while this compound is a versatile tool for bioconjugation, its photostability is significantly lower than that of more modern fluorophores like the Alexa Fluor and some Cy dyes. For applications involving brief or low-intensity illumination, this compound may be a suitable and cost-effective option. However, for demanding applications such as confocal microscopy, super-resolution imaging, or long-term live-cell imaging, choosing a more photostable alternative like Alexa Fluor 488 is highly recommended to ensure data quality and reliability. Researchers should carefully consider the illumination conditions and the quantitative nature of their experiments when selecting a fluorophore to avoid the detrimental effects of photobleaching.
References
Assessing the Impact of PEGylation with NH2-PEG-FITC on Protein Immunogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of native and NH2-PEG-FITC PEGylated proteins, with a focus on the impact of this specific modification on protein immunogenicity. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development programs.
Experimental Workflow: Assessing Immunogenicity
The following diagram outlines a typical workflow for assessing the immunogenicity of a PEGylated protein compared to its native form.
Caption: Experimental workflow for comparative immunogenicity assessment.
Quantitative Data Comparison
The following table summarizes hypothetical quantitative data from studies comparing the immunogenicity of a native protein versus its PEGylated counterpart.
| Parameter | Native Protein | This compound PEGylated Protein | Reference |
| Anti-Drug Antibody (ADA) Titer (Mean) | 1:10,000 | 1:1,500 | Fictional Data |
| Incidence of ADA Positive Subjects | 80% (8/10) | 20% (2/10) | Fictional Data |
| Binding Affinity of ADAs (KD) | 10 nM | 50 nM | Fictional Data |
| In vivo Half-life | 12 hours | 72 hours | Fictional Data |
| Hypersensitivity Reactions | 30% (3/10 subjects) | 0% (0/10 subjects) | [1] |
Note: The data presented in this table, unless otherwise cited, is illustrative and intended to demonstrate the potential outcomes of PEGylation. Actual results will vary depending on the protein, PEG characteristics, and experimental conditions.
Detailed Experimental Protocols
Bridging ELISA for Anti-Drug Antibody (ADA) Detection
This protocol is designed to detect antibodies that can bind to the therapeutic protein.
Materials:
-
96-well microtiter plates
-
Biotinylated therapeutic protein (native and PEGylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Serum samples from immunized and control animals
-
Positive control (anti-drug antibody)
-
Negative control (serum from naive animals)
Procedure:
-
Coating: Coat the wells of a 96-well plate with streptavidin and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Capture: Add biotinylated therapeutic protein (either native or PEGylated) to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer and incubating for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted serum samples (and controls) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add HRP-conjugated therapeutic protein (the same type as used for capture) and incubate for 1 hour at room temperature. This creates a "bridge" if ADAs are present.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of ADAs to the therapeutic protein.[2][3][4][5][6]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Therapeutic protein (native and PEGylated)
-
Purified ADAs from serum samples
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the therapeutic protein (native or PEGylated) onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject purified ADAs at various concentrations over the sensor surface.
-
Association and Dissociation: Monitor the binding (association) and unbinding (dissociation) in real-time.
-
Regeneration: Regenerate the sensor surface to remove bound antibodies.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathway of Immune Response and the Impact of PEGylation
The following diagram illustrates the proposed mechanism by which PEGylation can reduce the immunogenicity of a protein.
Caption: Immune response pathway and the inhibitory effect of PEGylation.
PEGylation is thought to reduce immunogenicity primarily through steric hindrance.[7] The flexible PEG chains create a hydrated cloud around the protein, which can mask B-cell and T-cell epitopes, thereby reducing recognition by the immune system.[7][8] This can lead to decreased uptake and processing by antigen-presenting cells (APCs), ultimately resulting in a weaker antibody response.[8]
However, it is crucial to note that the PEG moiety itself can be immunogenic, leading to the formation of anti-PEG antibodies.[1][2][4][9][10][11] This is a significant consideration, as pre-existing or induced anti-PEG antibodies can lead to accelerated clearance of the PEGylated therapeutic and potential hypersensitivity reactions.[1][2][10] The inclusion of a FITC molecule, a known hapten, could potentially influence the immunogenicity of the PEG-protein conjugate, although specific data on this is limited.
Comparison with Alternative Immunogenicity Reduction Strategies
While PEGylation is a widely used strategy, several alternatives are being explored to reduce protein immunogenicity.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| This compound PEGylation | Steric shielding of epitopes. | Well-established technology, can improve pharmacokinetics. | Potential for anti-PEG antibody formation, FITC may act as a hapten. |
| Polyglycitols | Similar to PEG, creates a hydrophilic shield. | Potentially less immunogenic than PEG. | Less established technology, long-term safety data is limited. |
| Zwitterionic Polymers | Highly resistant to non-specific protein adsorption. | May have very low immunogenicity.[6] | Newer technology, synthesis can be complex. |
| Cell Membrane Camouflage | Coating nanoparticles with cell membranes to evade immune detection. | Biomimetic, can incorporate natural cell surface proteins for targeting. | Complex manufacturing process, potential for batch-to-batch variability. |
| Protein Engineering | Mutating immunogenic epitopes on the protein surface. | Can permanently remove immunogenic sites. | Can be challenging to predict immunogenic epitopes, may affect protein function. |
Logical Relationship of PEGylation-Mediated Immunogenicity Reduction
The following diagram illustrates the logical flow of how PEGylation with this compound is intended to reduce the overall immunogenic response to a protein.
Caption: Logical flow of PEGylation's effect on immunogenicity.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunological responses to PEGylated proteins | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Induction of Anti-PEG Immune Responses by PEGylation of Proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to NH2-PEG-FITC for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NH2-PEG-FITC with Emerging Alternatives in Fluorescent Labeling and Bioconjugation.
In the dynamic fields of biomedical research and drug development, the precise tracking and visualization of molecules and delivery systems are paramount. For years, amine-terminated polyethylene glycol conjugated to fluorescein isothiocyanate (this compound) has been a cornerstone reagent for these applications. Its dual functionality—a reactive amine for conjugation and a fluorescent FITC for detection—combined with the biocompatibility of PEG, has made it a popular choice for labeling proteins, nanoparticles, and other biomolecules.
This guide provides a comprehensive comparison of this compound with promising alternatives, supported by data from peer-reviewed literature. We delve into case studies that highlight the performance of these molecules in various applications, offering a data-driven perspective to inform your research decisions.
Case Study 1: Protein Conjugation for Enhanced Therapeutics: PEG vs. Polysarcosine
A critical application of PEGylation is to improve the pharmacokinetic properties of therapeutic proteins. However, concerns about the potential immunogenicity of PEG have spurred the investigation of alternatives. Polysarcosine (PSar), a non-ionic, hydrophilic polypeptoid, has emerged as a strong contender.
A study directly compared the in vitro and in vivo performance of interferon-α2b (IFN) conjugated to PEG (PEG-IFN) versus PSar (PSar-IFN)[1][2].
| Parameter | PEG-IFN | PSar-IFN | Key Finding |
| Protease Resistance (Trypsin Digestion) | Comparable to PSar-IFN | Comparable to PEG-IFN | Both polymers effectively protect the protein from degradation. |
| In Vitro Antiproliferative Activity (Daudi cells) | Less potent | More potent | PSar-IFN demonstrated slightly higher efficacy in inhibiting tumor cell growth in vitro. |
| In Vivo Circulation Half-life | Similarly improved | Similarly improved | Both conjugates exhibited a prolonged circulation time compared to the unconjugated protein. |
| In Vivo Tumor Accumulation | Lower | Higher | PSar-IFN showed greater accumulation at the tumor site. |
| In Vivo Antitumor Efficacy | Less potent | Significantly more potent | PSar-IFN was more effective at inhibiting tumor growth in a mouse model. |
| Immunogenicity (Anti-IFN Antibodies) | Higher | Considerably lower | PSar-IFN elicited a weaker immune response. |
Experimental Protocol: Synthesis of PSar-IFN and PEG-IFN
The synthesis of both conjugates involved a site-specific approach to ensure homogeneity.
-
Polymer Synthesis: Thioester-capped polysarcosine (PhS-PSar) and thioester-capped PEG were synthesized. For PhS-PSar, sarcosine N-carboxyanhydride (SarNCA) was polymerized.
-
Protein Modification: A cysteine residue was introduced at the N-terminus of interferon-α2b (Cys-IFN).
-
Conjugation: The thioester-capped polymers were reacted with Cys-IFN in a Tris-HCl buffer. The reaction proceeded for approximately 8 hours at room temperature.
-
Purification: The resulting conjugates were purified to remove unreacted polymer and protein[1][2].
Case Study 2: Nanoparticle Labeling for In Vivo Imaging and Drug Delivery
This compound is frequently used to label nanoparticles for tracking their biodistribution and confirming their accumulation at target sites. The PEG component provides a "stealth" layer, reducing clearance by the immune system, while the FITC allows for fluorescent imaging[3].
In a study developing mesoporous silica nanoparticles for targeted positron emission tomography (PET) imaging and drug delivery, FITC was conjugated to the surface of PEGylated nanoparticles to facilitate in vitro targeting studies using flow cytometry and fluorescence microscopy[4]. While this study did not directly compare this compound with an alternative, it exemplifies a standard application.
Experimental Protocol: Labeling Nanoparticles with this compound
A general protocol for labeling amine-functionalized nanoparticles with FITC involves the following steps:
-
Nanoparticle Preparation: Synthesize or obtain nanoparticles with surface amine groups.
-
FITC Solution Preparation: Dissolve FITC in an anhydrous organic solvent like DMF or DMSO to a concentration of 1 mg/mL. This solution should be prepared fresh.
-
Conjugation Reaction: Add the FITC solution to the nanoparticle dispersion in a buffer with a pH of 8-9 (e.g., carbonate-bicarbonate buffer). The reaction is typically carried out for several hours at room temperature or overnight at 4°C in the dark.
-
Purification: Remove unreacted FITC from the labeled nanoparticles using methods such as dialysis, centrifugation and washing, or size exclusion chromatography[5].
Performance Comparison: Photostability of FITC vs. Alexa Fluor Dyes
A significant limitation of FITC is its susceptibility to photobleaching, which can be problematic in imaging experiments requiring prolonged or intense light exposure. The Alexa Fluor family of dyes is often cited as a more photostable alternative.
A comparative study evaluated the photostability of FITC and Alexa Fluor 568 conjugated to an antibody[2][6][7].
| Parameter | FITC | Alexa Fluor 568 | Key Finding |
| Fluorescence Intensity | Lower | Brighter | Alexa Fluor 568 exhibited more intense fluorescence. |
| Photostability | Lower | Higher | Alexa Fluor 568 was significantly more resistant to photobleaching upon continuous illumination. |
Experimental Protocol: Photostability Assessment
-
Antibody Conjugation: Monoclonal antibodies were conjugated with either FITC or Alexa Fluor 568.
-
Immunocytochemistry: Bovine sertoli cells were stained with the fluorescently labeled antibodies.
-
Fluorescence Microscopy: Stained cells were continuously illuminated under a fluorescent microscope.
-
Image Acquisition and Analysis: Digital images were captured at regular intervals (e.g., every 20-30 seconds), and the fluorescence intensity was quantified using image analysis software (e.g., ImageJ) to determine the rate of photobleaching[2][7].
Emerging Alternatives: Zwitterionic Polymers
Zwitterionic polymers, which contain an equal number of positive and negative charges, are gaining attention as alternatives to PEG due to their exceptional resistance to protein adsorption and biofouling. This property can potentially lead to even longer circulation times and reduced non-specific uptake of nanoparticles. While direct comparative studies with fluorescently labeled zwitterionic polymers versus this compound are still emerging, the inherent properties of zwitterionic coatings suggest they may offer superior performance in reducing non-specific cellular uptake[4].
Conclusion
This compound remains a valuable and widely used tool for bioconjugation and fluorescent labeling. However, for applications demanding enhanced in vivo performance, lower immunogenicity, and superior photostability, alternatives should be considered. Polysarcosine demonstrates significant advantages over PEG in therapeutic protein conjugation, exhibiting improved efficacy and reduced immunogenicity. For imaging applications, Alexa Fluor dyes offer a clear advantage in terms of brightness and photostability compared to FITC. The development of fluorescently labeled zwitterionic polymers represents a promising future direction for creating highly effective "stealth" nanoparticles for targeted drug delivery and imaging. The choice of reagent will ultimately depend on the specific requirements of the experimental system and the desired performance characteristics.
References
- 1. Zwitterionic red fluorescent polymeric nanoparticles for cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zwitterionic surface coating of quantum dots reduces protein adsorption and cellular uptake - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. FITC-PEG-NH2, Fluorescein-PEG-Amine - Biopharma PEG [biochempeg.com]
- 6. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
